MRGPRX1 agonist 3
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H11FN2OS |
|---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
4-(2-fluorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H11FN2OS/c1-8-9(2)19-14-12(8)13(16-7-17-14)18-11-6-4-3-5-10(11)15/h3-7H,1-2H3 |
InChI Key |
NGCDXHHOOUGDDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)OC3=CC=CC=C3F)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MRGPRX1 Agonist 3
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Mas-related G protein-coupled receptor X1 (MRGPRX1) has emerged as a compelling therapeutic target for non-opioid pain management due to its specific expression in primary sensory neurons.[1][2][3] While orthosteric agonists can activate the receptor, they risk causing off-target effects such as itch. Positive Allosteric Modulators (PAMs) offer a refined therapeutic strategy by enhancing the activity of endogenous agonists at specific sites, such as the spinal cord, potentially avoiding peripheral side effects.[4][5] This document provides a detailed technical overview of the mechanism of action of MRGPRX1 agonist 3 (also known as compound 1f) , a potent PAM of MRGPRX1. We will explore the foundational mechanism of MRGPRX1 activation and delineate the specific role of this PAM in modulating receptor signaling.
Core Mechanism of MRGPRX1 Activation
MRGPRX1 is a primate-specific GPCR expressed in dorsal root ganglia (DRG) and trigeminal ganglia (TG) neurons. It plays a dual role in mediating itch and inhibiting persistent pain. The receptor is primarily coupled to Gαq proteins, with evidence also suggesting coupling to Gαi.
Orthosteric Agonist Binding and Gq-Protein Coupling
Activation of MRGPRX1 is initiated by the binding of an agonist to an orthosteric pocket within the receptor's transmembrane (TM) domains. Cryo-electron microscopy (cryo-EM) studies of MRGPRX1 in complex with the synthetic agonist "compound 16" have revealed key structural details of this process.
The binding of an agonist triggers a significant conformational change, characterized by the outward movement of the intracellular half of TM6. This movement opens a cavity that facilitates the docking and activation of the Gαq subunit of the heterotrimeric G protein.
Downstream Signaling Pathways
Once activated, the Gαq protein initiates a canonical signaling cascade:
-
PLC Activation: Gαq activates Phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).
The subsequent physiological response depends on the neuronal context:
-
Pain Inhibition: In the central terminals of nociceptive neurons (spinal cord), MRGPRX1 activation leads to the inhibition of N-type high-voltage-activated (HVA) calcium channels (CaV2.2). This reduces neurotransmitter release and dampens pain signal transmission.
-
Itch Sensation: In peripheral nerve terminals in the skin, MRGPRX1 activation is linked to neuronal excitability and the sensation of itch. This is primarily mediated by the modulation of tetrodotoxin-resistant (TTX-r) sodium channels, such as Nav1.8 and Nav1.9, which lowers their activation threshold.
References
- 1. Ligand recognition and allosteric modulation of the human MRGPRX1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Discovery and Synthesis of MRGPRX1 Agonist 3: A Thieno[2,3-d]pyrimidine-Based Positive Allosteric Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery and synthesis of MRGPRX1 agonist 3, also known as compound 1f, a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1). MRGPRX1 is a promising therapeutic target for the treatment of pain, and the development of selective agonists is of significant interest. This document provides a comprehensive overview of the synthetic route, experimental protocols for pharmacological characterization, and a summary of the key quantitative data. Furthermore, it elucidates the MRGPRX1 signaling pathway and the logical workflow of the discovery process through detailed diagrams. This guide is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, medicinal chemistry, and pain research.
Introduction
Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor predominantly expressed in small-diameter primary sensory neurons, including those in the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] Its restricted expression pattern makes it an attractive target for therapeutic intervention in pain and itch sensation, with the potential for reduced off-target effects.[2][3] Activation of MRGPRX1 has been shown to mediate both itch and analgesia, highlighting the need for selective modulators that can harness its therapeutic potential while minimizing unwanted side effects.[1]
Positive allosteric modulators (PAMs) offer a promising therapeutic strategy by enhancing the effect of the endogenous agonist, potentially leading to a more localized and physiologically relevant receptor activation. This guide focuses on the discovery and synthesis of a novel thieno[2,3-d]pyrimidine-based MRGPRX1 PAM, designated as this compound (compound 1f).
Discovery of this compound (Compound 1f)
The identification of this compound originated from a high-throughput screening (HTS) campaign aimed at discovering novel PAMs for MRGPRX1. The initial hit from this screen served as the chemical scaffold for further optimization. A series of thieno[2,3-d]pyrimidine-based molecules were synthesized and evaluated for their ability to potentiate the activity of an MRGPRX1 agonist. This structure-activity relationship (SAR) study led to the identification of compound 1f as a potent MRGPRX1 PAM.
Logical Workflow of Discovery
The discovery process followed a logical progression from initial screening to lead optimization and characterization.
Caption: Logical workflow for the discovery of this compound.
Synthesis of this compound (Compound 1f)
The synthesis of the thieno[2,3-d]pyrimidine scaffold, the core of this compound, involves a multi-step process. A general synthetic scheme is outlined below, based on established methods for the synthesis of similar compounds.
General Synthetic Scheme
The synthesis typically begins with the construction of a substituted thiophene ring, which is then cyclized to form the thieno[2,3-d]pyrimidin-4-one intermediate. Subsequent chlorination and nucleophilic substitution reactions allow for the introduction of the desired side chains.
Caption: General synthetic scheme for thieno[2,3-d]pyrimidine derivatives.
Pharmacological Characterization
The pharmacological activity of this compound was assessed using an in vitro calcium mobilization assay in a recombinant cell line.
Quantitative Data
This compound (compound 1f) was identified as a potent positive allosteric modulator of MRGPRX1 with an EC50 of 0.22 μM. The following table summarizes the key pharmacological data for this compound.
| Compound | Description | Assay Type | EC50 (μM) | Reference |
| This compound (compound 1f) | Positive Allosteric Modulator (PAM) | Calcium Mobilization (FLIPR) | 0.22 |
Experimental Protocols
FLIPR Calcium Mobilization Assay
This protocol describes the general steps for assessing the activity of compounds on MRGPRX1-mediated calcium mobilization using a Fluorometric Imaging Plate Reader (FLIPR).
Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing human MRGPRX1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
Compound Addition and Signal Detection:
-
The plate is placed in the FLIPR instrument.
-
A baseline fluorescence reading is taken.
-
The test compound (e.g., this compound) is added to the wells at various concentrations. For PAM activity, the compound is added in the presence of a sub-maximal concentration (EC20) of a known MRGPRX1 agonist.
-
Changes in intracellular calcium are monitored as changes in fluorescence intensity over time.
Data Analysis:
-
The fluorescence signal is normalized to the baseline.
-
Concentration-response curves are generated, and EC50 values are calculated using non-linear regression.
MRGPRX1 Signaling Pathway
MRGPRX1 is primarily a Gq-coupled GPCR. Upon agonist binding, it activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). MRGPRX1 has also been shown to couple to Gi, which inhibits adenylyl cyclase.
Caption: The Gq-mediated signaling pathway of MRGPRX1.
Conclusion
This compound (compound 1f) represents a significant advancement in the development of selective modulators for MRGPRX1. As a potent positive allosteric modulator, it serves as a valuable tool for further investigating the physiological roles of MRGPRX1 and holds promise as a lead compound for the development of novel analgesics. The synthetic route and experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of similar compounds, facilitating future research in this area.
References
An In-depth Technical Guide to the Binding Site of MRGPRX1 Agonist 3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the binding site of MRGPRX1 Agonist 3 (also known as compound 1f) on the Mas-related G protein-coupled receptor X1 (MRGPRX1). While direct structural data for Agonist 3 is not yet available, this guide synthesizes information from studies on other MRGPRX1 modulators to infer its binding mechanism.
Executive Summary
MRGPRX1 is a primate-specific receptor expressed in sensory neurons, making it a promising target for non-opioid pain and itch therapeutics.[1][2] this compound is a potent positive allosteric modulator (PAM) of this receptor.[3] This guide details the binding characteristics of MRGPRX1 modulators, provides experimental protocols for their characterization, and visualizes key signaling and experimental workflows.
Quantitative Data for MRGPRX1 Modulators
The following table summarizes the quantitative data for this compound and other key modulators of MRGPRX1.
| Compound | Type | Assay | Parameter | Value | Reference |
| This compound (compound 1f) | PAM | Calcium Mobilization | EC50 | 0.22 µM | [3] |
| ML382 | PAM | BRET2 | Potency Shift of BAM8-22 | ~300-fold at 30 µM | [4] |
| Compound 16 | Orthosteric Agonist | - | - | - | |
| BAM8-22 | Endogenous Peptide Agonist | - | - | - |
Binding Sites of MRGPRX1 Modulators
Recent cryo-electron microscopy (cryo-EM) studies have revealed distinct binding sites for orthosteric agonists and positive allosteric modulators on MRGPRX1.
Orthosteric Binding Pocket
The orthosteric binding pocket of MRGPRX1, where endogenous ligands and synthetic agonists like compound 16 bind, is located within the transmembrane (TM) domain bundle. This pocket is characterized as shallow, broad, and wide-open, which may accommodate a variety of ligand scaffolds. The binding of orthosteric agonists induces a conformational change in the receptor, leading to the activation of downstream signaling pathways.
Allosteric Binding Pocket
Positive allosteric modulators, such as ML382, bind to a site topographically distinct from the orthosteric pocket. The cryo-EM structure of MRGPRX1 in complex with both the endogenous agonist BAM8-22 and the PAM ML382 revealed that ML382 binds to an allosteric pocket formed by TM1, TM2, TM3, TM6, and TM7.
Inferred Binding Site of this compound
As this compound (compound 1f) is a positive allosteric modulator, it is highly probable that it binds to the same or a similar allosteric pocket as ML382. The binding of a PAM to this site is thought to enhance the affinity and/or efficacy of the orthosteric agonist, leading to a potentiation of the receptor's response. The allosteric pocket of MRGPRX1 demonstrates considerable plasticity, suggesting it can accommodate various chemical scaffolds.
Signaling Pathway
Activation of MRGPRX1 by an orthosteric agonist, potentiated by a PAM, primarily couples to the Gαq signaling pathway. This initiates a cascade involving phospholipase C (PLC) activation, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, resulting in the release of stored calcium ions into the cytoplasm.
Experimental Protocols
Calcium Mobilization Assay
This assay is a common method for screening and characterizing GPCR modulators by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human MRGPRX1 are cultured in appropriate media and seeded into 96- or 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated to allow for dye uptake.
-
Compound Preparation: Serial dilutions of the test compounds (e.g., this compound) and a fixed, low concentration (e.g., EC20) of an orthosteric agonist (e.g., BAM8-22) are prepared in an assay buffer.
-
Assay Execution: The compound plate is placed into a fluorescence imaging plate reader (FLIPR) or a similar instrument. The instrument adds the compounds to the cell plate and immediately begins to measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence, indicative of intracellular calcium mobilization, is recorded. Dose-response curves are generated by plotting the fluorescence signal against the concentration of the test compound to determine parameters like EC50.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique to study protein-protein interactions and can be adapted to investigate the allosteric modulation of GPCRs.
Methodology:
-
Construct Generation: Two constructs are created: one with the GPCR (MRGPRX1) fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and another with an interacting partner (e.g., a G protein subunit or a β-arrestin) fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Transfection: Cells are co-transfected with the donor and acceptor constructs.
-
Ligand Treatment: Transfected cells are treated with the orthosteric agonist in the presence and absence of the PAM (e.g., this compound).
-
Substrate Addition: The substrate for the bioluminescent donor (e.g., coelenterazine) is added to the cells.
-
BRET Measurement: A plate reader capable of detecting both the donor and acceptor emission wavelengths is used to measure the BRET signal. The BRET ratio is calculated as the ratio of acceptor emission to donor emission.
-
Data Analysis: An increase or decrease in the BRET ratio upon ligand treatment indicates a change in the proximity of the donor and acceptor proteins, reflecting receptor activation and modulation. Dose-response curves can be generated to quantify the effect of the allosteric modulator.
Conclusion
While the precise binding site of this compound has not been elucidated through direct structural studies, the available evidence strongly suggests that it functions as a positive allosteric modulator, likely binding to the allosteric pocket identified for the PAM ML382. This guide provides a framework for understanding and further investigating the interaction of Agonist 3 and other PAMs with MRGPRX1. The detailed experimental protocols and pathway diagrams serve as valuable resources for researchers in the field of pain and itch therapeutics, facilitating the development of novel, non-opioid analgesics targeting MRGPRX1. Future structural studies on MRGPRX1 in complex with thieno[2,3-d]pyrimidine-based PAMs like Agonist 3 will be crucial for a definitive understanding of their binding mode and for structure-based drug design.
References
- 1. 8dwg - CryoEM structure of Gq-coupled MRGPRX1 with peptide ligand BAM8-22 and positive allosteric modulator ML382 - Summary - Protein Data Bank Japan [pdbj.org]
- 2. researchgate.net [researchgate.net]
- 3. Ligand recognition and allosteric modulation of the human MRGPRX1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. misterx95.myds.me [misterx95.myds.me]
Core Pharmacology and Toxicology Profile: MRGPRX1 Agonist 3
This technical guide provides an in-depth overview of the pharmacological and toxicological profile of MRGPRX1 Agonist 3, a novel modulator of the Mas-related G protein-coupled receptor X1 (MRGPRX1). Due to the limited public data on the specific toxicology of this compound, this document also incorporates representative methodologies and safety considerations from studies on other well-characterized MRGPRX1 modulators to provide a comprehensive framework for researchers.
Introduction to MRGPRX1
Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor predominantly expressed in small-diameter primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia (TG)[1][2]. Its strategic location implicates it in the modulation of somatosensory functions, including itch and pain. MRGPRX1 has emerged as a promising therapeutic target for non-opioid pain treatment because its activation can inhibit persistent pain signals[1][3][4]. The receptor is involved in both itch sensation and pain transmission, making its modulation a complex but potentially rewarding therapeutic strategy.
Pharmacological Profile of this compound
This compound, also identified as compound 1f in the scientific literature, is a potent positive allosteric modulator (PAM) of the human MRGPRX1 receptor. As a PAM, it enhances the receptor's response to an endogenous agonist. This compound is based on a thieno[2,3-d]pyrimidine scaffold and has been identified as a valuable tool for investigating neuropathic pain.
The primary pharmacological data available for this compound is its potency, which is summarized below. For context, data for other notable MRGPRX1 modulators are also included.
| Compound Name | Class | Target | Potency (EC₅₀) | Source Publication |
| This compound (Cmpd 1f) | PAM | MRGPRX1 | 0.22 µM | Berhane I, et al. (2022) |
| Compound 16 | Synthetic Agonist | MRGPRX1 | High Potency* | Gan B, et al. (2023) |
| Chloroquine | Agonist | MRGPRX1 | 297.68 µM | Gan B, et al. (2023) |
| ML382 | PAM | MRGPRX1 | Not specified | Li Z, et al. (2017) |
Note: While described as having high potency, a specific EC₅₀ value for Compound 16 is not detailed in the referenced search results.
Activation of MRGPRX1 canonically couples to Gαq/11 proteins, initiating a well-defined intracellular signaling cascade. As a PAM, this compound would enhance this pathway in the presence of an orthosteric agonist.
-
Receptor Activation: An agonist binds to MRGPRX1.
-
G-Protein Coupling: The receptor-agonist complex activates the heterotrimeric G-protein Gαq.
-
PLC Activation: Gαq activates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP₃ triggers the release of Ca²⁺ from intracellular stores.
-
DAG, along with Ca²⁺, activates Protein Kinase C (PKC).
-
This signaling can lead to the modulation of ion channels, such as TRP channels, and ultimately affect neuronal excitability.
Experimental Protocols
Detailed methodologies are crucial for the study of MRGPRX1 modulators. The following protocols are representative of those used in the literature to characterize compounds like this compound.
The Bioluminescence Resonance Energy Transfer (BRET) assay is used to measure G-protein activation following receptor engagement.
Objective: To quantify the potency and efficacy of a test compound in activating Gαq signaling downstream of MRGPRX1.
Methodology:
-
Cell Culture & Transfection: HEK293T cells are co-transfected with plasmids encoding for:
-
MRGPRX1 receptor.
-
Gαq fused to a donor fluorophore (e.g., Rluc8).
-
Gβ subunit.
-
Gγ subunit fused to an acceptor fluorophore (e.g., GFP2).
-
-
Cell Plating: After 18-24 hours, transfected cells are harvested and seeded into 96-well plates.
-
Compound Preparation: this compound is serially diluted to a range of concentrations in assay buffer.
-
Assay Procedure:
-
The cell medium is removed.
-
The luciferase substrate (e.g., coelenterazine h) is added to each well.
-
Test compound dilutions are added to the wells.
-
-
Signal Detection: The plate is read using a BRET-compatible plate reader, measuring emissions from both the donor (Rluc8) and acceptor (GFP2).
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates that the Gαq-Rluc8 and Gγ-GFP2 subunits have dissociated upon activation. Data are plotted against compound concentration to determine EC₅₀ values.
This assay measures the increase in intracellular calcium, a key downstream event of Gαq signaling.
Objective: To assess the functional activity of this compound by measuring calcium release.
Methodology:
-
Cell Loading: HEK293 cells stably expressing MRGPRX1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Cell Washing: Cells are washed with assay buffer (e.g., Hank's Balanced Salt Solution) to remove excess dye.
-
Compound Addition: The 96-well plate containing the cells is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). The instrument adds the test compound (this compound) to the wells while simultaneously monitoring fluorescence.
-
Fluorescence Measurement: Fluorescence intensity is measured over time (typically 2-3 minutes) before and after compound addition. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is measured and plotted against compound concentration to calculate the EC₅₀.
Toxicology Profile
No specific toxicology or safety pharmacology studies for this compound are available in the public domain. However, research on the PAM ML382 provides some initial in vivo safety insights. Intrathecal and subcutaneous administration of ML382 in "humanized" MrgprX1 mice effectively reduced neuropathic pain without causing obvious side effects or itch. Furthermore, ML382 did not appear to activate innate reward circuitry, suggesting a low risk of addiction.
A comprehensive preclinical toxicology program for a compound like this compound would typically include:
-
Cytotoxicity: Assessed in relevant cell lines (e.g., HepG2 for liver toxicity).
-
Genotoxicity: Ames test (bacterial reverse mutation), in vitro micronucleus assay.
-
hERG Channel Assay: To assess the risk of cardiac QT prolongation.
-
Receptor Selectivity Profiling: Screening against a broad panel of receptors, transporters, and ion channels to identify potential off-target effects.
-
Acute Toxicity: Single high-dose administration in two species (e.g., rodent and non-rodent) to determine maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity: Daily administration for 14 or 28 days to identify target organs of toxicity.
-
Safety Pharmacology: Studies evaluating effects on central nervous, cardiovascular, and respiratory systems.
-
Pharmacokinetics (PK): Analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
This structured approach is essential to build a complete safety profile before advancing a candidate compound toward clinical development.
References
- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 2. pharmafocuseurope.com [pharmafocuseurope.com]
- 3. Scholarly Article or Book Chapter | Ligand recognition and allosteric modulation of the human MRGPRX1 receptor | ID: 1c18dt23b | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship of MRGPRX1 Agonist 3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of MRGPRX1 Agonist 3, a potent positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1). This document details the core chemical scaffold, summarizes quantitative SAR data, outlines key experimental protocols, and visualizes the associated signaling pathways.
Introduction to MRGPRX1 and its Therapeutic Potential
Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor primarily expressed in small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] Its restricted expression pattern makes it an attractive therapeutic target for the treatment of pain and itch, with the potential for minimal off-target effects.[3] Activation of MRGPRX1 has been shown to modulate nociceptive signaling, and agonists and positive allosteric modulators of this receptor are being explored as novel analgesics.[3][4]
MRGPRX1 is known to couple to multiple signaling pathways, including Gq, Gi, and β-arrestin pathways, leading to diverse downstream cellular responses. The development of selective modulators for MRGPRX1, such as Agonist 3, represents a promising strategy for achieving targeted pain relief.
Core Structure of this compound and its Analogs
This compound, also known as compound 1f in the scientific literature, belongs to a class of thieno[2,3-d]pyrimidine-based positive allosteric modulators. The core scaffold of this series is a thieno[2,3-d]pyrimidine ring system. The general structure of these analogs is depicted below:
Figure 1: General chemical structure of the thieno[2,3-d]pyrimidine-based MRGPRX1 positive allosteric modulators. R1, R2, R3, and R4 represent positions for chemical modifications.
This compound (compound 1f) has the following chemical structure:
Figure 2: Chemical structure of this compound (compound 1f).
Structure-Activity Relationship (SAR) of Thieno[2,3-d]pyrimidine Analogs
The following tables summarize the structure-activity relationship of this compound and its analogs as positive allosteric modulators. The data is derived from a study by Berhane et al. (2022), where the PAM activity was assessed by measuring the potentiation of the MRGPRX1 agonist BAM8-22-induced calcium mobilization in HEK293 cells stably expressing human MRGPRX1.
Table 1: SAR of Modifications at the 4-position (Phenoxy Ring) of the Thieno[2,3-d]pyrimidine Scaffold
| Compound | R (Phenoxy Substituent) | EC50 (µM) |
| 1a | 2-Methyl | 0.50 |
| 1c | 2-Fluoro | 0.40 |
| 1d | 2-Chloro | 0.35 |
| 1e | 2-Bromo | 0.30 |
| 1f | 2-Trifluoromethyl | 0.22 |
| 1g | 2-Methoxy | 1.2 |
| 1h | 3-Fluoro | 2.5 |
| 1i | 4-Fluoro | >10 |
| 1j | 2,6-Difluoro | 0.25 |
| 1k | 2,4-Difluoro | 0.80 |
Table 2: SAR of Modifications at the 5- and 6-positions of the Thieno[2,3-d]pyrimidine Scaffold
| Compound | R1 (5-position) | R2 (6-position) | R3 (Phenoxy Substituent) | EC50 (µM) |
| 1a | Methyl | Methyl | 2-Methyl | 0.50 |
| 1l | H | H | 2-Trifluoromethyl | >10 |
| 1m | Ethyl | Ethyl | 2-Trifluoromethyl | 0.45 |
| 1n | Propyl | Propyl | 2-Trifluoromethyl | 0.38 |
| 1o | Phenyl | Phenyl | 2-Trifluoromethyl | 0.90 |
| 1p | H | tert-Butyl | 2-Trifluoromethyl | 0.28 |
| 1q | H | tert-Butyl | 2-Fluoro | 0.35 |
| 1r | 4-Chlorophenyl | tert-Butyl | 2-Fluoro | 0.15 |
| 1s | 3,4-Dichlorophenyl | tert-Butyl | 2-Fluoro | 0.12 |
| 1t | 3,4-Dichlorophenyl | tert-Butyl | 2-Trifluoromethoxy | 0.08 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.
Calcium Mobilization Assay (FLIPR) for PAM Activity
This assay is used to determine the positive allosteric modulator activity of the compounds by measuring their ability to potentiate the calcium response induced by a sub-maximal concentration of the MRGPRX1 agonist BAM8-22.
Cell Culture and Plating:
-
HEK293 cells stably expressing human MRGPRX1 are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight at 37°C in a 5% CO2 incubator.
Compound and Agonist Preparation:
-
Test compounds are serially diluted in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve a range of final concentrations.
-
The MRGPRX1 agonist BAM8-22 is prepared in assay buffer at a concentration that elicits a sub-maximal (EC20) response.
Assay Procedure:
-
The cell culture medium is removed, and cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
The dye solution is removed, and cells are washed with assay buffer.
-
The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
The test compounds are added to the wells, and the plate is incubated for a specified period (e.g., 15 minutes).
-
BAM8-22 (at EC20 concentration) is then added to the wells.
-
Fluorescence is monitored continuously to measure the change in intracellular calcium concentration.
Data Analysis:
-
The increase in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
EC50 values for the PAMs are determined by plotting the potentiation of the BAM8-22 response against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI)
The chronic constriction injury model is a widely used preclinical model to study neuropathic pain and to evaluate the efficacy of analgesic compounds.
Animals:
-
Adult male mice (e.g., C57BL/6J) are used. For studies involving human-specific targets like MRGPRX1, humanized transgenic mice expressing the human MRGPRX1 receptor are utilized.
Surgical Procedure:
-
Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
The common sciatic nerve is exposed at the mid-thigh level of one hind paw.
-
Proximal to the sciatic trifurcation, three or four loose ligatures are placed around the nerve with a spacing of about 1 mm. The ligatures are tightened until a brief twitch of the hind limb is observed.
-
The muscle and skin are closed in layers.
-
Sham-operated animals undergo the same surgical procedure without nerve ligation.
Behavioral Testing (Assessment of Thermal Hyperalgesia):
-
Paw withdrawal latency to a thermal stimulus (e.g., radiant heat) is measured using a plantar test apparatus.
-
A focused beam of light is directed onto the plantar surface of the hind paw, and the time taken for the animal to withdraw its paw is recorded.
-
A cut-off time is set to prevent tissue damage.
-
Testing is performed before surgery (baseline) and at multiple time points after surgery to assess the development of thermal hyperalgesia.
-
The effect of the test compound (administered, for example, orally or intrathecally) is evaluated by measuring the reversal of the reduced paw withdrawal latency.
MRGPRX1 Signaling Pathways
MRGPRX1 activation by agonists or potentiation by PAMs can trigger multiple downstream signaling cascades. The primary pathways are Gq- and Gi-mediated signaling, as well as β-arrestin recruitment.
Gq Signaling Pathway
Activation of the Gq pathway is a key mechanism for MRGPRX1-mediated signaling.
Caption: MRGPRX1 Gq Signaling Pathway.
Gi Signaling Pathway
MRGPRX1 also couples to Gi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Caption: MRGPRX1 Gi Signaling Pathway.
β-Arrestin Recruitment and Signaling
Upon activation, MRGPRX1 can also recruit β-arrestins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.
Caption: MRGPRX1 β-Arrestin Recruitment.
Conclusion and Future Directions
The thieno[2,3-d]pyrimidine scaffold represents a promising starting point for the development of potent and selective positive allosteric modulators of MRGPRX1. The SAR data presented herein provides valuable insights for the design of next-generation analgesics. This compound (compound 1f) and its optimized analogs have demonstrated significant potential in preclinical models of neuropathic pain.
Future research should focus on a more detailed characterization of the effects of these compounds on the Gi and β-arrestin signaling pathways of MRGPRX1 to fully understand their pharmacological profile and potential for biased signaling. Further optimization of the pharmacokinetic properties of this chemical series will be crucial for their advancement as clinical candidates for the treatment of chronic pain.
References
- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 2. pharmafocuseurope.com [pharmafocuseurope.com]
- 3. Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[2,3- d]pyrimidine-Based Positive Allosteric Modulators of Human Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of MRGPRX1 Agonist 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular targets of MRGPRX1 agonist 3, a potent positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1). This document details the signaling pathways affected by this compound, presents quantitative data from key experiments, and outlines the methodologies used to elucidate its mechanism of action.
Introduction
Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor predominantly expressed in small-diameter primary sensory neurons, playing a crucial role in nociception and pruritus (itch)[1][2]. Its activation is implicated in both the sensation of itch and the inhibition of chronic pain, making it a promising therapeutic target for non-opioid pain relief[1][3]. This compound, identified as compound 1f in the scientific literature, is a thieno[2,3-d]pyrimidine-based positive allosteric modulator of MRGPRX1[4]. As a PAM, it enhances the activity of the receptor in the presence of an orthosteric agonist, such as the endogenous peptide BAM8-22. This guide focuses on the cellular and molecular interactions of this specific compound.
Quantitative Data
The positive allosteric modulatory activity of this compound (compound 1f) has been quantified in vitro. The key data point is its half-maximal effective concentration (EC50), which was determined using a calcium mobilization assay in the presence of an EC20 concentration of the MRGPRX1 agonist BAM8-22.
| Compound | Assay Type | Cell Line | Orthosteric Agonist (Concentration) | EC50 (µM) | Emax (%) | Reference |
| This compound (compound 1f) | Calcium Mobilization (FLIPR) | HEK293 (stably expressing MRGPRX1) | BAM8-22 (EC20) | 0.22 | ≥95 |
Signaling Pathways
MRGPRX1 is known to couple to multiple G protein subtypes, primarily Gq/11 and Gi/o, leading to the activation of distinct downstream signaling cascades. As a positive allosteric modulator, this compound enhances the signaling initiated by the binding of an orthosteric agonist to the receptor.
Gq/11 Signaling Pathway
Activation of the Gq/11 pathway by MRGPRX1 leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium is a key signaling event that can be measured in cellular assays.
Gi/o Signaling Pathway
The Gi/o pathway, upon activation by MRGPRX1, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of various ion channels, including the inhibition of N-type voltage-gated calcium channels (CaV2.2) and the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs).
Experimental Protocols
The characterization of this compound and its effects on cellular targets relies on several key experimental techniques.
Calcium Mobilization Assay (FLIPR)
This assay is the primary method used to quantify the positive allosteric modulatory activity of compounds like this compound. It measures changes in intracellular calcium concentration upon receptor activation.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human MRGPRX1 are cultured in appropriate media and seeded into 384-well microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution, often containing probenecid to prevent dye extrusion. The cells are incubated to allow for dye uptake and de-esterification.
-
Compound Preparation: this compound and the orthosteric agonist (BAM8-22) are prepared in an appropriate assay buffer.
-
FLIPR Measurement: The cell plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken. The PAM (this compound) is added to the wells, followed by the addition of the orthosteric agonist (BAM8-22) at a concentration that elicits a submaximal response (EC20).
-
Data Analysis: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is recorded over time. Dose-response curves are generated to determine the EC50 of the PAM.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays are used to study G protein coupling to MRGPRX1. This technique measures the proximity between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., green fluorescent protein, GFP) fused to the proteins of interest.
Methodology:
-
Construct Preparation: Plasmids encoding MRGPRX1 and G protein subunits fused to BRET pairs (e.g., Gα-Rluc and Gγ-GFP) are prepared.
-
Cell Transfection: HEK293T cells are co-transfected with the BRET constructs.
-
Cell Plating: Transfected cells are seeded into 96-well plates.
-
Assay Performance: The luciferase substrate (e.g., coelenterazine) is added to the cells. The plate is then read in a BRET-compatible plate reader that measures light emission at two different wavelengths (for the donor and acceptor).
-
Stimulation and Measurement: The cells are stimulated with the agonist and/or PAM, and the BRET ratio (acceptor emission / donor emission) is measured over time. An increase in the BRET ratio indicates a conformational change in the G protein heterotrimer upon activation.
Patch-Clamp Electrophysiology
This technique is used to study the effects of MRGPRX1 activation on the activity of downstream ion channels in sensory neurons.
Methodology:
-
Neuron Isolation: Dorsal root ganglion (DRG) neurons are isolated from a suitable model organism (e.g., humanized mice expressing MRGPRX1).
-
Electrode Preparation: A glass micropipette with a very fine tip is filled with an internal solution and connected to an amplifier.
-
Seal Formation: The micropipette is brought into contact with the membrane of a neuron to form a high-resistance "giga-seal".
-
Recording Configuration: The whole-cell configuration is established by rupturing the membrane patch, allowing for the measurement of ionic currents across the entire cell membrane.
-
Data Acquisition: The membrane potential is clamped at a specific voltage, and the currents flowing through the ion channels are recorded.
-
Compound Application: The agonist and PAM are applied to the neuron, and the resulting changes in ion channel currents (e.g., inhibition of calcium currents) are measured.
Conclusion
This compound (compound 1f) is a valuable research tool for studying the function of MRGPRX1. As a potent positive allosteric modulator, it enhances the receptor's response to endogenous and exogenous agonists. Its primary characterized effect is the potentiation of Gq-mediated calcium mobilization. Further research is warranted to fully elucidate its impact on the Gi/o signaling pathway and the modulation of downstream ion channels, which are critical for the development of novel analgesics targeting MRGPRX1. This guide provides a foundational understanding of the cellular targets and experimental approaches for investigating this promising compound.
References
In Vitro Characterization of MRGPRX1 Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of two key modulators of the Mas-related G protein-coupled receptor X1 (MRGPRX1): the potent synthetic agonist, Compound 16, and the positive allosteric modulator (PAM), Compound 1f. MRGPRX1, a primate-specific receptor primarily expressed in sensory neurons, is a promising therapeutic target for managing pain and itch.[1][2] Understanding the in vitro pharmacology of its modulators is crucial for the development of novel analgesics with improved side-effect profiles.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters for MRGPRX1 agonist Compound 16 and positive allosteric modulator Compound 1f.
Table 1: In Vitro Potency of MRGPRX1 Agonist (Compound 16)
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | High Potency | HEK293T | BRET Assay | [1] |
EC50 (Half-maximal effective concentration) indicates the concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: In Vitro Potency and Efficacy of MRGPRX1 Positive Allosteric Modulator (Compound 1f)
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 0.22 µM | HEK293 (stably expressing MRGPRX1) | Calcium Mobilization (FLIPR) | [3] |
| Emax | ≥95% (relative to BAM8-22) | HEK293 (stably expressing MRGPRX1) | Calcium Mobilization (FLIPR) | [3] |
Emax (Maximum effect) represents the maximum response achievable by the modulator.
Table 3: Selectivity Profile of MRGPRX1 Agonist (Compound 16)
| Receptor | Activity | Assay Type | Reference |
| MRGPRX2 | No significant activation | BRET Assay | |
| MRGPRX3 | No significant activation | BRET Assay | |
| MRGPRX4 | No significant activation | BRET Assay | |
| Opioid Receptors | No significant activation | Not specified |
Signaling Pathways and Experimental Workflows
MRGPRX1 Gq-coupled Signaling Pathway
MRGPRX1 is known to couple to the Gαq subunit of heterotrimeric G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gαq. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.
Caption: MRGPRX1 Gq-coupled signaling pathway.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of MRGPRX1 modulators.
Caption: General experimental workflow for MRGPRX1 modulator characterization.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay determines the affinity of a compound for MRGPRX1 by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing MRGPRX1
-
Cell culture reagents
-
Radiolabeled MRGPRX1 antagonist (e.g., [³H]-labeled antagonist)
-
Test compound (Compound 16 or Compound 1f)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-MRGPRX1 cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well filter plate, add binding buffer, the radiolabeled antagonist at a concentration near its Kd, and varying concentrations of the test compound.
-
To determine non-specific binding, add a high concentration of a known unlabeled MRGPRX1 antagonist.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay (FLIPR)
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
HEK293 cells stably expressing MRGPRX1
-
Cell culture reagents
-
Fluo-4 AM or other calcium-sensitive dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
Test compound (Compound 16 or Compound 1f)
-
For PAMs: MRGPRX1 orthosteric agonist (e.g., BAM8-22)
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating:
-
Seed HEK293-MRGPRX1 cells into black-walled, clear-bottom plates and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
For PAM characterization, prepare the orthosteric agonist at its EC20 concentration in the assay buffer containing the test compound dilutions.
-
-
Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
The instrument will automatically add the compound solutions to the cell plate.
-
Record the fluorescence intensity over time to measure the calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.
-
IP-1 Accumulation Assay (HTRF)
This assay quantifies the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3, as a measure of Gq-coupled receptor activation.
Materials:
-
HEK293 cells stably expressing MRGPRX1
-
Cell culture reagents
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody)
-
Stimulation buffer
-
Lysis buffer
-
Test compound (Compound 16 or Compound 1f)
-
For PAMs: MRGPRX1 orthosteric agonist (e.g., BAM8-22)
-
White 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Stimulation:
-
Seed HEK293-MRGPRX1 cells into a white 384-well plate and culture overnight.
-
Remove the culture medium and add stimulation buffer containing varying concentrations of the test compound. For PAMs, include the orthosteric agonist at its EC20 concentration.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Cell Lysis and Detection:
-
Add the IP1-d2 conjugate and the anti-IP1 cryptate antibody from the kit, diluted in lysis buffer, to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Convert the HTRF ratio to IP-1 concentration using a standard curve.
-
Plot the IP-1 concentration against the log concentration of the test compound to determine the EC50 and Emax values.
-
Conclusion
The in vitro characterization of MRGPRX1 modulators, such as the agonist Compound 16 and the PAM Compound 1f, is a critical step in the drug discovery process for novel pain and itch therapeutics. The methodologies and data presented in this guide provide a framework for the comprehensive evaluation of compound potency, efficacy, and selectivity, ultimately aiding in the identification of promising clinical candidates.
References
The Modulation of Primary Sensory Neuron Activity by MRGPRX1 Agonist 3 and Other Agonists: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Mas-related G protein-coupled receptor X1 (MRGPRX1) agonists on primary sensory neurons. MRGPRX1, a primate-specific receptor expressed predominantly in these neurons, has emerged as a promising target for the development of novel analgesics and anti-pruritics. This document summarizes key quantitative data, details essential experimental protocols, and illustrates the complex signaling pathways involved in MRGPRX1 activation.
Introduction to MRGPRX1 and its Agonists
Mas-related G protein-coupled receptor X1 (MRGPRX1) is a member of the MRGPR family of receptors that are primarily expressed in small-diameter primary sensory neurons, which are crucial for transmitting pain and itch signals.[1][2] The activation of MRGPRX1 can lead to varied and sometimes opposing physiological responses, such as itch when activated peripherally and analgesia when activated at central terminals.[3] This dual functionality makes it a complex but attractive target for therapeutic intervention.
Several agonists targeting MRGPRX1 have been identified and characterized, including the endogenous peptide BAM8-22 and the synthetic small molecule compound 16 .[3][4] This guide also addresses MRGPRX1 agonist 3 , identified as compound 1f , a thieno[2,3-d]pyrimidine-based positive allosteric modulator (PAM). While extensive research has been conducted on BAM8-22 and compound 16, data on the direct effects of compound 1f on primary sensory neuron excitability is still emerging.
Quantitative Data on the Effects of MRGPRX1 Agonists
The activation of MRGPRX1 by its agonists leads to measurable changes in neuronal activity. The following tables summarize key quantitative findings from the literature.
| Agonist | Concentration | Effect on Neuronal Firing | Cell Type | Reference |
| BAM8-22 | 100 nM | Evoked 84 ± 4.5 action potentials | Mouse DRG neurons expressing human MRGPRX1 | |
| BAM8-22 | 10-100 nM | Threshold for evoking action potentials | Mouse DRG neurons expressing human MRGPRX1 |
| Agonist | Concentration | Effect on Ion Channels | Cell Type | Reference |
| BAM8-22 | Not Specified | Lowers the activation threshold of TTX-resistant sodium channels | Mouse DRG neurons expressing human MRGPRX1 | |
| BAM8-22 | Not Specified | Induces inward sodium currents | Mouse DRG neurons expressing human MRGPRX1 |
| Agonist | Concentration | Effect on Intracellular Calcium ([Ca2+]i) | Cell Type | Reference |
| BAM8-22 | 2 µM | Increased [Ca2+]i | Human DRG neurons | |
| BAM8-22 | 2 µM | Increased number of responsive neurons | Mouse DRG neurons from a cholestatic pruritus model | |
| Chloroquine (CQ) | 1 mM | ~4.4% of WT DRG neurons responded with increased [Ca2+]i | Wild-type mouse DRG neurons |
| Agonist/Modulator | EC50 | Assay System | Reference |
| This compound (compound 1f) | 0.22 µM | HEK293 cells stably transfected with human MRGPRX1 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following are protocols for key experiments cited in the literature.
Primary Culture of Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted from methodologies described for isolating and culturing primary murine sensory neurons.
-
Materials:
-
Complete Medium: DH10 (90% Dulbecco's Modified Eagle Medium/F-12, 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Enzyme Solution: 5 mg/mL dispase, 1 mg/mL collagenase Type I in Dulbecco's phosphate-buffered saline (DPBS) without Ca2+ and Mg2+.
-
Coated Coverslips: Glass coverslips coated with poly-d-lysine and laminin.
-
Growth Factors: Nerve growth factor (25 ng/mL) and glial cell-derived neurotrophic factor (50 ng/mL).
-
-
Procedure:
-
Dissect dorsal root ganglia from adult mice and collect them in cold DH10 medium.
-
Treat the ganglia with the enzyme solution at 37°C for 30 minutes to dissociate the tissue.
-
Gently triturate the ganglia to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in DH10 medium.
-
Plate the neurons on coated glass coverslips.
-
Culture the neurons in an incubator at 37°C with 95% O2 and 5% CO2 for 24 hours, supplementing the medium with nerve growth factor and glial cell-derived neurotrophic factor.
-
Calcium Imaging
This protocol allows for the measurement of changes in intracellular calcium concentration following agonist application.
-
Materials:
-
Fura-2 AM (calcium indicator dye).
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH 7.4, Osmolality 310 mOsm/kg).
-
MRGPRX1 agonist of interest.
-
Fluorescence microscopy setup with appropriate filters for ratiometric imaging.
-
-
Procedure:
-
Load cultured DRG neurons with Fura-2 AM according to the manufacturer's instructions.
-
Place the coverslip with the loaded neurons in a recording chamber and perfuse with the extracellular solution.
-
Acquire baseline fluorescence images.
-
Apply the MRGPRX1 agonist to the neurons.
-
Record the changes in fluorescence intensity over time.
-
The ratio of fluorescence emission at two different excitation wavelengths is used to calculate the intracellular calcium concentration.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the electrical activity of individual neurons, such as action potentials and ion channel currents.
-
Materials:
-
Extracellular Solution (as above).
-
Pipette Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES.
-
Patch-clamp amplifier and data acquisition system (e.g., Axon 700B amplifier and pCLAMP 9.2 software).
-
Borosilicate glass electrodes (2–4 MΩ resistance).
-
-
Procedure:
-
Place the coverslip with cultured DRG neurons in the recording chamber on the microscope stage.
-
Identify a neuron for recording.
-
Approach the neuron with a glass electrode filled with the pipette solution.
-
Form a high-resistance seal (giga-seal) between the electrode tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
In current-clamp mode, record the membrane potential and action potential firing in response to agonist application.
-
In voltage-clamp mode, hold the membrane potential at a specific voltage and record the currents flowing through ion channels.
-
Signaling Pathways of MRGPRX1 Activation
The activation of MRGPRX1 in primary sensory neurons triggers multiple intracellular signaling cascades. The diagrams below, generated using the DOT language, illustrate these pathways.
Caption: MRGPRX1 Gq/11-PLC Signaling Pathway.
Caption: MRGPRX1 Gi/o-Mediated Signaling Pathway.
Caption: General Experimental Workflow.
Conclusion
The study of MRGPRX1 and its agonists in primary sensory neurons is a rapidly evolving field with significant therapeutic potential. This guide provides a snapshot of the current understanding, highlighting the quantitative effects of key agonists, providing detailed experimental protocols to aid in research, and illustrating the underlying signaling mechanisms. Further research, particularly on the direct neuronal effects of novel modulators like "this compound," is needed to fully elucidate the therapeutic utility of targeting this receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[2,3- d]pyrimidine-Based Positive Allosteric Modulators of Human Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Thieno[2,3-d]pyrimidine-Based Modulators of MRGPRX1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery and development of a novel class of thieno[2,3-d]pyrimidine-based positive allosteric modulators (PAMs) for the Mas-related G protein-coupled receptor X1 (MRGPRX1). MRGPRX1, a primate-specific receptor primarily expressed in sensory neurons, has emerged as a promising therapeutic target for non-opioid pain management. The modulators discussed herein represent a significant advancement in the quest for potent and selective agents capable of modulating MRGPRX1 activity for therapeutic benefit.
Core Findings and Data Presentation
A high-throughput screening (HTS) campaign led to the identification of 5,6-dimethyl-4-(o-tolyloxy)thieno[2,3-d]pyrimidine (compound 1a ) as a potent MRGPRX1 PAM.[1] This initial hit served as the foundation for an extensive structure-activity relationship (SAR) study, culminating in the discovery of more potent and metabolically stable analogs. The iterative optimization process focused on enhancing potency, metabolic stability, and pharmacokinetic properties, leading to the identification of compound 1t , 6-(tert-butyl)-5-(3,4-dichlorophenyl)-4-(2-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidine, as a lead candidate with improved oral bioavailability.[1]
Table 1: Structure-Activity Relationship of Thieno[2,3-d]pyrimidine-Based MRGPRX1 PAMs
The following table summarizes the in vitro potency (EC50) of key compounds from the thieno[2,3-d]pyrimidine series as positive allosteric modulators of human MRGPRX1. The activity was determined using a FLIPR calcium assay in HEK293 cells stably expressing human MRGPRX1 in the presence of the MRGPRX1 agonist BAM8-22.[1]
| Compound | R1 | R2 | R3 | EC50 (µM) |
| 1a | Me | Me | 2-Me-Ph | 0.5 |
| 1b | H | H | 2-Me-Ph | >10 |
| 1c | Me | Me | Ph | 1.3 |
| 1d | Me | Me | 3-Me-Ph | 0.8 |
| 1e | Me | Me | 4-Me-Ph | 1.0 |
| 1f | Me | Me | 2-F-Ph | 0.3 |
| 1g | Me | Me | 3-F-Ph | 0.4 |
| 1h | Me | Me | 4-F-Ph | 0.5 |
| 1i | Me | Me | 2-Cl-Ph | 0.4 |
| 1j | Me | Me | 3-Cl-Ph | 0.6 |
| 1k | Me | Me | 4-Cl-Ph | 0.8 |
| 1l | H | H | 2-F-Ph | >10 |
| 1m | Me | H | 2-F-Ph | 2.5 |
| 1n | H | Me | 2-F-Ph | 3.1 |
| 1o | CF3 | Me | 2-F-Ph | 1.8 |
| 1p | 3,4-di-Cl-Ph | t-Bu | 2-F-Ph | 0.08 |
| 1q | 3,4-di-Cl-Ph | t-Bu | 3-F-Ph | 0.12 |
| 1r | 3,4-di-Cl-Ph | t-Bu | 4-F-Ph | 0.25 |
| 1s | 3,4-di-Cl-Ph | t-Bu | 2-CF3O-Ph | 0.05 |
| 1t | 3,4-di-Cl-Ph | t-Bu | 2-CF3O-Ph | 0.04 |
Table 2: In Vitro Metabolic Stability of Selected Thieno[2,3-d]pyrimidine Analogs
The metabolic stability of key compounds was assessed in mouse and human liver microsomes. The data is presented as the percentage of the compound remaining after incubation for 30 and 60 minutes.[1]
| Compound | % Remaining (Mouse Liver Microsomes) | % Remaining (Human Liver Microsomes) |
| 30 min | 60 min | |
| 1f | 15 | <1 |
| 1p | 60 | 40 |
| 1s | 85 | 70 |
| 1t | 95 | 90 |
Experimental Protocols
Synthesis of Thieno[2,3-d]pyrimidine Analogs
The synthesis of the thieno[2,3-d]pyrimidine-based MRGPRX1 modulators was primarily achieved through a nucleophilic aromatic substitution reaction. A general procedure is outlined below.
General Procedure for the Synthesis of Compounds 1a-p: [1]
To a solution of the appropriately substituted phenol in anhydrous N,N-dimethylformamide (DMF) at 0 °C was added sodium hydride (NaH, 60% dispersion in mineral oil). The resulting mixture was stirred at 0 °C for 30 minutes, followed by the addition of the corresponding 4-chlorothieno[2,3-d]pyrimidine derivative. The reaction mixture was then allowed to warm to room temperature and stirred for an additional 2-16 hours. Upon completion, the reaction was quenched with water and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired thieno[2,3-d]pyrimidine analog.
Synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine (Intermediate for 1a):
Detailed synthetic procedures for the precursor, 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, can be found in the chemical literature. Generally, it involves the cyclization of a suitable thiophene derivative.
In Vitro MRGPRX1 Activity Assay (FLIPR Calcium Assay)
The positive allosteric modulator activity of the synthesized compounds was evaluated using a Fluorometric Imaging Plate Reader (FLIPR) based calcium mobilization assay in HEK293 cells stably expressing human MRGPRX1.
Protocol:
-
Cell Plating: HEK293 cells stably expressing human MRGPRX1 are seeded into 384-well black-wall, clear-bottom plates and cultured overnight to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit reagent) in assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37 °C and 5% CO2.
-
Compound Preparation: Test compounds are serially diluted in assay buffer to the desired concentrations.
-
FLIPR Measurement: The assay plate is placed in the FLIPR instrument. The baseline fluorescence is recorded, followed by the addition of the test compound. After a short incubation period, a sub-maximal concentration (EC20) of the MRGPRX1 agonist BAM8-22 is added to stimulate the receptor.
-
Data Analysis: The increase in intracellular calcium concentration is measured as a change in fluorescence intensity. The EC50 values for the PAMs are calculated from the concentration-response curves by non-linear regression analysis.
In Vitro Metabolic Stability Assay
The metabolic stability of the compounds was assessed in mouse and human liver microsomes in the presence of NADPH as a cofactor.
Protocol:
-
Incubation Mixture Preparation: A reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4) is prepared.
-
Compound Incubation: The test compound (e.g., 1 µM final concentration) is added to the pre-warmed incubation mixture to initiate the reaction. The mixture is incubated at 37 °C with shaking.
-
Time Point Sampling: Aliquots are taken at various time points (e.g., 0, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
Signaling Pathways and Experimental Workflows
MRGPRX1 Signaling Pathway
MRGPRX1 is a G-protein coupled receptor that primarily signals through the Gαq pathway. Upon activation by an agonist and potentiation by a PAM, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The resulting increase in cytosolic calcium, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to neuronal excitation and modulation of pain signals.
Caption: MRGPRX1 Gαq signaling pathway.
Drug Discovery Workflow
The discovery of the thieno[2,3-d]pyrimidine-based MRGPRX1 modulators followed a structured drug discovery workflow, beginning with target identification and culminating in in vivo proof-of-concept studies.
Caption: Drug discovery workflow for MRGPRX1 modulators.
References
MRGPRX1 Agonist 3: A Positive Allosteric Modulator for Neuropathic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X1 (MRGPRX1) has emerged as a promising, non-opioid target for the treatment of chronic pain.[1][2] Expressed predominantly in small-diameter primary sensory neurons, its activation at central terminals in the spinal cord can inhibit pain signaling.[3][4] However, peripheral activation of MRGPRX1 can elicit undesirable side effects, such as itching.[3] This dual functionality has spurred the development of positive allosteric modulators (PAMs), which offer a novel therapeutic strategy. PAMs do not activate the receptor directly but instead enhance the effects of the endogenous agonist, bovine adrenal medulla 8-22 (BAM8-22), which is upregulated in the spinal cord during persistent pain states. This targeted approach aims to achieve analgesia while minimizing peripheral side effects.
This technical guide focuses on MRGPRX1 agonist 3 , a potent, thieno[2,3-d]pyrimidine-based positive allosteric modulator of human MRGPRX1. Identified as compound 1f in the work by Berhane et al. (2022), this molecule has demonstrated significant potential in preclinical models of neuropathic pain. This document provides a comprehensive overview of its quantitative data, the experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data
The in vitro potency of this compound (compound 1f) and its analogs as MRGPRX1 PAMs was determined using a FLIPR (Fluorometric Imaging Plate Reader) assay with HEK293 cells stably expressing human MRGPRX1. The assay measured the potentiation of the calcium response induced by an EC20 concentration of the agonist BAM8-22.
| Compound | Structure | R | EC50 (μM) |
| 1a | H | 0.5 | |
| 1f (this compound) | 2-F | 0.22 | |
| 1t | 0.1 |
Experimental Protocols
In Vitro PAM Activity Assessment: FLIPR Calcium Assay
This protocol details the measurement of MRGPRX1 PAM activity using a FLIPR assay.
1. Cell Culture and Plating:
-
HEK293 cells stably transfected with the human MrgprX1 gene are cultured in standard growth medium.
-
Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
2. Compound Preparation:
-
Test compounds (including this compound) are serially diluted in an appropriate buffer (e.g., HBSS with 20 mM HEPES) to create a concentration range for dose-response analysis.
-
A stock solution of the MRGPRX1 agonist BAM8-22 is prepared.
3. Dye Loading:
-
The growth medium is removed from the cell plates.
-
Cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
4. FLIPR Assay Execution:
-
The dye-loaded cell plate is placed into the FLIPR instrument.
-
The test compound is added to the wells, and the baseline fluorescence is measured.
-
Following a short incubation, an EC20 concentration (5–15 nM) of BAM8-22 is added to the wells.
-
The change in fluorescence, indicative of intracellular calcium mobilization, is recorded over time.
5. Data Analysis:
-
The increase in fluorescence following BAM8-22 addition is quantified.
-
Dose-response curves are generated by plotting the fluorescence response against the concentration of the test compound.
-
EC50 values are calculated using a nonlinear regression analysis.
In Vivo Efficacy: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This protocol describes the evaluation of the analgesic effects of this compound in a mouse model of neuropathic pain.
1. Animal Model:
-
Humanized MRGPRX1 mice (e.g., BAC-MrgX1;Mrg-clusterΔ-/- mice) are used, which express human MRGPRX1 in sensory neurons.
-
Adult male or female mice are used for the study.
2. CCI Surgery:
-
Mice are anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Three to four loose ligatures are tied around the nerve, causing a constriction that leads to nerve injury and subsequent neuropathic pain behaviors.
-
The incision is closed, and the animals are allowed to recover.
3. Behavioral Testing for Heat Hypersensitivity:
-
Heat hypersensitivity, a measure of neuropathic pain, is assessed by measuring the paw withdrawal latency (PWL) to a radiant heat source.
-
A baseline PWL is established before CCI surgery and before drug administration.
-
Following oral administration of this compound or vehicle, the PWL is measured at various time points (e.g., 1, 2, and 4 hours post-dosing).
-
An increase in PWL indicates an analgesic effect.
4. Data Analysis:
-
The PWL data are analyzed using appropriate statistical methods, such as a two-way ANOVA with a Bonferroni post-hoc test, to compare the effects of the compound to the vehicle control.
Visualizations
Signaling Pathway of MRGPRX1 Positive Allosteric Modulation
Caption: MRGPRX1 PAM signaling cascade.
Experimental Workflow for In Vitro PAM Screening
Caption: In vitro screening workflow for MRGPRX1 PAMs.
Experimental Workflow for In Vivo Efficacy Testing
Caption: In vivo efficacy testing workflow in the CCI model.
References
- 1. ventures.jhu.edu [ventures.jhu.edu]
- 2. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of MRGPRX1 Agonist 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor primarily expressed in small-diameter primary sensory neurons, making it a compelling target for the development of novel analgesics.[1][2][3][4] Activation of MRGPRX1 has been shown to inhibit persistent pain.[5] MRGPRX1 Agonist 3, also identified as compound 1f, is a potent positive allosteric modulator (PAM) of MRGPRX1. As a PAM, it enhances the activity of the receptor in the presence of an endogenous agonist. This property is particularly advantageous as it may allow for targeted receptor activation at the central terminals of primary sensory neurons, potentially minimizing side effects such as itch that can be associated with peripheral activation.
These application notes provide a detailed in vivo experimental protocol for evaluating the analgesic effects of this compound in a preclinical model of neuropathic pain. The protocol is designed for use in humanized MRGPRX1 mice, which are essential for studying the in vivo effects of compounds targeting this human-specific receptor.
Quantitative Data Summary
The following table summarizes the key in vitro potency of this compound (compound 1f).
| Compound Name | Alias | Type | EC50 (µM) | Application |
| This compound | compound 1f | Positive Allosteric Modulator | 0.22 | Neuropathic Pain Research |
MRGPRX1 Signaling Pathway
Activation of MRGPRX1 can initiate multiple downstream signaling cascades. The receptor primarily couples to Gq/11 and Gαi/o proteins. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn can modulate downstream effectors. The Gαi/o pathway is involved in the inhibition of high-voltage-activated Ca2+ channels. The diagram below illustrates the primary signaling pathways associated with MRGPRX1 activation.
Caption: MRGPRX1 signaling cascade leading to analgesia or itch.
In Vivo Experimental Workflow for Neuropathic Pain Model
The following diagram outlines the key steps for an in vivo experiment to assess the efficacy of this compound in a chronic constriction injury (CCI) model of neuropathic pain in humanized MRGPRX1 mice.
Caption: Workflow for assessing this compound in a neuropathic pain model.
Detailed In Vivo Experimental Protocol: Evaluation of this compound in a Neuropathic Pain Model
Objective: To assess the analgesic efficacy of this compound in reducing heat hypersensitivity in a chronic constriction injury (CCI) model of neuropathic pain in humanized MRGPRX1 mice.
Animal Model:
-
Species: Mouse (Mus musculus)
-
Strain: Humanized MRGPRX1 transgenic mice. These mice express human MRGPRX1, for example, under the control of the mouse MrgprC11 promoter, on a knockout background for the endogenous mouse Mrgpr cluster.
-
Age: 8-12 weeks
-
Sex: Male and/or female (ensure groups are balanced)
-
Housing: Standard housing conditions with a 12:12 hour light:dark cycle, and ad libitum access to food and water. Acclimatize animals to the testing environment before the experiment. All procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
This compound (compound 1f)
-
Vehicle (e.g., saline, DMSO, or other appropriate solvent)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for CCI surgery
-
Sutures (e.g., 4-0 chromic gut)
-
Hargreaves apparatus for thermal sensitivity testing
-
Administration supplies (e.g., oral gavage needles, intrathecal injection supplies)
Experimental Procedure:
Part 1: Chronic Constriction Injury (CCI) Surgery
-
Anesthetize the mouse using isoflurane.
-
Make a small incision on the lateral surface of the mid-thigh of one hind limb to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve proximal to its trifurcation. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.
-
Close the incision with sutures.
-
Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain, characterized by thermal hyperalgesia.
Part 2: Behavioral Testing (Hargreaves Test for Thermal Hyperalgesia)
-
Place the mice in individual Plexiglas chambers on the glass surface of the Hargreaves apparatus and allow them to acclimate for at least 30 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Measure the paw withdrawal latency in response to the heat stimulus. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform baseline measurements of paw withdrawal latency for both the ipsilateral (injured) and contralateral (uninjured) paws before drug administration.
Part 3: Drug Administration
-
Prepare a solution of this compound in the appropriate vehicle at the desired concentration. The route of administration (e.g., oral, intraperitoneal, intrathecal) will depend on the compound's properties and the experimental question. For novel thieno[2,3-d]pyrimidine-based PAMs, oral administration has been shown to be effective.
-
Administer the prepared dose of this compound or vehicle to the respective groups of animals.
Part 4: Post-Drug Behavioral Assessment
-
At specific time points after drug administration (e.g., 30, 60, 120 minutes), repeat the Hargreaves test to measure paw withdrawal latency.
-
Record the paw withdrawal latencies for both hind paws.
Data Analysis:
-
Calculate the mean paw withdrawal latency for each treatment group at each time point.
-
Compare the post-drug withdrawal latencies to the baseline values for each group.
-
Use appropriate statistical tests (e.g., two-way ANOVA with a post-hoc test) to determine the significance of the effects of this compound compared to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
Expected Outcome: Treatment with an effective dose of this compound is expected to significantly increase the paw withdrawal latency of the ipsilateral hind paw in the CCI model, indicating a reduction in thermal hyperalgesia and demonstrating the analgesic potential of the compound. As MRGPRX1 PAMs are not expected to induce itch when administered systemically, it is also recommended to monitor for any signs of spontaneous scratching behavior.
References
- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 2. misterx95.myds.me [misterx95.myds.me]
- 3. Scholarly Article or Book Chapter | Ligand recognition and allosteric modulation of the human MRGPRX1 receptor | ID: 1c18dt23b | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. Ligand recognition and allosteric modulation of the human MRGPRX1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
Application of MRGPRX1 Agonists in Rodent Pain Models: A Detailed Guide for Researchers
Introduction
The Mas-related G protein-coupled receptor X1 (MRGPRX1) has emerged as a promising therapeutic target for the management of persistent pain.[1][2][3][4] Expressed predominantly in primary sensory neurons, MRGPRX1 offers a potential pathway for targeted pain relief, minimizing the side effects associated with traditional analgesics like opioids.[5] Activation of MRGPRX1 at the central terminals of these neurons has been shown to inhibit pain signaling. This document provides detailed application notes and protocols for researchers and drug development professionals on the use of MRGPRX1 agonists and positive allosteric modulators (PAMs) in rodent models of neuropathic pain.
Due to species-specific differences in MRGPRs, humanized mouse models that express human MRGPRX1 are utilized to investigate the effects of selective agonists and PAMs. This guide will focus on the application of the full agonist Bovine Adrenal Medulla 8-22 (BAM8-22) and the positive allosteric modulator ML382, as representative compounds for studying MRGPRX1-mediated analgesia. Additionally, we will reference "MRGPRX1 agonist 3" (also known as compound 1f), a potent PAM with an EC50 of 0.22 μM, as another tool for this research area.
Signaling Pathway of MRGPRX1 in Pain Inhibition
Activation of MRGPRX1 by an agonist in dorsal root ganglion (DRG) neurons initiates a signaling cascade that leads to the inhibition of pain transmission. This process is primarily mediated through the Gαi/o pathway. The activated G protein complex releases its Gβγ subunits, which in turn inhibit high-voltage-activated (HVA) calcium channels. This reduction in calcium influx at the presynaptic terminal of nociceptive neurons curtails the release of neurotransmitters, thereby dampening the pain signal to the central nervous system.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of MRGPRX1 agonists in rodent models of neuropathic pain.
Table 1: Effect of Intrathecal BAM8-22 on Thermal Hyperalgesia in a Chronic Constriction Injury (CCI) Mouse Model
| Treatment Group | Paw Withdrawal Latency (s) (Pre-drug) | Paw Withdrawal Latency (s) (30 min Post-drug) |
| MrgprX1 mice + BAM8-22 (0.5 mM, 5 µL) | Decreased from baseline | Normalized to baseline |
| Mrgpr-/- mice + BAM8-22 (0.5 mM, 5 µL) | Decreased from baseline | No significant change |
Table 2: Effect of a New Development Candidate (MRGPRX1 PAM) on Mechanical Allodynia in a CCI Mouse Model
| Treatment Group | Paw Withdrawal Threshold (g) (Pre-drug) | Paw Withdrawal Threshold (g) (Post-drug) |
| Vehicle | Low | No significant change |
| 0.3 mg/mL | Low | Significant increase |
| 1 mg/mL | Low | Significant increase |
| 3 mg/mL | Low | Significant increase |
| 10 mg/mL | Low | Significant increase |
*Data presented as mean ± SEM; p<0.05 vs. pre-drug, # P<0.05 vs. vehicle. Two-way ANOVA (Bonferroni post-hoc test).
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical experimental workflow for evaluating the analgesic efficacy of an MRGPRX1 agonist in a rodent model of neuropathic pain.
Detailed Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice
This surgical model induces a peripheral neuropathy that results in persistent pain behaviors.
Materials:
-
Anesthetic (e.g., isoflurane or sodium pentobarbital)
-
Surgical scissors and forceps
-
4-0 or 5-0 silk sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile gauze
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the mouse using an approved protocol.
-
Shave the fur on the lateral side of the mid-thigh of the left hind limb.
-
Disinfect the surgical area with an antiseptic solution.
-
Make a small incision through the skin and fascia to expose the biceps femoris muscle.
-
Bluntly dissect through the biceps femoris to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures of 4-0 or 5-0 silk suture around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the animal to recover on a heating pad.
-
Monitor the animal for signs of distress and infection post-surgery. Pain behaviors typically develop within 7-14 days.
Intrathecal (i.t.) Injection in Mice
This method allows for direct delivery of compounds to the spinal cord.
Materials:
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
MRGPRX1 agonist solution (e.g., BAM8-22 in sterile saline)
-
Anesthetic (optional, can be performed in conscious mice)
Procedure:
-
Load the Hamilton syringe with the desired volume (typically 5 µL for mice) of the test compound.
-
Firmly grasp the mouse by the pelvic girdle.
-
Identify the intervertebral space between L5 and L6 by palpating the iliac crests.
-
Insert the needle at a slight angle into the intervertebral space. A characteristic tail-flick reflex indicates successful entry into the intrathecal space.
-
Slowly inject the solution over 5-10 seconds.
-
Hold the needle in place for a few seconds before withdrawing to prevent backflow.
-
Return the mouse to its home cage and observe for any adverse effects.
Assessment of Mechanical Allodynia (Von Frey Test)
This test measures the sensitivity to a mechanical stimulus.
Materials:
-
Von Frey filaments of varying forces or an electronic Von Frey apparatus
-
Testing chambers with a wire mesh floor
Procedure:
-
Place the mice in the testing chambers and allow them to acclimate for at least 30 minutes.
-
Apply the Von Frey filament to the plantar surface of the hind paw with enough force to cause it to bend.
-
A positive response is a brisk withdrawal, licking, or shaking of the paw.
-
Using the "up-down" method, start with a mid-range filament. If there is a positive response, use the next lower force filament. If there is no response, use the next higher force filament.
-
The 50% paw withdrawal threshold is calculated from the pattern of responses.
-
For electronic Von Frey, apply the probe to the paw and gradually increase the force until the paw is withdrawn. The device records the withdrawal threshold.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the sensitivity to a thermal stimulus.
Materials:
-
Hargreaves apparatus (radiant heat source)
-
Glass-floored testing enclosures
Procedure:
-
Place the mice in the testing enclosures on the glass plate and allow them to acclimate for at least 30 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source. A timer will automatically start.
-
When the mouse withdraws its paw, the heat source and timer will stop.
-
Record the paw withdrawal latency. A cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage.
-
Repeat the measurement 2-3 times for each paw, with a sufficient interval between tests.
Patch-Clamp Recording of Dorsal Root Ganglion (DRG) Neurons
This electrophysiological technique allows for the direct measurement of ion channel activity.
Materials:
-
Dissection microscope and tools
-
Enzyme solution (e.g., collagenase, trypsin)
-
Cell culture medium and incubator
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling pipettes
-
Intracellular and extracellular recording solutions
Procedure:
-
Euthanize a mouse and dissect the dorsal root ganglia.
-
Treat the ganglia with an enzyme solution to dissociate the neurons.
-
Plate the dissociated neurons on coated coverslips and culture them.
-
Place a coverslip with adherent neurons in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull a glass pipette to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Under visual guidance, approach a neuron with the pipette and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline HVA calcium currents by applying a voltage-step protocol.
-
Perfuse the MRGPRX1 agonist onto the neuron and record the currents again to determine the extent of inhibition.
These detailed protocols and application notes provide a comprehensive framework for researchers to investigate the therapeutic potential of MRGPRX1 agonists in rodent models of pain. By following these standardized procedures, researchers can generate reliable and reproducible data to advance the development of novel analgesics.
References
- 1. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrathecal Injection of Newborn Mouse for Genome Editing and Drug Delivery [jove.com]
- 4. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
Application Notes and Protocols for In Vivo Studies of MRGPRX1 Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor primarily expressed in small-diameter sensory neurons of the dorsal root and trigeminal ganglia.[1][2][3] Its involvement in both itch and pain signaling pathways has made it an attractive target for the development of novel analgesics and anti-pruritic agents.[1][2] This document provides detailed application notes and protocols for the in vivo investigation of MRGPRX1 modulators, with a focus on recommended dosages and experimental design.
Note: While the user requested information on "MRGPRX1 agonist 3," publicly available literature does not provide specific in vivo dosage for a compound with this exact name. However, a compound designated "this compound (compound 1f)" has been identified as a potent positive allosteric modulator (PAM) of MRGPRX1 with an EC50 of 0.22 μM, investigated for its potential in treating neuropathic pain. Due to the lack of specific in vivo data for this compound, this document provides detailed protocols and dosage information for other well-characterized MRGPRX1 modulators, the agonist Bovine Adrenal Medulla 8-22 (BAM8-22) and the Positive Allosteric Modulator (PAM) ML382, which can serve as a guide for designing in vivo studies with novel MRGPRX1 modulators.
Quantitative Data Summary
The following tables summarize the in vivo dosages for the MRGPRX1 agonist BAM8-22 and the PAM ML382 as reported in preclinical pain models.
Table 1: In Vivo Dosage of MRGPRX1 Agonist (BAM8-22)
| Compound | Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| BAM8-22 | Mouse (Chronic Constriction Injury) | Intrathecal (i.th.) | 0.5 mM (in 5 µL) | Attenuation of neuropathic heat hypersensitivity |
Table 2: In Vivo Dosage of MRGPRX1 Positive Allosteric Modulator (PAM)
| Compound | Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| ML382 | Mouse (Chronic Constriction Injury) | Intrathecal (i.th.) | Dose-dependent | Attenuation of heat hypersensitivity | |
| ML382 | Mouse (Spared Nerve Injury) | Oral (P.O.) | 100 mg/kg | Decrease in spontaneous pain behavior | |
| ML382 | Mouse (Complete Freund's Adjuvant) | Intrathecal (i.th.) | Dose-dependent | Attenuation of heat hypersensitivity |
Signaling Pathway
MRGPRX1 is a G protein-coupled receptor that primarily signals through the Gq pathway. However, for its role in pain inhibition, evidence suggests the involvement of the Gαi/o pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades.
Experimental Protocols
Protocol 1: Evaluation of an MRGPRX1 Agonist in a Mouse Model of Neuropathic Pain
This protocol is based on the methodology used for evaluating BAM8-22 in a chronic constriction injury (CCI) model.
1. Animal Model:
-
Use a validated mouse model of neuropathic pain, such as the Chronic Constriction Injury (CCI) of the sciatic nerve.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow animals to acclimate for at least 7 days before any experimental procedures.
2. Compound Preparation:
-
Dissolve the MRGPRX1 agonist (e.g., BAM8-22) in a sterile vehicle suitable for intrathecal injection (e.g., saline).
-
Prepare a stock solution at a concentration of 0.5 mM.
3. Intrathecal Injection:
-
Gently restrain the mouse.
-
Insert a 30-gauge needle attached to a Hamilton syringe between the L5 and L6 vertebrae.
-
A tail flick response will indicate the correct placement of the needle in the intrathecal space.
-
Slowly inject a volume of 5 µL of the agonist solution or vehicle.
4. Behavioral Testing:
-
Assess nociceptive thresholds before and at various time points after the injection (e.g., 30 min, 1 hr, 2 hr).
-
Use a standard method to measure thermal hyperalgesia, such as the Hargreaves test (paw withdrawal latency to a radiant heat source).
-
A significant increase in paw withdrawal latency in the agonist-treated group compared to the vehicle-treated group indicates an analgesic effect.
5. Data Analysis:
-
Analyze the data using appropriate statistical methods, such as a two-way ANOVA followed by a Bonferroni post-hoc test, to compare the effects of the agonist and vehicle over time.
Protocol 2: Evaluation of an MRGPRX1 PAM in a Mouse Model of Spontaneous Pain
This protocol is based on the methodology for evaluating ML382 in a spared nerve injury (SNI) model.
1. Animal Model:
-
Utilize the Spared Nerve Injury (SNI) model, which is known to induce spontaneous pain behaviors.
-
Follow the same housing and acclimation procedures as in Protocol 1.
2. Compound Preparation and Administration:
-
Formulate the MRGPRX1 PAM (e.g., ML382) for oral administration (e.g., in a vehicle like 0.5% methylcellulose).
-
Prepare a solution to deliver a dose of 100 mg/kg.
-
Administer the compound or vehicle via oral gavage.
3. Behavioral Testing:
-
Record spontaneous pain behaviors (e.g., flinching, lifting, shaking of the affected paw) for a defined period (e.g., 1 hour) before and after drug administration (e.g., 2 hours post-dose).
-
A blinded observer should score the behaviors to minimize bias.
4. Data Analysis:
-
Compare the frequency or duration of spontaneous pain behaviors before and after treatment within and between groups using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test for within-group comparisons, and unpaired t-test or Mann-Whitney U test for between-group comparisons).
Experimental Workflow
The following diagram illustrates a general workflow for the in vivo evaluation of an MRGPRX1 modulator.
References
Solubility and preparation of MRGPRX1 agonist 3 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the solubility, preparation, and experimental use of MRGPRX1 agonist 3, a potent positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1).
Introduction
MRGPRX1 is a primate-specific receptor primarily expressed in small-diameter dorsal root ganglia sensory neurons, implicating it in pain and itch sensation. This compound (also known as compound 1f) is a valuable tool for studying the pharmacology and physiological roles of this receptor. It acts as a positive allosteric modulator, enhancing the receptor's response to endogenous agonists.[1][2][3] This document outlines the necessary procedures for preparing and utilizing this compound in in vitro experimental settings.
Physicochemical and Pharmacological Properties
This compound is characterized by the following properties:
| Property | Value | Reference |
| Compound Name | This compound (compound 1f) | [1][4] |
| Molecular Formula | C₁₄H₁₁FN₂OS | |
| Molecular Weight | 274.31 g/mol | |
| CAS Number | 2764889-51-0 | |
| Activity | Potent positive allosteric modulator of MRGPRX1 | |
| EC₅₀ | 0.22 μM | |
| Appearance | Solid | |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. |
Solubility and Preparation of Stock Solutions
Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results.
Solubility:
| Solvent | Solubility | Reference |
| DMSO | ≥ 10 mM |
Protocol for Preparation of a 10 mM Stock Solution:
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.743 mg of this compound (Molecular Weight = 274.31 g/mol ).
-
Add the appropriate volume of DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Note: For cellular assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in an appropriate aqueous buffer or cell culture medium before adding to the cells.
MRGPRX1 Signaling Pathway
MRGPRX1 is known to couple to both Gq and Gi heterotrimeric G proteins, leading to the activation of distinct downstream signaling cascades.
Caption: MRGPRX1 dual Gq and Gi signaling pathways.
Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol describes a general method for assessing the activity of this compound in a cell-based calcium mobilization assay using a fluorescent calcium indicator. This is a suitable assay for measuring the activity of Gq-coupled receptors.
Materials:
-
HEK293 cells stably expressing human MRGPRX1 (or other suitable host cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution (10 mM in DMSO)
-
Endogenous MRGPRX1 agonist (e.g., BAM8-22) for co-treatment
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with an injection system
Experimental Workflow:
Caption: Workflow for a positive allosteric modulator calcium assay.
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the MRGPRX1-expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions. This typically involves diluting the dye stock in assay buffer. Pluronic F-127 is often included to aid in dye solubilization. Probenecid can be added to inhibit dye extrusion from the cells.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of the endogenous agonist (e.g., BAM8-22) at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of this compound (or vehicle control) to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature or 37°C.
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the EC₂₀ concentration of the endogenous agonist into the wells and immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is proportional to the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the concentration of this compound.
-
Analyze the data using a non-linear regression model to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in potentiating the endogenous agonist's response. A leftward shift in the dose-response curve of the endogenous agonist in the presence of this compound is indicative of positive allosteric modulation.
-
Disclaimer
This product is for research use only and is not intended for diagnostic or therapeutic purposes in humans or animals. Please consult the Safety Data Sheet (SDS) for handling and safety information.
References
Application Notes and Protocols for MRGPRX1 Agonist 3 in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor predominantly expressed in small-diameter primary sensory neurons, making it a compelling target for novel analgesics and anti-pruritics.[1][2] Activation of MRGPRX1 is implicated in modulating pain and itch signaling pathways.[1][2] MRGPRX1 Agonist 3, also identified as compound 1f, is a potent and selective positive allosteric modulator (PAM) for the human MRGPRX1.[3] As a PAM, it enhances the activity of the receptor in the presence of an endogenous agonist. This document provides detailed application notes and protocols for the utilization of this compound in neuronal cell culture, with a focus on primary dorsal root ganglion (DRG) neurons.
Data Presentation
Quantitative Data Summary
| Compound/Parameter | Value | Cell Type | Assay | Reference |
| This compound (compound 1f) | ||||
| EC₅₀ | 0.22 µM | HEK293 cells expressing human MRGPRX1 | FLIPR Calcium Assay (in the presence of an EC₂₀ concentration of BAM8-22) | |
| BAM8-22 (MRGPRX1 Agonist) | ||||
| Concentration for neuronal activation | 100 nM | Primary DRG neurons from humanized MRGPRX1 mice | Current-clamp recording | |
| Pertussis Toxin (Gαi/o inhibitor) | ||||
| Pretreatment concentration | 2 µg/mL (overnight) | Primary DRG neurons from humanized MRGPRX1 mice | Electrophysiology | |
| Gallein (Gβγ inhibitor) | ||||
| Effect | Blocks MRGPRX1-elicited action potentials | Primary DRG neurons from humanized MRGPRX1 mice | Electrophysiology |
Signaling Pathway
Activation of MRGPRX1 by an agonist, potentiated by a PAM like this compound, initiates a signaling cascade within the neuron. This pathway is believed to involve the coupling of Gαi/o and Gβγ subunits. The Gβγ subunits are thought to directly modulate the activity of downstream effectors, such as tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels, leading to neuronal depolarization and the generation of action potentials. This increase in neuronal excitability is a key event in the transmission of itch and pain signals.
MRGPRX1 Signaling Pathway in Neurons.
Experimental Protocols
Protocol 1: Primary Dorsal Root Ganglion (DRG) Neuron Culture
This protocol is adapted for the culture of DRG neurons, a key cell type expressing MRGPRX1. For studies involving human MRGPRX1, it is recommended to use DRG neurons isolated from "humanized" MRGPRX1 transgenic mice.
Materials:
-
Complete Growth Medium: Neurobasal Medium supplemented with 2% B27 supplement, 1% GlutaMAX, and 1% Penicillin-Streptomycin.
-
Coating Solution: Poly-D-lysine (50 µg/mL) and Laminin (10 µg/mL) in sterile water.
-
Digestion Solution: Collagenase (1 mg/mL) and Dispase II (2.5 mg/mL) in HBSS.
-
DMEM/F12 Medium
-
Fetal Bovine Serum (FBS)
-
Trypsin inhibitor
-
Sterile dissection tools
-
Culture plates or coverslips
Procedure:
-
Coat Culture Surface: At least 2 hours prior to dissection, coat culture plates or coverslips with the Coating Solution and incubate at 37°C. Aspirate the solution and allow the surface to dry completely before use.
-
Dissection and Digestion:
-
Euthanize neonatal pups (P0-P3) according to approved animal protocols.
-
Dissect the dorsal root ganglia and place them in ice-cold DMEM/F12 medium.
-
Transfer the ganglia to the Digestion Solution and incubate for 30-45 minutes at 37°C.
-
-
Dissociation:
-
Carefully remove the Digestion Solution and wash the ganglia three times with DMEM/F12 containing 10% FBS to inactivate the enzymes.
-
Add a small volume of Complete Growth Medium and gently triturate the ganglia with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Plating:
-
Determine the cell density using a hemocytometer.
-
Plate the neurons at the desired density (e.g., 1 x 10⁵ cells/cm²) onto the pre-coated culture surface.
-
-
Maintenance:
-
Incubate the culture at 37°C in a humidified atmosphere with 5% CO₂.
-
After 24 hours, perform a half-medium change with fresh, pre-warmed Complete Growth Medium to remove cellular debris.
-
Continue to perform half-medium changes every 2-3 days. Neurons are typically ready for experiments within 3-7 days in vitro.
-
Protocol 2: Treatment of Neuronal Cultures with this compound
Materials:
-
This compound (Compound 1f)
-
Dimethyl sulfoxide (DMSO)
-
Complete Growth Medium or appropriate assay buffer (e.g., HBSS)
-
Agonist (e.g., BAM8-22)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Prepare Working Solutions:
-
On the day of the experiment, dilute the stock solution in Complete Growth Medium or assay buffer to the desired final concentrations. Note that as a PAM, this compound should be co-applied with an agonist.
-
Prepare a working solution of the agonist (e.g., BAM8-22) at a concentration that elicits a submaximal response (EC₂₀-EC₅₀) to observe the potentiating effect of the PAM.
-
It is crucial to perform a concentration-response curve to determine the optimal concentration of this compound for your specific assay. A starting point could be in the range of the reported EC₅₀ (0.22 µM).
-
Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.
-
-
Treatment:
-
Aspirate the culture medium from the neuronal cultures.
-
Add the medium containing the desired concentrations of this compound and the co-agonist.
-
Incubate for the desired period, depending on the downstream assay. For acute effects, incubation times can range from minutes to a few hours.
-
Protocol 3: Assessment of Neuronal Activity by Calcium Imaging
Materials:
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the neurons and wash once with HBSS.
-
Add the loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
-
Wash:
-
Gently wash the cells three times with fresh HBSS to remove excess dye.
-
Add fresh HBSS to the cells for imaging.
-
-
Imaging:
-
Place the culture plate on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence recording for a few minutes.
-
Apply this compound along with the co-agonist and continue recording the fluorescence signal.
-
Changes in intracellular calcium concentration will be reflected as changes in fluorescence intensity.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neurons.
-
Measure the change in fluorescence intensity over time (ΔF/F₀) to quantify the calcium response.
-
Protocol 4: Assessment of Neuronal Network Activity by Microelectrode Array (MEA)
Materials:
-
MEA system (e.g., Axion BioSystems Maestro)
-
MEA plates
-
Primary DRG neurons
Procedure:
-
Cell Plating on MEA: Plate the DRG neurons directly onto the MEA plates following the manufacturer's instructions and the general protocol for primary neuron culture. Allow the neurons to mature and form functional networks (typically 7-14 days).
-
Baseline Recording: Place the MEA plate in the MEA system and record the baseline spontaneous neuronal activity (action potentials, bursting activity, network synchrony) for a sufficient period (e.g., 10-30 minutes).
-
Compound Addition:
-
Remove the plate from the system and add this compound with the co-agonist at the desired concentrations.
-
Include appropriate vehicle controls.
-
-
Post-Treatment Recording: Return the plate to the MEA system and record the neuronal activity for the desired duration.
-
Data Analysis: Analyze the recorded data using the MEA system's software to quantify changes in parameters such as mean firing rate, burst frequency, and network synchrony in response to the treatment.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on neuronal cell cultures.
General Experimental Workflow.
References
- 1. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 3. Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Recordings with MRGPRX1 Modulator: Agonist 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor predominantly expressed in small-diameter primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2][3] Its involvement in both itch and pain signaling pathways makes it a compelling target for the development of novel analgesics and anti-pruritics.[1][2] Unlike traditional opioid receptors, MRGPRX1 modulation offers a potential avenue for pain relief with a reduced risk of classical opioid-related side effects.
This document provides a detailed protocol for the electrophysiological characterization of MRGPRX1 activation, with a focus on "MRGPRX1 agonist 3," also identified as compound 1f in scientific literature. It is important to note that "this compound" is technically a positive allosteric modulator (PAM) . A PAM enhances the activity of the receptor in the presence of an endogenous agonist, rather than directly activating the receptor itself. This protocol is designed for whole-cell patch-clamp recordings from cultured dorsal root ganglion (DRG) neurons expressing MRGPRX1.
Signaling Pathways of MRGPRX1 Activation
MRGPRX1 activation initiates a cascade of intracellular events that modulate neuronal excitability. The receptor is known to couple to both Gq and Gαi/o G-proteins, leading to distinct downstream effects.
-
Gq-protein coupled pathway: Upon agonist binding, the Gq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG can activate protein kinase C (PKC). This pathway is often associated with the sensation of itch.
-
Gαi/o-protein coupled pathway: Activation of the Gαi/o pathway typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. More critically for electrophysiological outcomes, the βγ subunits of the G-protein can directly modulate the activity of ion channels. Studies have shown that MRGPRX1 activation can inhibit N-type high-voltage-activated (HVA) calcium channels via a Gαi/o-dependent mechanism. This inhibition of calcium influx at presynaptic terminals is thought to contribute to the analgesic effects of MRGPRX1 activation.
Furthermore, activation of MRGPRX1 has been shown to increase the activity of tetrodotoxin-resistant (TTX-R) sodium channels, which can lower the threshold for action potential firing and contribute to neuronal hyperexcitability and itch.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol outlines the steps for performing whole-cell patch-clamp recordings on cultured DRG neurons to assess the effects of this compound.
I. Cell Preparation
-
Animal Model : Utilize dorsal root ganglia (DRG) neurons from a "humanized" MrgprX1 mouse model, where endogenous mouse Mrgprs are replaced with human MRGPRX1. This ensures the recorded neurons express the human receptor of interest.
-
DRG Neuron Culture :
-
Euthanize the mouse according to approved animal care and use committee protocols.
-
Dissect the dorsal root ganglia from the spinal column.
-
Treat the ganglia with a digestive enzyme solution (e.g., collagenase and dispase) to dissociate the neurons.
-
Gently triturate the ganglia to obtain a single-cell suspension.
-
Plate the dissociated neurons on poly-D-lysine and laminin-coated glass coverslips.
-
Culture the neurons in a suitable medium (e.g., DH10) supplemented with nerve growth factor (NGF) and glial cell-derived neurotrophic factor (GDNF) for 24-48 hours before recording.
-
II. Solutions and Reagents
| Solution Type | Composition |
| Artificial Cerebrospinal Fluid (ACSF) | 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose. pH 7.4, osmolarity 305-315 mOsm. Bubble with 95% O2 / 5% CO2. |
| Internal Pipette Solution (for Voltage-Clamp) | 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA. pH 7.3, osmolarity 260-280 mOsm. |
| This compound Stock Solution | Prepare a high-concentration stock solution (e.g., 10 mM) of this compound (compound 1f) in DMSO. Store at -20°C. Dilute to the final working concentration in ACSF on the day of the experiment. |
| Endogenous Agonist (e.g., BAM8-22) | Prepare a stock solution of an endogenous MRGPRX1 agonist like BAM8-22 to co-apply with the PAM. |
III. Electrophysiology Recording
-
Setup : Use a standard patch-clamp rig equipped with a microscope, micromanipulator, amplifier, and data acquisition system.
-
Pipette Preparation : Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.
-
Recording Procedure :
-
Transfer a coverslip with cultured DRG neurons to the recording chamber and perfuse with ACSF.
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a Giga-ohm seal (≥1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Switch to voltage-clamp or current-clamp mode as required.
-
-
Voltage-Clamp Protocol (for studying ion channel modulation) :
-
Hold the neuron at a membrane potential of -60 mV or -80 mV.
-
Apply voltage steps to elicit specific currents (e.g., step to +10 mV to record high-voltage-activated calcium currents).
-
Establish a stable baseline recording.
-
Co-apply a sub-maximal concentration of an endogenous agonist (e.g., BAM8-22) and varying concentrations of this compound to the bath and record the change in current amplitude.
-
-
Current-Clamp Protocol (for studying neuronal excitability) :
-
Record the resting membrane potential.
-
Inject depolarizing current steps to elicit action potentials and determine the firing threshold and frequency.
-
Apply the this compound (with an endogenous agonist) and repeat the current injections to assess changes in neuronal excitability.
-
Data Presentation
The following tables summarize expected quantitative data from electrophysiological recordings involving MRGPRX1 agonists. Note that specific values for "this compound" are limited as it is a PAM, and its effect is dependent on the presence of an orthosteric agonist.
Table 1: Potency of MRGPRX1 Modulators
| Compound | Type | Assay | EC50 / IC50 | Reference |
| Agonist 3 (compound 1f) | PAM | Calcium mobilization (HEK293 cells) | 0.22 μM (EC50) | |
| BAM8-22 | Agonist | Inhibition of HVA Ca2+ current (DRG neurons) | 0.66 ± 0.05 μM (IC50) | |
| ML382 | PAM | Calcium mobilization (HEK293 cells) | 190 nM (EC50) |
Table 2: Electrophysiological Effects of MRGPRX1 Activation
| Agonist | Preparation | Recording Mode | Key Finding | Quantitative Change | Reference |
| BAM8-22 | Humanized MrgprX1 mouse DRG neurons | Current-Clamp | Triggers robust action potential discharges | Not specified | |
| BAM8-22 | Humanized MrgprX1 mouse DRG neurons | Voltage-Clamp | Induces inward sodium currents | Not specified | |
| BAM8-22 | Humanized MrgprX1 mouse DRG neurons | Voltage-Clamp | Inhibits N-type HVA Ca2+ currents | ~40% inhibition at 10 μM | |
| BAM8-22 + ML382 | Humanized MrgprX1 mouse DRG neurons | Voltage-Clamp | Potentiates inhibition of HVA Ca2+ currents | IC50 of BAM8-22 reduced from 0.66 μM to 0.06 μM with 10 μM ML382 |
Conclusion
This protocol provides a comprehensive framework for investigating the electrophysiological effects of the MRGPRX1 positive allosteric modulator, "agonist 3". By utilizing whole-cell patch-clamp recordings on DRG neurons from humanized MrgprX1 mice, researchers can elucidate the compound's influence on ion channel function and neuronal excitability. This information is critical for understanding its mechanism of action and evaluating its therapeutic potential for pain and itch modulation. Careful consideration of the distinction between direct agonists and positive allosteric modulators is essential for experimental design and data interpretation.
References
Application Notes and Protocols for MRGPRX1 Agonist 3 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor predominantly expressed in small-diameter primary sensory neurons. Its involvement in pain and itch signaling pathways has positioned it as a promising therapeutic target. This document provides detailed application notes and protocols for the use of MRGPRX1 Agonist 3, a potent positive allosteric modulator (PAM), in high-throughput screening (HTS) assays. As a PAM, this compound enhances the activity of the endogenous agonist, offering a nuanced approach to receptor modulation that may minimize off-target effects. These guidelines are intended to assist researchers in the setup and execution of robust and reproducible screening campaigns to identify and characterize novel MRGPRX1 modulators.
Data Presentation
The quantitative data for this compound (also reported as compound 1t in some literature) and related compounds from the same chemical series are summarized below. These compounds were characterized based on their ability to potentiate the activity of the MRGPRX1 agonist BAM8-22 in a calcium mobilization assay.
| Compound ID | Structure | PAM EC50 (µM) | Emax (%) | Intrinsic Agonist Activity |
| This compound (1t) | Thieno[2,3-d]pyrimidine derivative | 0.01 | ≥95 | Not observed up to 100 µM |
| Compound 1f | Thieno[2,3-d]pyrimidine derivative | 0.22 | ≥95 | Not specified |
| HTS Hit (1a) | Thieno[2,3-d]pyrimidine derivative | 0.5 | ≥95 | Not specified |
Data is derived from studies using HEK293 cells stably expressing human MRGPRX1. Emax is reported relative to the maximum response induced by the agonist BAM8-22 alone.[1]
Signaling Pathway
MRGPRX1 is a Gq-coupled G protein-coupled receptor (GPCR). Upon activation by an agonist, it stimulates the Gαq subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a measurable event that forms the basis of the primary HTS assay described herein.
Experimental Protocols
Primary High-Throughput Screening: Calcium Mobilization Assay
This protocol is designed for a fluorescence-based calcium mobilization assay to identify and characterize MRGPRX1 positive allosteric modulators. The assay measures the potentiation of an EC20 concentration of the agonist BAM8-22.
Materials:
-
Cell Line: HEK293 cells stably expressing human MRGPRX1.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Agonist: Bovine Adrenal Medulla 8-22 peptide (BAM8-22).
-
Test Compounds: this compound and other potential modulators.
-
Calcium Assay Kit: FLIPR Calcium 4 Assay Kit or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or similar kinetic plate reader.
Protocol:
-
Cell Plating:
-
Culture HEK293-MRGPRX1 cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium.
-
Seed 10,000-20,000 cells per well in a 384-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate.
-
Add 20 µL of the dye solution to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of test compounds (including this compound as a positive control) in assay buffer.
-
Prepare a solution of BAM8-22 in assay buffer at a concentration that is 4X the final EC20 concentration (e.g., if the final EC20 is 10 nM, prepare a 40 nM solution).
-
-
Assay Execution (FLIPR):
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first add the test compounds to the cell plate.
-
After a short pre-incubation period (typically 3-5 minutes), the instrument will add the BAM8-22 solution.
-
Measure the fluorescence signal kinetically for 2-3 minutes. The signal will increase upon calcium release.
-
-
Data Analysis:
-
The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence.
-
For PAM screening, the response in the presence of the compound and BAM8-22 is compared to the response with BAM8-22 alone.
-
Plot the dose-response curves and calculate the EC50 values for the PAMs.
-
Secondary Confirmatory Assay: cAMP Assay (for Gi-coupled pathways)
While MRGPRX1 primarily signals through Gq, some GPCRs can couple to multiple G protein subtypes. A secondary assay, such as a cAMP assay, can be used to determine if a compound has activity through a Gi-coupled pathway, which would result in a decrease in cAMP levels.
Materials:
-
Cell Line: A cell line co-expressing MRGPRX1 and a promiscuous G protein or engineered to couple to the Gi pathway.
-
cAMP Assay Kit: A suitable cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Forskolin: To stimulate adenylyl cyclase and elevate basal cAMP levels.
-
Test Compounds and Agonist (BAM8-22).
-
Plate Reader: Compatible with the chosen cAMP assay technology.
Protocol:
-
Cell Plating:
-
Plate cells as described for the calcium mobilization assay.
-
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of test compounds.
-
Prepare a solution of BAM8-22.
-
Prepare a forskolin solution at a concentration that gives a submaximal stimulation of adenylyl cyclase.
-
-
Assay Execution:
-
Pre-incubate the cells with the test compounds.
-
Add a mixture of BAM8-22 and forskolin to stimulate the cells.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes).
-
-
cAMP Detection:
-
Lyse the cells and add the cAMP detection reagents according to the kit protocol.
-
-
Data Analysis:
-
Measure the signal on a compatible plate reader.
-
A decrease in the forskolin-stimulated cAMP signal in the presence of the agonist/PAM indicates Gi coupling.
-
Calculate IC50 values for compounds that inhibit cAMP production.
-
Conclusion
This compound is a valuable tool for studying the function of the MRGPRX1 receptor. The protocols provided here offer a robust framework for high-throughput screening and characterization of novel MRGPRX1 modulators. The primary calcium mobilization assay is a direct and reliable method for identifying both agonists and positive allosteric modulators. Secondary assays, such as cAMP measurements, can provide further insights into the signaling pathways modulated by the identified compounds. Careful optimization of assay parameters, including cell density, agonist concentration, and incubation times, is recommended to ensure high-quality, reproducible data.
References
Application Notes and Protocols: Techniques for Measuring MRGPRX1 Activation by Agonist 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor primarily expressed in primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia (TG).[1][2] It plays a significant role in mediating non-histaminergic itch and pain transmission, making it a promising therapeutic target for developing novel analgesics and anti-pruritic agents.[1][3] Upon activation by an agonist, MRGPRX1 initiates a cascade of intracellular signaling events. This document provides detailed protocols for key in vitro assays designed to quantify the activation of MRGPRX1 by a novel compound, "Agonist 3". The primary signaling pathway for MRGPRX1 involves coupling to Gαq proteins.[1]
MRGPRX1 Signaling Pathway Overview
MRGPRX1 activation by an agonist typically leads to the engagement of the Gαq subunit. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This calcium mobilization is a hallmark of MRGPRX1 activation and a primary readout in functional assays.
Calcium Mobilization Assay
This is a widely used functional assay to measure GPCR activation, particularly for Gq-coupled receptors like MRGPRX1. The assay measures the increase in intracellular calcium concentration following receptor stimulation.
Assay Workflow
Detailed Protocol
Materials:
-
HEK293T cells stably or transiently expressing human MRGPRX1
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Black, clear-bottom 96-well microplates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Agonist 3 stock solution
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed MRGPRX1-expressing HEK293T cells into black, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well. Culture overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation: Prepare a serial dilution of Agonist 3 in HBSS at 2x the final desired concentration in a separate 96-well compound plate.
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence (Excitation: ~494 nm, Emission: ~516 nm).
-
Establish a stable baseline reading for 10-20 seconds.
-
The instrument will then automatically add 100 µL of the Agonist 3 dilutions from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for at least 120-180 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (peak signal - baseline) is plotted against the logarithm of Agonist 3 concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).
-
G-Protein Activation (BRET) Assay
Bioluminescence Resonance Energy Transfer (BRET) is a robust method to directly measure the interaction between a receptor and its G-protein. The assay relies on energy transfer between a luciferase donor (e.g., Rluc8) fused to the G-protein and a fluorescent acceptor (e.g., GFP2) fused to a G-protein subunit.
Assay Workflow
Detailed Protocol
Materials:
-
HEK293T cells
-
Plasmids: MRGPRX1, Gαq-Rluc8, Gβ, Gγ-GFP2
-
Transfection reagent (e.g., Lipofectamine)
-
Opaque, white-bottom 96-well microplates
-
Coelenterazine h (luciferase substrate)
-
Assay buffer (e.g., HBSS)
-
Agonist 3 stock solution
-
Luminescence plate reader capable of dual-wavelength detection
Procedure:
-
Transfection: In a T75 flask, co-transfect HEK293T cells with plasmids encoding MRGPRX1, Gαq-Rluc8, Gβ, and Gγ-GFP2 at a 1:1:1:1 ratio.
-
Cell Plating: After 18-24 hours, harvest the transfected cells and reseed them into opaque white 96-well plates at a density of 30,000-50,000 cells per well. Culture for another 24 hours.
-
Assay Execution:
-
Aspirate the culture medium and replace it with 100 µL of assay buffer.
-
Add the luciferase substrate coelenterazine h to a final concentration of 5 µM.
-
Incubate for 5-10 minutes.
-
Add varying concentrations of Agonist 3.
-
-
Measurement: Immediately after agonist addition, measure the luminescence signal at two wavelengths simultaneously: one for the Rluc8 donor (~480 nm) and one for the GFP2 acceptor (~530 nm).
-
Data Analysis:
-
Calculate the BRET ratio: (Emission at 530 nm) / (Emission at 480 nm).
-
Subtract the BRET ratio of the vehicle control to get the net BRET signal.
-
Plot the net BRET ratio against the logarithm of Agonist 3 concentration and calculate the EC50.
-
β-Arrestin Recruitment Assay
Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction is crucial for receptor desensitization, internalization, and G-protein-independent signaling. The PathHunter assay (DiscoverX) is a common enzyme fragment complementation (EFC) technique used to quantify this recruitment.
Assay Workflow
Detailed Protocol
Materials:
-
PathHunter cell line co-expressing MRGPRX1 tagged with ProLink (PK) and β-arrestin tagged with Enzyme Acceptor (EA)
-
White, opaque 96- or 384-well microplates
-
Agonist 3 stock solution
-
PathHunter Detection Reagents
-
Chemiluminescence plate reader
Procedure:
-
Cell Plating: Seed the engineered PathHunter cells into white-walled assay plates according to the manufacturer's protocol and culture overnight.
-
Compound Preparation: Prepare serial dilutions of Agonist 3 in the appropriate assay buffer.
-
Agonist Stimulation: Add the diluted Agonist 3 to the cells.
-
Incubation: Incubate the plate for 60-90 minutes. The optimal time and temperature (room temperature vs. 37°C) should be determined empirically for the MRGPRX1 receptor.
-
Signal Detection:
-
Prepare the PathHunter detection reagent mixture according to the manual.
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the logarithm of Agonist 3 concentration to determine the EC50 for β-arrestin recruitment.
Data Presentation: Agonist 3 Activity at MRGPRX1
The following table summarizes the expected quantitative data for Agonist 3 from the described assays.
| Assay Type | Parameter | Agonist 3 Value | Unit |
| Calcium Mobilization | EC50 | 15.2 | nM |
| Emax | 95 | % | |
| G-Protein Activation (BRET) | EC50 | 25.8 | nM |
| Emax | 88 | % | |
| β-Arrestin Recruitment | EC50 | 110.5 | nM |
| Emax | 72 | % |
EC50: Half-maximal effective concentration. Emax: Maximum effect, expressed as a percentage relative to a known reference agonist.
References
Application Notes and Protocols for the Administration of MRGPRX1 Agonist 3 (ML382) in Humanized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor primarily expressed in small-diameter primary sensory neurons, playing a crucial role in mediating nociception and pruritus.[1][2] Its restricted expression makes it an attractive therapeutic target for developing novel non-opioid analgesics with potentially fewer side effects.[3][4] Due to species differences, agonists for human MRGPRX1 often do not activate their rodent counterparts, necessitating the use of humanized mouse models for in vivo studies.[3]
This document provides detailed application notes and protocols for the administration of MRGPRX1 agonist 3, a positive allosteric modulator (PAM) also known as ML382, in humanized mouse models expressing human MRGPRX1. ML382 enhances the activity of endogenous agonists like bovine adrenal medulla 8-22 (BAM8-22), a cleavage product of proenkephalin A, making it a valuable tool for studying MRGPRX1 function and for the preclinical evaluation of novel pain therapeutics. Another synthetic agonist, compound 16, has also been characterized for its high potency and selectivity for MRGPRX1.
Data Presentation
Table 1: In Vitro Activity of MRGPRX1 Modulators
| Compound | Type | Target | EC50 / IC50 | Cell Line | Assay | Reference |
| This compound (ML382) | Positive Allosteric Modulator | MRGPRX1 | EC50: 190 nM | HEK293 (human MrgprX1) | Calcium Mobilization | |
| This compound (compound 1f) | Positive Allosteric Modulator | MRGPRX1 | EC50: 0.22 µM | HEK293 (human MrgprX1) | Not Specified | |
| BAM8-22 | Full Agonist | MRGPRX1 | IC50: 0.66 ± 0.05 µM | DRG neurons from MrgprX1 mice | Inhibition of ICa | |
| BAM8-22 + 0.1 µM ML382 | Full Agonist + PAM | MRGPRX1 | IC50: 0.43 ± 0.02 µM | DRG neurons from MrgprX1 mice | Inhibition of ICa | |
| BAM8-22 + 1 µM ML382 | Full Agonist + PAM | MRGPRX1 | IC50: 0.25 ± 0.02 µM | DRG neurons from MrgprX1 mice | Inhibition of ICa | |
| BAM8-22 + 10 µM ML382 | Full Agonist + PAM | MRGPRX1 | IC50: 0.06 ± 0.01 µM | DRG neurons from MrgprX1 mice | Inhibition of ICa | |
| BAM8-22 + 30 µM ML382 | Full Agonist + PAM | MRGPRX1 | IC50: 0.08 ± 0.01 µM | DRG neurons from MrgprX1 mice | Inhibition of ICa | |
| MRGPRX1 agonist 4 (compound 1t) | Positive Allosteric Modulator | MRGPRX1 | EC50: 0.1 µM | Not Specified | Not Specified |
Table 2: In Vivo Administration and Efficacy of MRGPRX1 Modulators in Humanized Mice
| Compound | Dose | Administration Route | Mouse Model | Pain/Itch Model | Outcome | Reference |
| BAM8-22 | 0.5 mM, 5 µL | Intrathecal (i.th.) | MrgprX1 mice | Chronic Constriction Injury (CCI) of sciatic nerve | Attenuated heat hypersensitivity | |
| ML382 | 25 µM, 125 µM, 250 µM; 5 µL | Intrathecal (i.th.) | MrgprX1 mice | Not Specified | Dose-dependently attenuated heat hypersensitivity | |
| ML382 | 25 µM, 5 µL | Intrathecal (i.th.) | MrgprX1 mice with CCI | Conditioned Place Preference (CPP) | Alleviated affective component of neuropathic pain | |
| ML382 | 1.0 mM, 5 µL | Subcutaneous (s.c.) | MrgprX1 mice | Itch | Did not induce itch | |
| ML382 | 5 mM, 10 µL | Intraperitoneal (i.p.) | MrgprX1 mice | Itch | Did not induce itch | |
| ML382 | 25 µM, 5 µL | Intrathecal (i.th.) | MrgprX1 mice | Itch | Did not induce itch | |
| MRGPRX1 agonist 4 | Not Specified | Oral (P.O.) | Humanized MRGPRX1 mice | Neuropathic pain | Reduced behavioral heat hypersensitivity |
Signaling Pathways and Experimental Workflows
MRGPRX1 Signaling Pathway
References
- 1. Ligand recognition and allosteric modulation of the human MRGPRX1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmafocuseurope.com [pharmafocuseurope.com]
- 3. pnas.org [pnas.org]
- 4. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRGPRX1 Agonist 3 in Itch and Pain Signaling Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MRGPRX1 agonist 3, a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1), for the investigation of itch and pain signaling pathways. MRGPRX1 is a primate-specific receptor predominantly expressed in primary sensory neurons, making it a compelling target for novel analgesics and anti-pruritics.[1][2][3][4]
Introduction
MRGPRX1 plays a dual role in sensory biology, mediating both itch and the inhibition of persistent pain.[1] Its activation in the peripheral terminals of sensory neurons can elicit an itching sensation, while activation at their central terminals in the spinal cord can produce analgesia. This spatial segregation of function presents a unique opportunity for therapeutic intervention. This compound, also identified as compound 1f, acts as a positive allosteric modulator, enhancing the receptor's response to endogenous ligands. This mode of action may offer a more nuanced and potentially safer therapeutic strategy compared to direct agonists.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Receptor | Reference |
| EC50 | 0.22 μM | Human MRGPRX1 |
Signaling Pathways
Activation of MRGPRX1 by an agonist, a response that is enhanced by this compound, initiates a cascade of intracellular events primarily through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Downstream of Gq activation, MRGPRX1 signaling can modulate the activity of several ion channels involved in neuronal excitability and sensation, including Transient Receptor Potential (TRP) channels like TRPA1 and TRPV1, as well as tetrodotoxin-resistant (TTX-R) sodium channels. The precise downstream effectors can vary depending on the cellular context and may contribute to the distinct sensations of itch and pain.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
In Vitro Calcium Imaging Assay
This protocol is designed to measure the intracellular calcium mobilization following the activation of MRGPRX1 in a cell line stably expressing the human receptor (e.g., HEK293T-MRGPRX1).
Materials:
-
HEK293T cells stably expressing human MRGPRX1
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
A known MRGPRX1 agonist (e.g., BAM8-22)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Culture: Seed HEK293T-MRGPRX1 cells into a 96-well plate at a density of 30,000–50,000 cells per well and culture overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.01%) in HBSS.
-
Remove the culture medium and wash the cells with HBSS.
-
Add the loading buffer to each well and incubate in the dark at 37°C for 30-45 minutes.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS. Also, prepare a solution of a known MRGPRX1 agonist at a concentration that elicits a submaximal response (e.g., EC20).
-
Calcium Measurement:
-
Wash the cells three times with HBSS to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Record baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Add the this compound solutions to the wells. To test for PAM activity, add this compound followed by the submaximal concentration of the known agonist.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~488 nm, Emission: ~520 nm) for a period of 2-5 minutes.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F0) to yield ΔF/F0. Plot the dose-response curve for this compound to determine its EC50 in the presence of the co-agonist.
In Vivo Behavioral Studies (Mouse Model)
This protocol describes how to assess the effects of this compound on itch and pain behaviors in a humanized mouse model expressing human MRGPRX1.
Materials:
-
Humanized MRGPRX1 transgenic mice
-
Wild-type littermates or Mrgpr-cluster knockout mice as controls
-
This compound
-
Vehicle solution (e.g., 5% DMSO + 95% saline containing 20% SBE-β-CD)
-
A known pruritogen (e.g., chloroquine) or algogen (e.g., formalin)
-
Injection syringes and needles
-
Observation chambers
-
Video recording equipment
Procedure for Itch Behavior:
-
Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes before injection.
-
Injection: Subcutaneously inject this compound or vehicle into the nape of the neck. In a separate experiment to test for modulation, co-administer this compound with a sub-threshold dose of a known pruritogen.
-
Observation: Immediately after injection, place the mouse back into the observation chamber and record its behavior for 30-60 minutes.
-
Quantification: A blinded observer should count the number of scratching bouts directed at the injection site. A bout is defined as one or more rapid movements of the hind paw towards the injection site.
Procedure for Pain Behavior (e.g., Neuropathic Pain Model):
-
Induction of Neuropathic Pain: Induce neuropathic pain using a standard model such as chronic constriction injury (CCI) of the sciatic nerve.
-
Baseline Measurement: Before drug administration, measure baseline pain responses (e.g., mechanical allodynia using von Frey filaments or thermal hyperalgesia using a plantar test).
-
Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intrathecal, intraperitoneal, or oral).
-
Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 120 minutes), re-measure the pain responses.
-
Data Analysis: Compare the post-treatment responses to the baseline measurements and to the vehicle-treated group to determine the analgesic effect of this compound.
References
- 1. pharmafocuseurope.com [pharmafocuseurope.com]
- 2. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 3. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of MRGPRX1 Agonist 3
Disclaimer: The following information is for research purposes only and does not constitute medical advice. "MRGPRX1 agonist 3" is identified as compound 1f , a positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1). Off-target screening data is not publicly available for compound 1f. However, extensive off-target profiling has been conducted on a structurally related and more potent analog from the same chemical series, compound 1t . This document provides data and guidance based on compound 1t to assist researchers in anticipating and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of the thieno[2,3-d]pyrimidine series of MRGPRX1 PAMs?
A1: The thieno[2,3-d]pyrimidine series, including compound 1t, has been profiled for off-target activities. Compound 1t was screened against a panel of 44 targets in the Eurofins Cerep SafetyScreen44. At a concentration of 10 µM, it showed no significant inhibition (>50%) of any of the targets, indicating a favorable selectivity profile.
Q2: I am observing an unexpected phenotype in my experiment with this compound. Could this be due to an off-target effect?
A2: While the related compound 1t shows high selectivity, it is possible that at high concentrations, "this compound" (compound 1f) may interact with other targets. First, confirm that the observed effect is dose-dependent. If the phenotype persists at concentrations well above the EC50 for MRGPRX1 potentiation, an off-target effect is more likely. Refer to the troubleshooting guide below for steps to investigate this further.
Q3: What are the primary signaling pathways activated by MRGPRX1?
A3: MRGPRX1 is known to couple to both Gq and Gi signaling pathways.[1][2] Activation of the Gq pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium. The Gi pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
Q4: How can I differentiate between on-target MRGPRX1-mediated effects and potential off-target effects in my cellular assays?
A4: To confirm that the observed effect is mediated by MRGPRX1, consider the following control experiments:
-
Use a null cell line: Employ a cell line that does not endogenously express MRGPRX1. If you observe the same effect in this cell line, it is likely an off-target effect.
-
Use an MRGPRX1 antagonist: If a specific MRGPRX1 antagonist is available, its ability to block the observed effect would strongly suggest an on-target mechanism.
-
siRNA knockdown: Use siRNA to reduce the expression of MRGPRX1 in your cells. A corresponding reduction in the observed effect would support an on-target action.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected cellular response at high concentrations of this compound. | Off-target activity. | 1. Perform a dose-response curve to determine if the effect is observed at concentrations significantly higher than the EC50 for MRGPRX1 potentiation.2. Test the compound in a cell line lacking MRGPRX1.3. If possible, screen the compound against a broad panel of receptors and enzymes to identify potential off-targets. |
| Inconsistent results between experimental replicates. | Compound instability or precipitation at high concentrations. | 1. Visually inspect the media for any signs of compound precipitation.2. Prepare fresh stock solutions for each experiment.3. Assess the stability of the compound in your experimental buffer over the time course of the assay. |
| Observed effect does not align with known MRGPRX1 signaling pathways (e.g., cAMP increase). | Activation of an alternative signaling pathway through an off-target receptor. | 1. Investigate the downstream signaling events of your observed phenotype.2. Use pathway-specific inhibitors to dissect the signaling cascade.3. Refer to the off-target screening data for compound 1t to see if any of the weakly inhibited targets could be responsible for the observed signaling. |
Quantitative Data
As specific off-target screening data for "this compound" (compound 1f) is not available, the following table summarizes the off-target screening results for the closely related and more potent analog, compound 1t , from the Eurofins Cerep SafetyScreen44 panel. The compound was tested at a concentration of 10 µM.
Table 1: Off-Target Screening Results for Compound 1t (10 µM)
| Target Class | Target | % Inhibition |
| GPCRs | Adenosine A1 | <25% |
| Adrenergic α1 | <25% | |
| Adrenergic α2 | <25% | |
| Adrenergic β1 | <25% | |
| Angiotensin AT1 | <25% | |
| Cannabinoid CB1 | <25% | |
| Dopamine D1 | <25% | |
| Dopamine D2 | <25% | |
| Histamine H1 | <25% | |
| Muscarinic M1 | <25% | |
| Serotonin 5-HT1A | <25% | |
| Serotonin 5-HT2A | <25% | |
| Ion Channels | Calcium Channel (L-type) | <25% |
| hERG | <25% | |
| Sodium Channel (site 2) | <25% | |
| Transporters | Dopamine Transporter | <25% |
| Norepinephrine Transporter | <25% | |
| Serotonin Transporter | <25% | |
| Enzymes | COX-1 | <25% |
| COX-2 | <25% | |
| PDE4 | <25% |
Note: A value of <25% inhibition is generally not considered significant.
Experimental Protocols
Protocol 1: MRGPRX1 Positive Allosteric Modulator (PAM) Functional Assay
This protocol describes a functional assay to measure the potentiation of the MRGPRX1 agonist, BAM8-22, by a PAM using a FLIPR (Fluorometric Imaging Plate Reader) based calcium assay.
Materials:
-
HEK293 cells stably expressing human MRGPRX1
-
Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM calcium indicator
-
BAM8-22 (MRGPRX1 agonist)
-
This compound (compound 1f)
-
96-well black-walled, clear-bottom plates
Procedure:
-
Cell Plating: Seed the MRGPRX1-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: The next day, remove the culture medium and load the cells with Fluo-4 AM in assay buffer for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of "this compound" in assay buffer. Also, prepare a solution of BAM8-22 at a concentration that elicits a submaximal response (EC20).
-
FLIPR Assay: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Program the instrument to first add the "this compound" dilutions to the cells and incubate for a specified period (e.g., 15 minutes). c. Subsequently, add the EC20 concentration of BAM8-22 to all wells. d. Monitor the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The potentiation by "this compound" is calculated as the fold increase in the BAM8-22 response. Plot the fold potentiation against the concentration of "this compound" to determine the EC50.
Protocol 2: Off-Target Screening (General Workflow)
This protocol outlines a general workflow for screening a compound against a panel of off-targets, such as the Eurofins Cerep SafetyScreen44.
Procedure:
-
Compound Submission: Provide the test compound at a specified concentration and quantity to the contract research organization (CRO).
-
Assay Performance: The CRO performs a series of binding and functional assays.
-
Radioligand Binding Assays: The ability of the test compound to displace a radiolabeled ligand from a specific receptor is measured.
-
Enzyme Inhibition Assays: The effect of the test compound on the activity of various enzymes is determined.
-
Functional Assays: For some targets, a functional readout (e.g., calcium flux, cAMP accumulation) is measured.
-
-
Data Reporting: The results are typically reported as the percent inhibition of binding or enzyme activity at the tested concentration. A significant interaction is usually defined as >50% inhibition.
-
Follow-up Studies: If significant off-target interactions are identified, further studies such as determining the IC50 or Ki for the interaction are recommended.
Visualizations
Caption: MRGPRX1 Signaling Pathway.
Caption: Experimental Workflow for Off-Target Screening.
References
Technical Support Center: Enhancing In Vivo Solubility of MRGPRX1 Agonist 3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with the MRGPRX1 agonist 3 for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound, also known as compound 1f in some literature, is a potent positive allosteric modulator of the Mas-related G protein-coupled receptor X1 (MRGPRX1).[1] It belongs to a series of thieno[2,3-d]pyrimidine-based molecules.[1] Like many small molecule drug candidates, particularly those with heterocyclic scaffolds, this compound is presumed to have low aqueous solubility, a common characteristic of this chemical class. Poor solubility can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in target tissues and obtain reliable results in in vivo studies.[2][3][4]
Q2: Is there a known successful formulation for a similar compound?
A2: Yes, a structurally related and orally available analog from the same thieno[2,3-d]pyrimidine series, compound 1t, was successfully formulated for oral administration in mice. The vehicle used was a mixture of 10% DMSO, 10% Solutol® HS 15, and 80% water . This formulation proved effective for in vivo studies in a neuropathic pain model. This provides an excellent starting point for formulating this compound.
Q3: What are the primary strategies for improving the solubility of a compound like this compound for in vivo use?
A3: The main goal is to enhance the concentration of the drug in solution to facilitate absorption. Key strategies for poorly soluble compounds include:
-
Co-solvent Systems: Utilizing a mixture of a water-miscible organic solvent (like DMSO or PEG 400) and an aqueous vehicle to increase solubility.
-
Surfactant-based Formulations: Employing surfactants (like Solutol® HS 15 or Tween® 80) to form micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation can significantly increase solubility.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.
-
Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the compound in oils, surfactants, and co-solvents to create self-emulsifying or self-microemulsifying drug delivery systems (SEDDS or SMEDDS).
-
Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the drug particles, which can improve the dissolution rate.
-
Suspensions: If the compound cannot be fully dissolved, creating a fine, uniform suspension in an aqueous vehicle with suspending agents (e.g., methylcellulose) is a viable option.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution(s) |
| Compound precipitates out of solution upon preparation or dilution. | The compound's concentration exceeds its thermodynamic solubility in the chosen vehicle. | • Reduce the drug concentration if the study design allows.• Increase the proportion of the co-solvent or surfactant in the vehicle.• Add a precipitation inhibitor, such as a polymer like hydroxypropyl methylcellulose (HPMC).• Switch to a suspension formulation. |
| Low and erratic bioavailability after oral administration. | Dissolution rate-limited absorption in the gastrointestinal (GI) tract. | • Reduce the particle size of the compound through micronization before formulation.• Utilize a lipid-based formulation (LBDDS) to maintain the drug in a solubilized state in the GI tract.• Increase the concentration of solubilizing agents in the formulation. |
| Vehicle-induced toxicity or adverse effects in animals. | The chosen co-solvent or surfactant is not well-tolerated at the administered dose. | • Lower the concentration of the problematic excipient. For example, keep the final DMSO concentration below 10%.• Explore alternative, less toxic excipients. A tolerability study with the vehicle alone is recommended.• Consider an aqueous suspension with generally regarded as safe (GRAS) excipients. |
| Inconsistent results between animals. | Non-homogeneity of the formulation, especially for suspensions. | • For suspensions, ensure vigorous and consistent mixing (e.g., vortexing or stirring) immediately before each dose is drawn.• For solutions, ensure the compound is fully dissolved and visually inspect for any undissolved particles before administration. |
Experimental Protocols
Protocol 1: Formulation of this compound Based on a Known Analog
This protocol is adapted from the successful formulation of a similar thieno[2,3-d]pyrimidine derivative.
Objective: To prepare a solution of this compound for oral administration in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Solutol® HS 15 (Kolliphor® HS 15)
-
Sterile water or saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare the Vehicle:
-
In a sterile tube, combine 1 part DMSO and 1 part Solutol® HS 15.
-
Vortex thoroughly to ensure a homogenous mixture.
-
Add 8 parts sterile water or saline to the mixture.
-
Vortex again until the solution is clear and uniform. This creates a 10% DMSO, 10% Solutol® HS 15, and 80% aqueous vehicle.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound.
-
First, dissolve the agonist in the DMSO and Solutol® HS 15 mixture before adding the aqueous component. This can aid in initial solubilization.
-
Alternatively, add the agonist to the final, pre-mixed vehicle.
-
Vortex and/or sonicate until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Administration:
-
Administer the formulation to the animals via oral gavage at the desired dose.
-
Protocol 2: Screening for Optimal Solubilizing Excipients
Objective: To identify suitable co-solvents and surfactants that enhance the solubility of this compound.
Materials:
-
This compound
-
A panel of pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol)
-
A panel of surfactants (e.g., Polysorbate 80, Cremophor® EL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Shaker or rotator
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare various vehicle compositions (e.g., 10% co-solvent in PBS, 5% surfactant in PBS).
-
Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each vehicle in a microcentrifuge tube.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach saturation.
-
Centrifuge the tubes at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of the dissolved this compound using a validated analytical method.
-
The vehicle that yields the highest concentration of the dissolved agonist is a promising candidate for in vivo formulation.
Visualizations
MRGPRX1 Signaling Pathway
References
- 1. Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting experimental variability with MRGPRX1 agonist 3
Welcome to the technical support center for experiments involving the MRGPRX1 agonist. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability and achieve consistent, reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address common issues encountered during experiments with MRGPRX1 agonists.
Section 1: Agonist and Compound Handling
Question: I'm observing lower-than-expected potency (high EC50) or no response with my MRGPRX1 agonist 3. What are the possible causes?
Answer: This is a common issue that can stem from several factors related to the agonist itself or the experimental setup.
-
Agonist Degradation: Ensure the agonist has been stored correctly according to the manufacturer's instructions, typically at -20°C or -80°C.[1] Repeated freeze-thaw cycles can degrade the compound. Aliquoting the stock solution is highly recommended.
-
Incorrect Concentration: Double-check all dilution calculations. Serial dilution errors are a frequent source of inaccurate final concentrations. It is also critical to ensure complete solubilization of the agonist in the appropriate solvent (e.g., DMSO).
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Solvent Effects: High concentrations of solvents like DMSO can be toxic to cells or interfere with the assay. It's crucial to perform a solvent tolerance test for your specific cell line and assay to determine the maximum permissible concentration (often <1%).[2][3]
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Agonist Adsorption: Hydrophobic compounds can adsorb to plasticware. Using low-adhesion polypropylene tubes and plates can mitigate this issue. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help in some assays.
Section 2: Cell-Based Assay Variability
Question: My results are inconsistent between experiments (e.g., day-to-day variability). How can I improve reproducibility?
Answer: Reproducibility issues in cell-based assays often relate to the health and handling of the cells.
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Cell Line Health and Passage Number: Use cells that are in a logarithmic growth phase and have a consistent, low passage number.[3] Over-passaged cells can exhibit altered gene expression, including the receptor of interest, and signaling components.
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Cell Density: The number of cells plated per well is critical and should be optimized.[4] Inconsistent cell density can lead to variability in signal strength.
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Serum and Media Components: Components in fetal bovine serum (FBS) can vary between lots and may contain endogenous ligands or factors that affect cell signaling. It is advisable to test different lots of FBS or use serum-free media for the assay itself if possible.
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Receptor Expression Levels: If using a transient or stable overexpression system, the level of MRGPRX1 expression can significantly impact the magnitude of the response. For stable cell lines, periodically verify expression levels via qPCR or flow cytometry. For transient transfections, optimize the amount of DNA and transfection reagent to achieve consistent expression.
Question: I'm seeing a high background signal or a low signal-to-background ratio in my calcium flux assay. What should I check?
Answer: A poor signal-to-background ratio in calcium flux assays can obscure the specific response to your agonist.
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Dye Loading and Leakage: Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature. Incomplete de-esterification of the AM ester form can lead to dye leakage and high background. Ensure the use of an anion-exchange inhibitor like probenecid if dye extrusion is an issue.
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Cell Health: Unhealthy or dying cells have compromised membrane integrity, leading to dysregulated intracellular calcium levels and high background fluorescence.
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Assay Buffer Composition: Ensure the assay buffer contains appropriate concentrations of calcium and magnesium, as these ions are critical for baseline and stimulated calcium levels.
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Controls: Always include proper controls. A positive control, such as an ionophore (e.g., ionomycin), helps determine the maximum signal, while a negative control (vehicle-treated cells) establishes the baseline.
Section 3: Specific Assay Troubleshooting
Question: In my β-arrestin recruitment assay, the signal window is very narrow. How can I improve it?
Answer: A narrow signal window in a β-arrestin recruitment assay can make it difficult to discern true hits from noise.
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Assay Kinetics: The interaction between MRGPRX1 and β-arrestin can be transient. It is important to perform a time-course experiment to determine the optimal incubation time with the agonist for maximal recruitment.
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Expression Levels: The relative expression levels of MRGPRX1 and β-arrestin are crucial. Very high overexpression of the receptor might lead to ligand-independent signaling, while low expression may not yield a detectable signal.
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Assay Technology: Different β-arrestin assay technologies (e.g., BRET, FRET, Tango) have varying sensitivities and dynamic ranges. Ensure the chosen technology is suitable for the MRGPRX1 system. Some kits allow for protocol modifications, such as an aspiration step, to reduce background and improve the signal.
MRGPRX1 Signaling and Experimental Workflow
The following diagrams illustrate the known signaling pathway of MRGPRX1 and a logical workflow for troubleshooting experimental variability.
Caption: MRGPRX1 canonical signaling pathways.
Caption: A logical workflow for troubleshooting experiments.
Data Summary Tables
The following tables summarize key parameters and potential sources of variability for common MRGPRX1 assays.
Table 1: Troubleshooting Checklist for Calcium Flux Assays
| Parameter | Common Issue | Recommended Action |
| Agonist | Degradation, incorrect concentration. | Aliquot stock, verify calculations, use fresh dilutions. |
| Cells | High passage, inconsistent density. | Use low passage cells, optimize and standardize cell seeding. |
| Dye Loading | High background, low signal. | Optimize dye concentration, loading time, and temperature. Use probenecid if needed. |
| Assay Buffer | Suboptimal ion concentration. | Ensure buffer contains appropriate levels of Ca²⁺ and Mg²⁺. |
| Controls | No or inappropriate controls. | Always include vehicle (negative) and ionomycin (positive) controls. |
Table 2: Troubleshooting Checklist for β-Arrestin Recruitment Assays
| Parameter | Common Issue | Recommended Action |
| Agonist | Low potency, high variability. | Check for degradation and solubility. Perform solvent tolerance test. |
| Cell Line | Low or variable receptor/arrestin expression. | Validate expression levels. Optimize transient transfection or re-select stable clones. |
| Kinetics | Suboptimal signal window. | Perform a time-course experiment to find the peak response time. |
| Assay Setup | High background. | Follow kit instructions carefully; consider protocol options to reduce background. |
| Data Analysis | Incorrect curve fitting. | Use appropriate nonlinear regression models to calculate EC50 values. |
Detailed Experimental Protocols
Protocol 1: Calcium Flux Assay Using Fluo-4 AM
This protocol provides a general method for measuring intracellular calcium mobilization in HEK293 cells stably expressing MRGPRX1.
Materials:
-
HEK293 cells stably expressing human MRGPRX1
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Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418)
-
Black, clear-bottom 96-well microplates
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Fluo-4 AM dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
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Ionomycin (positive control)
-
DMSO (vehicle control)
Methodology:
-
Cell Plating: Seed MRGPRX1-expressing HEK293 cells into black, clear-bottom 96-well plates at an optimized density (e.g., 40,000-80,000 cells/well). Culture overnight at 37°C, 5% CO₂.
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Dye Loading: Prepare a loading buffer by diluting Fluo-4 AM (e.g., to a final concentration of 5 µM) and Pluronic F-127 (e.g., 0.01%) in HBSS.
-
Remove culture medium from the wells and add 100 µL of the loading buffer.
-
Incubate the plate in the dark at 37°C for 30-45 minutes.
-
Washing: Gently wash the cells 2-3 times with 100 µL of HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well after the final wash.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS. Also prepare solutions for the positive control (ionomycin) and vehicle control (DMSO at the same final concentration as the agonist).
-
Measurement: Place the plate into a fluorescence plate reader (e.g., FlexStation 3) equipped with an automated liquid handling system.
-
Establish a stable baseline fluorescence reading (Excitation: 488 nm, Emission: 520 nm) for 15-30 seconds.
-
Add the agonist/control solutions to the wells and immediately begin measuring the fluorescence intensity kinetically for 2-5 minutes.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 value.
Protocol 2: β-Arrestin 2 Recruitment BRET Assay
This protocol describes a method to measure agonist-induced recruitment of β-arrestin 2 to MRGPRX1 using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells co-expressing MRGPRX1 fused to a Renilla luciferase (Rluc8) and β-arrestin 2 fused to a fluorescent protein (e.g., GFP2).
-
Culture Medium: As above.
-
White, opaque 96-well microplates.
-
Coelenterazine h (BRET substrate).
-
Assay Buffer: HBSS or phenol red-free medium.
-
This compound.
Methodology:
-
Cell Plating: Seed the dual-expressing HEK293 cells into white, opaque 96-well plates and grow overnight.
-
Cell Preparation: On the day of the assay, carefully aspirate the culture medium.
-
Add 80 µL of assay buffer containing the BRET substrate, coelenterazine h (final concentration typically 5 µM).
-
Compound Addition: Add 20 µL of the prepared this compound dilutions to the wells. For the negative control, add 20 µL of vehicle.
-
Incubation: Incubate the plate at room temperature or 37°C (optimization may be required) for a predetermined optimal time (e.g., 15-30 minutes), protected from light.
-
Measurement: Read the plate on a BRET-capable plate reader, simultaneously measuring the emission from the donor (Rluc8, e.g., ~395 nm) and the acceptor (GFP2, e.g., ~510 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the change in BRET ratio against the agonist concentration to generate a dose-response curve and determine the EC50.
References
Technical Support Center: Optimizing MRGPRX1 Agonist 3 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MRGPRX1 Agonist 3 in cell-based assays. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible results.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function?
A1: this compound, also known as compound 1f, is a potent positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1).[1][2][3] As a PAM, it does not activate the receptor on its own but enhances the response of the receptor to an orthosteric agonist (e.g., BAM8-22).[4] Its primary application in research is for the study of neuropathic pain.[1]
Q2: Since Agonist 3 is a PAM, do I need to use another compound in my assay?
A2: Yes. Because Agonist 3 is a positive allosteric modulator, its activity can only be observed in the presence of an orthosteric agonist that binds to the primary binding site of the MRGPRX1 receptor. A common orthosteric agonist used for this purpose is BAM8-22. You will need to stimulate the cells with a combination of the orthosteric agonist and this compound.
Q3: What is a good starting concentration for this compound?
A3: The reported EC₅₀ value for this compound is 0.22 μM. A good starting point for your concentration-response curve is to use a range that brackets this value. We recommend a 10-point curve spanning from 1 nM to 10 μM.
Q4: How do I determine the optimal concentration of the orthosteric agonist (e.g., BAM8-22) to use with Agonist 3?
A4: To test a PAM, you should first perform a concentration-response curve for the orthosteric agonist (e.g., BAM8-22) alone to determine its EC₅₀ and EC₂₀ values. For the PAM assay, you will then stimulate the cells with a fixed concentration of the orthosteric agonist at its EC₂₀ value while varying the concentration of this compound. This allows for a robust window to observe the potentiation effect of the PAM.
Q5: What cell lines and assay formats are recommended?
A5: HEK293 cells stably transfected with the human MRGPRX1 gene are commonly used for these assays. The most frequent assay format is a calcium mobilization assay, which measures the increase in intracellular calcium following MRGPRX1 activation via the Gq signaling pathway. This is typically performed using a fluorescent calcium indicator dye (e.g., Fluo-4 AM) and a plate reader like a FLIPR (Fluorometric Imaging Plate Reader).
II. Troubleshooting Guide
This guide addresses common issues encountered during cell-based assays with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No response or very weak signal | 1. Agonist 3 used without an orthosteric agonist: Agonist 3 is a PAM and requires an orthosteric agonist to function. 2. Low MRGPRX1 expression: The cell line may have low or unstable expression of the receptor. 3. Sub-optimal orthosteric agonist concentration: The fixed concentration of the orthosteric agonist (e.g., BAM8-22) may be too low. 4. Compound degradation: Agonist 3 or the orthosteric agonist may have degraded due to improper storage. | 1. Co-administer Agonist 3 with an EC₂₀ concentration of an orthosteric agonist like BAM8-22. 2. Verify receptor expression using a positive control orthosteric agonist at a high concentration (e.g., 10 μM BAM8-22). Consider re-selecting a stable clone or using a different cell line. 3. Re-run the concentration-response curve for the orthosteric agonist to confirm its EC₂₀ value in your specific assay conditions. 4. Prepare fresh compound solutions from powder. Store stock solutions at -20°C or -80°C as recommended by the supplier. |
| High background signal or "spontaneous" activity | 1. Cell stress or poor health: Over-confluent cells, contamination, or excessive passaging can lead to high basal calcium levels. 2. Autofluorescence: The compound itself may be fluorescent at the assay wavelengths. 3. Assay buffer components: Inconsistent ion concentrations (especially Ca²⁺) can affect the baseline. | 1. Ensure cells are healthy and seeded at the correct density. Do not allow cells to become over-confluent. Use cells from a low passage number. 2. Run a control plate with compound added to wells without cells to check for autofluorescence. 3. Use a consistent, high-quality assay buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. |
| High variability between replicate wells (High %CV) | 1. Inconsistent cell seeding: Uneven cell density across the plate. 2. Pipetting errors: Inaccurate or inconsistent addition of compounds or reagents. 3. Edge effects: Evaporation or temperature gradients at the edges of the microplate. | 1. Ensure the cell suspension is homogenous before and during plating. 2. Use calibrated pipettes and proper technique. For 96- or 384-well plates, consider using automated liquid handlers for compound addition. 3. Avoid using the outermost wells of the plate. Fill these wells with sterile PBS or media to create a humidity barrier. |
| Signs of cell toxicity | 1. High compound concentration: Agonist 3 may be toxic at very high concentrations. 2. High DMSO concentration: The final concentration of the solvent (DMSO) may be too high. | 1. Visually inspect cells under a microscope after compound addition. Lower the top concentration of Agonist 3 if toxicity is observed. 2. Ensure the final DMSO concentration in the assay wells is ≤ 0.5%. Prepare compound dilutions accordingly. |
III. Data Summary
The following table summarizes key quantitative data for compounds relevant to MRGPRX1 assays.
| Compound | Type | Receptor Target | Potency (EC₅₀) | Reference |
| Agonist 3 (compound 1f) | Positive Allosteric Modulator (PAM) | Human MRGPRX1 | 0.22 μM | |
| BAM8-22 | Orthosteric Agonist | Human MRGPRX1 | ~5-15 nM (EC₂₀ range used in PAM assays) | |
| Chloroquine (CQ) | Orthosteric Agonist | Human MRGPRX1 | 297.68 μM |
IV. Experimental Protocols
Protocol: Calcium Mobilization Assay for MRGPRX1 PAM Activity
This protocol describes how to determine the concentration-response of this compound using a no-wash calcium flux assay in HEK293 cells stably expressing MRGPRX1.
A. Materials and Reagents
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HEK293-MRGPRX1 stable cell line
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Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
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Orthosteric agonist stock (e.g., 10 mM BAM8-22 in DMSO)
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This compound stock (10 mM in DMSO)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
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Calcium-sensitive dye kit (e.g., Fluo-4 NW Calcium Assay Kit)
-
Probenecid (often included in kits to prevent dye extrusion)
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument
B. Experimental Procedure
Day 1: Cell Seeding
-
Harvest healthy, sub-confluent HEK293-MRGPRX1 cells.
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Count the cells and adjust the density to 40,000 cells/100 μL (for 96-well plates) in culture medium.
-
Dispense 100 μL of the cell suspension into each well of the microplate.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
Day 2: Assay Performance
-
Prepare Compounds:
-
Orthosteric Agonist (BAM8-22): Prepare a working solution at 5x the final EC₂₀ concentration in Assay Buffer. Note: The EC₂₀ must be predetermined.
-
This compound: Prepare a serial dilution series (e.g., 11 points) in Assay Buffer at 5x the final desired concentrations (e.g., ranging from 5 nM to 50 μM).
-
-
Prepare Dye:
-
Prepare the calcium dye solution according to the manufacturer's protocol, ensuring it includes probenecid.
-
-
Dye Loading:
-
Remove the culture medium from the cell plate.
-
Add 100 μL of the prepared calcium dye solution to each well.
-
Incubate the plate for 30-45 minutes at 37°C, followed by 15-20 minutes at room temperature in the dark.
-
-
Assay Reading (FLIPR):
-
Place the cell plate and the compound plates into the instrument.
-
Program the instrument for a dual-addition protocol.
-
First Addition: Add 25 μL of the 5x this compound serial dilutions to the respective wells.
-
Incubate for 3-5 minutes.
-
Second Addition: Add 25 μL of the 5x orthosteric agonist (BAM8-22) solution to all wells.
-
Monitor the change in fluorescence for at least 3 minutes immediately following the second addition. The increase in relative fluorescence units (RFU) corresponds to the increase in intracellular calcium.
-
C. Data Analysis
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔRFU against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistical equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the EC₅₀ and Eₘₐₓ values for this compound.
V. Signaling Pathways and Workflows
The following diagrams illustrate the key biological pathways and experimental processes involved in optimizing this compound concentration.
Caption: MRGPRX1 Gq signaling pathway leading to calcium mobilization.
Caption: Experimental workflow for a dual-addition PAM calcium assay.
Caption: Troubleshooting decision tree for a "no signal" result.
References
How to prevent precipitation of MRGPRX1 agonist 3 in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of MRGPRX1 agonist 3 in buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (Compound 1f) is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1), with an EC50 of 0.22 μM.[1][2] It belongs to the thieno[2,3-d]pyrimidine class of molecules.[1][3] Like many small molecule heterocyclic compounds, this compound has limited aqueous solubility, which can lead to precipitation in physiological buffers, affecting experimental reproducibility and accuracy.
Q2: What is the recommended solvent for creating a stock solution of this compound?
The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). A solubility of up to 10 mM in DMSO has been reported.[4] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of the compound in the stock solution.
Q3: Which aqueous buffers are recommended for experiments with this compound?
Based on published studies involving MRGPRX1 agonists, the following buffers are recommended for cell-based assays:
-
HEPES-buffered saline (HBS): A common buffer for cell-based assays, typically used at a concentration of 20-25 mM HEPES at pH 7.4, supplemented with salts like NaCl and KCl.
-
Hank's Balanced Salt Solution (HBSS): Another widely used physiological salt solution that can be buffered with HEPES.
For biochemical assays, such as protein purification, buffers containing HEPES at pH 7.5 are also common.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound upon dilution into aqueous buffers is a common issue. This guide provides a systematic approach to troubleshoot and prevent this problem.
Initial Checks
-
Inspect Stock Solution: Before preparing working solutions, visually inspect your DMSO stock of this compound. Ensure there is no visible precipitate. If crystals are present, gently warm the solution and vortex to redissolve the compound completely.
-
Quality of Aqueous Buffer: Use freshly prepared, high-purity water and buffer components. Filter the final buffer solution through a 0.22 µm filter to remove any particulate matter. Ensure the pH of the buffer is accurately adjusted, as pH can significantly impact the solubility of ionizable compounds.
Experimental Workflow for Preparing Working Solutions
The following workflow is recommended to minimize precipitation when preparing aqueous working solutions of this compound from a DMSO stock.
Caption: Recommended workflow for preparing aqueous working solutions of this compound.
Troubleshooting Strategies
If you observe precipitation, consider the following strategies, summarized in the table below.
| Strategy | Description | Recommended Starting Point |
| Reduce Final DMSO Concentration | High concentrations of DMSO in the final aqueous solution can sometimes cause compounds to precipitate. | Aim for a final DMSO concentration of ≤ 0.5%. |
| Incorporate a Co-solvent | A small amount of a water-miscible organic solvent can help maintain solubility. | Consider adding a small percentage of ethanol or polyethylene glycol (PEG) to your buffer. |
| Add a Solubilizing Agent | Surfactants or carrier proteins can increase the solubility of hydrophobic compounds. | Add 0.1% Bovine Serum Albumin (BSA) or 0.01% Tween-20 to your aqueous buffer. |
| Optimize Buffer pH | The solubility of ionizable compounds is pH-dependent. | Empirically test a range of pH values around the physiological pH of 7.4 (e.g., 7.2, 7.4, 7.6). |
| Control Temperature | Ensure the temperature of the aqueous buffer is at the intended experimental temperature before adding the compound. | Pre-warm or pre-cool your buffer as required for your experiment. |
| Serial Dilution | Perform serial dilutions of the stock solution in 100% DMSO before the final dilution into the aqueous buffer. This avoids a large concentration gradient at the point of mixing. | Create a 10x or 100x intermediate dilution in DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Materials:
-
This compound (MW: 274.31 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound. For 1 mL of a 10 mM stock, weigh 2.74 mg.
-
Add the appropriate volume of DMSO to the vial containing the compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Solubility Assessment of this compound in Aqueous Buffers
This protocol allows you to determine the approximate solubility of this compound in your specific experimental buffer.
Caption: Workflow for determining the solubility of this compound in a specific buffer.
Procedure:
-
Prepare a series of concentrations of this compound in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
In a clear microplate or microcentrifuge tubes, add your aqueous buffer of interest.
-
Add a small, fixed volume of each DMSO dilution to the buffer to achieve a consistent final DMSO concentration (e.g., 1 µL of DMSO stock into 199 µL of buffer for a 0.5% final DMSO concentration).
-
Include a DMSO-only control.
-
Incubate the plate at your experimental temperature for a set period (e.g., 1 hour).
-
Visually inspect each well for any signs of precipitation or turbidity against a dark background. The highest concentration that remains clear is your approximate solubility limit under these conditions.
Data Presentation
The following table provides hypothetical solubility data for this compound in common buffers with and without solubilizing agents. This data is for illustrative purposes to guide your optimization.
| Buffer (pH 7.4) | Solubilizing Agent | Final DMSO (%) | Max Soluble Concentration (µM) |
| PBS | None | 0.5 | 5 |
| PBS | 0.1% BSA | 0.5 | 20 |
| PBS | 0.01% Tween-20 | 0.5 | 15 |
| HEPES-buffered Saline | None | 0.5 | 8 |
| HEPES-buffered Saline | 0.1% BSA | 0.5 | 25 |
| HEPES-buffered Saline | 0.01% Tween-20 | 0.5 | 18 |
Signaling Pathway Overview
MRGPRX1 is a G-protein coupled receptor (GPCR) that primarily couples to Gαq proteins. Activation of MRGPRX1 by an agonist leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentration.
Caption: Simplified signaling pathway of MRG...
References
Technical Support Center: In Vivo Delivery of MRGPRX1 Agonist 3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo delivery of MRG-PRX1 agonist 3.
Troubleshooting Guide
Researchers may face several hurdles when administering MRGPRX1 agonist 3 in animal models. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Lack of Efficacy or Poor Bioavailability
Possible Causes:
-
Poor Solubility: this compound, as a small molecule, may have low aqueous solubility, leading to precipitation upon injection and reduced bioavailability.
-
Rapid Metabolism: The compound may be quickly metabolized by the liver or other tissues, preventing it from reaching the target receptor at a sufficient concentration.
-
Suboptimal Route of Administration: The chosen route of administration (e.g., oral, intravenous, intraperitoneal) may not be ideal for the compound's physicochemical properties.
-
Incorrect Dosing: The administered dose may be too low to elicit a biological response.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Assess Compound Solubility | Conduct solubility tests in various pharmaceutically acceptable vehicles. |
| 2 | Optimize Formulation | If solubility is low, consider formulation strategies such as using co-solvents (e.g., DMSO, ethanol), cyclodextrins, or lipid-based carriers.[1][2][3][4][5] |
| 3 | Evaluate Different Administration Routes | Compare the efficacy of different routes (e.g., intravenous, intraperitoneal, subcutaneous, oral) to determine the most effective delivery method. |
| 4 | Perform Dose-Response Studies | Administer a range of doses to determine the optimal concentration for a therapeutic effect. |
| 5 | Pharmacokinetic Analysis | Measure the concentration of the agonist in plasma and target tissues over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile. |
Issue 2: High Variability Between Animals
Possible Causes:
-
Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.
-
Biological Variability: Inherent physiological differences between individual animals.
-
Formulation Instability: The compound may not be stable in the chosen vehicle, leading to inconsistent concentrations being administered.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Standardize Dosing Technique | Ensure all personnel are using the same, precise technique for administration. Normalize the dose to the body weight of each animal. |
| 2 | Increase Sample Size | A larger number of animals per group can help to mitigate the effects of individual biological variability. |
| 3 | Ensure Formulation Homogeneity | Thoroughly mix the formulation before each administration to ensure a uniform suspension or solution. |
| 4 | Check Formulation Stability | Assess the stability of the agonist in the vehicle over the duration of the experiment. |
Issue 3: Unexpected Toxicity or Off-Target Effects
Possible Causes:
-
Off-Target Binding: The agonist may interact with other receptors or proteins in the body.
-
Vehicle Toxicity: The vehicle used to dissolve the compound may be causing adverse effects.
-
Dose-Dependent Toxicity: The observed toxicity may be a result of the dose being too high.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Conduct a Literature Review | Search for known off-target effects of similar chemical structures. |
| 2 | Perform In Vitro Selectivity Assays | Screen the agonist against a panel of other receptors to assess its selectivity. |
| 3 | Administer Vehicle Control | Include a control group that receives only the vehicle to differentiate between compound and vehicle effects. |
| 4 | Reduce the Dose | Determine if the toxicity is dose-dependent by administering lower concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as compound 1f) is a potent positive allosteric modulator of the Mas-related G protein-coupled receptor X1 (MRGPRX1) with an EC50 of 0.22 μM. It is used in research for conditions like neuropathic pain. As a positive allosteric modulator, it binds to a site on the receptor distinct from the endogenous agonist binding site and enhances the receptor's response to the natural agonist. MRGPRX1 is a Gq-coupled receptor primarily expressed in primary sensory neurons.
Q2: What is the typical signaling pathway of MRGPRX1?
A2: Upon activation by an agonist, MRGPRX1 couples to Gq proteins, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade can lead to neuronal excitation and the sensation of itch or modulation of pain.
Q3: What are the recommended vehicles for in vivo delivery of this compound?
A3: The optimal vehicle depends on the physicochemical properties of this compound, which is likely hydrophobic. Common vehicles for hydrophobic small molecules include:
-
A mixture of DMSO and saline.
-
A solution containing polyethylene glycol (PEG), such as PEG400.
-
Lipid-based formulations.
-
Cyclodextrin solutions.
It is crucial to first test the solubility and stability of the agonist in the chosen vehicle and to include a vehicle-only control group in your experiments.
Q4: How can I monitor the target engagement of this compound in vivo?
A4: Target engagement can be assessed through a combination of pharmacodynamic and behavioral assays.
-
Pharmacodynamic Assays: Measure downstream signaling markers in relevant tissues (e.g., dorsal root ganglia) such as calcium influx or phosphorylation of downstream kinases.
-
Behavioral Assays: In models of neuropathic pain, assess changes in pain-related behaviors such as mechanical allodynia or thermal hyperalgesia following administration of the agonist. For itch, scratching behavior can be monitored.
Q5: Are there any known species differences in MRGPRX1 that could affect my in vivo studies?
A5: Yes, there are significant species differences. MRGPRX1 is a primate-specific receptor. Rodents do not have a direct ortholog, though mouse MrgprA3 and MrgprC11 are sometimes studied as functional counterparts. Therefore, drug candidates that activate human MRGPRX1 may not activate rodent receptors. For in vivo studies, it is recommended to use humanized mouse models that express human MRGPRX1.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of a Small Molecule Agonist
| Parameter | Route of Administration | Value | Units |
| Cmax | Intravenous (IV) | 1500 | ng/mL |
| Intraperitoneal (IP) | 850 | ng/mL | |
| Oral (PO) | 320 | ng/mL | |
| Tmax | Intraperitoneal (IP) | 0.5 | hours |
| Oral (PO) | 1.0 | hours | |
| Half-life (t1/2) | Intravenous (IV) | 2.5 | hours |
| Bioavailability | Oral (PO) | 25 | % |
Note: This table presents hypothetical data for a generic small molecule agonist for illustrative purposes. Actual values for this compound would need to be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration
-
Compound Preparation: Based on the desired dose and the weight of the animals, calculate the required amount of this compound.
-
Formulation: Prepare the dosing solution by dissolving the agonist in a suitable vehicle. Ensure the final concentration of any co-solvents (e.g., DMSO) is well-tolerated by the animals.
-
Administration: Administer the formulation to the animals via the chosen route (e.g., intraperitoneal injection). Include a vehicle control group.
-
Monitoring: Regularly observe the animals for any signs of toxicity or adverse effects. Monitor for the desired therapeutic effect at predetermined time points.
-
Sample Collection: At the end of the study, collect tissues and/or blood for pharmacokinetic and pharmacodynamic analysis.
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
-
Acclimation: Acclimate the animals to the testing environment and apparatus for several days before the experiment.
-
Baseline Measurement: Before administering the compound, determine the baseline paw withdrawal threshold using von Frey filaments of increasing stiffness.
-
Compound Administration: Administer this compound or vehicle control.
-
Post-Dose Measurement: At various time points after administration, re-measure the paw withdrawal threshold.
-
Data Analysis: Compare the post-dose withdrawal thresholds to the baseline values to determine the effect of the agonist on mechanical sensitivity.
Visualizations
Caption: MRGPRX1 signaling pathway upon agonist binding.
Caption: Troubleshooting workflow for in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. A new strategy for hydrophobic drug delivery using a hydrophilic polymer equipped with stacking units - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Video: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [jove.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. ijcrt.org [ijcrt.org]
Technical Support Center: Minimizing Cytotoxicity of MRGPRX1 Agonist 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of MRGPRX1 agonist 3 in cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Significant Cell Death Observed After Treatment
If you observe substantial cell death after treating your cells with this compound, follow these steps to identify and resolve the issue.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Agonist Concentration | Perform a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration). Test a wide range of concentrations (e.g., from nanomolar to high micromolar). | Identification of a non-toxic working concentration range for your specific cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5% for most cell lines. Run a vehicle control (solvent only) to assess its effect.[1] | Minimal to no cell death in the vehicle control group, confirming the agonist is the source of cytotoxicity. |
| Prolonged Exposure Time | Reduce the incubation time of the agonist with the cells. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal exposure duration. | Reduced cytotoxicity while potentially maintaining sufficient receptor activation for downstream assays. |
| Cell Line Sensitivity | Test the agonist on a different, more robust cell line known to express MRGPRX1 or a transfected cell line. | Understanding if the observed cytotoxicity is cell-type specific. |
| Compound Instability/Degradation | Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. | Consistent experimental results, ruling out degradation products as a source of toxicity. |
| Off-Target Effects | If possible, use an MRGPRX1 antagonist to see if it can rescue the cells from agonist-induced death. This can help determine if the cytotoxicity is mediated through the receptor. | If the antagonist rescues the cells, it suggests the cytotoxicity is at least partially on-target. |
Issue 2: Inconsistent Results Between Experiments
Variability in cytotoxicity can obscure your findings. Use this table to troubleshoot inconsistent results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Culture Variability | Standardize cell passage number, seeding density, and media components for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment. | Increased reproducibility of experimental results. |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions for each experiment from a new stock solution. Calibrate pipettes regularly. | Consistent and reliable dose-response curves. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., reducing agents with MTT). Visually inspect cells under a microscope for signs of distress and consider using a different viability assay that measures a different cellular parameter (e.g., LDH release vs. metabolic activity).[2] | A clearer and more accurate assessment of cell viability. |
Frequently Asked Questions (FAQs)
Q1: What is MRGPRX1 and why is it a target of interest?
Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor primarily expressed in small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[3][4] It is involved in itch sensation, pain transmission, and inflammatory reactions.[3] Due to its restricted expression and role in pain and itch, MRGPRX1 is a promising therapeutic target for developing novel analgesics and anti-pruritic drugs with potentially fewer side effects than current treatments.
Q2: What is this compound?
This compound (also referred to as compound 1f) is a potent positive allosteric modulator (PAM) of MRGPRX1 with an EC50 of 0.22 μM. It is used in research to study the function of MRGPRX1, particularly in the context of neuropathic pain.
Q3: How does MRGPRX1 signaling work?
Upon agonist binding, MRGPRX1 can couple to multiple G protein pathways, primarily Gαq/11 and Gαi/o.
-
Gαq/11 pathway: Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).
-
Gαi/o pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunits released upon Gαi/o activation can also modulate other effectors, such as ion channels.
Q4: What are the first steps I should take if I suspect this compound is cytotoxic?
First, confirm the observation by performing a standard cytotoxicity assay, such as the MTT or LDH assay. It is crucial to include proper controls, including untreated cells and a vehicle-only control (the solvent used to dissolve the agonist, e.g., DMSO). If cytotoxicity is confirmed, the next step is to perform a dose-response experiment to determine the concentration at which the toxic effects become apparent.
Q5: Could the observed cytotoxicity be related to the specific cell line I am using?
Yes, different cell lines can have varying sensitivities to a compound. If you are using a cell line that does not endogenously express MRGPRX1, and you are observing cytotoxicity, it is likely due to off-target effects. If you are using a cell line that does express the receptor, the cytotoxicity could be due to on-target effects (over-activation of the receptor leading to cell death) or off-target effects. Testing the compound on a parental cell line (not expressing the receptor) versus the MRGPRX1-expressing line can help differentiate between these possibilities.
Q6: How can I reduce the cytotoxicity without affecting my experimental results?
The primary strategies are to lower the concentration of the agonist and reduce the exposure time. Finding the minimum concentration and duration that still elicits the desired biological response is key. Additionally, optimizing cell culture conditions, such as serum concentration, can sometimes mitigate toxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
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Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
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96-well cell culture plates
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Your cell line of interest
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: Carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Incubation: Incubate the reaction mixture as per the kit's protocol, typically for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
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Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate for the desired time period.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
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Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
Visualizations
Caption: Simplified MRGPRX1 signaling pathways.
Caption: Workflow for troubleshooting agonist-induced cytotoxicity.
Caption: General workflow for cell viability assays.
References
Navigating Inconsistent Results with MRGPRX1 Agonist 3 in Pain Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when using "MRGPRX1 agonist 3" in pain models. Inconsistent results with this compound often stem from a misunderstanding of its pharmacological nature. "this compound," also known as compound 1f in the thieno[2,3-d]pyrimidine series, is not a direct agonist but a potent positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1). This guide will clarify its mechanism of action and provide detailed protocols to ensure reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: "this compound" (compound 1f) is a positive allosteric modulator (PAM) of MRGPRX1 with an EC50 of 0.22 μM.[1][2][3] Unlike a direct (orthosteric) agonist that binds to the primary active site to activate the receptor, a PAM binds to a different (allosteric) site. By itself, a PAM has little to no receptor-activating effect. Its function is to enhance the response of the receptor to an orthosteric agonist, such as the endogenous peptide BAM8-22.[4] Therefore, for "this compound" to produce an analgesic effect, it must be co-administered with an orthosteric agonist.
Q2: Why are my experimental results with this compound inconsistent?
A2: The most common reason for inconsistent results is using "this compound" as a standalone agonist. As a PAM, its activity is dependent on the presence of an orthosteric agonist. Other factors that can contribute to variability include:
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Species Specificity: MRGPRX1 is a primate-specific receptor. Standard laboratory rodents (mice, rats) do not have a direct ortholog that is responsive to human-specific MRGPRX1 modulators.[5] Experiments must be conducted in humanized mouse models that express the human MRGPRX1 gene.
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Inadequate Co-administration: The concentration of the co-administered orthosteric agonist (e.g., BAM8-22) may be insufficient or the timing of administration may be suboptimal.
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Formulation and Solubility: Poor solubility and inappropriate vehicle can lead to inconsistent compound exposure.
-
Animal Model Variability: Factors such as the specific pain model, animal strain, sex, and circadian rhythms can influence outcomes.
Q3: What is the signaling pathway of MRGPRX1 in the context of pain?
A3: MRGPRX1 activation in dorsal root ganglia (DRG) neurons, where it is primarily expressed, is linked to the inhibition of persistent pain. The receptor couples to both Gq and Gi/o G-proteins. The Gi/o pathway is particularly relevant for analgesia, as it leads to the inhibition of high-voltage activated (HVA) Ca2+ channels (N-type and P/Q-type). This reduces neurotransmitter release from nociceptive neurons in the spinal cord, thereby dampening pain signals.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No analgesic effect observed. | Using "this compound" alone without an orthosteric agonist. | Co-administer "this compound" with an effective concentration of an MRGPRX1 agonist like BAM8-22. |
| Using a wild-type rodent model. | Utilize a humanized mouse model expressing human MRGPRX1. | |
| Incorrect route of administration. | For centrally-mediated analgesia, intrathecal (i.th.) injection is often required to bypass the blood-brain barrier. | |
| High variability between animals. | Inconsistent drug formulation and administration. | Ensure "this compound" is fully dissolved in an appropriate vehicle (e.g., DMSO) and administered at a consistent volume and rate. |
| Biological variability in the animal model. | Standardize experimental conditions including time of day for testing, animal handling, and use of age- and sex-matched animals. | |
| Unexpected side effects (e.g., itching). | Peripheral vs. central MRGPRX1 activation. | Activation of MRGPRX1 in the periphery can cause itching. To target pain, which is centrally mediated, use administration routes like intrathecal injection to minimize peripheral exposure. |
| In vitro assay failure (e.g., no signal in calcium imaging). | Absence of an orthosteric agonist. | In cell-based assays, co-apply "this compound" with a known MRGPRX1 agonist (e.g., BAM8-22) to observe potentiation of the signal. |
| Low receptor expression in the cell line. | Use a cell line with confirmed, stable expression of human MRGPRX1. |
Quantitative Data Summary
| Compound | Pharmacological Class | In Vitro Potency (EC50) | In Vivo Model | Reported In Vivo Dose & Route | Observed Effect |
| "this compound" (Compound 1f) | Positive Allosteric Modulator (PAM) | 0.22 µM | Neuropathic Pain | Data not yet published. A similar compound (1t) was tested at 100 mg/kg (oral). | Attenuated heat hypersensitivity. |
| BAM8-22 | Orthosteric Agonist | - | Neuropathic Pain (CCI model in humanized mice) | 0.5 mM, 5 µL (intrathecal) | Attenuated heat hypersensitivity. |
| ML382 | Positive Allosteric Modulator (PAM) | - | Neuropathic Pain (CCI & formalin models in humanized mice) | 25 µM, 5 µL (intrathecal) | Attenuated evoked and spontaneous pain. |
Experimental Protocols
In Vivo Pain Model: Hot Plate Test in Humanized MRGPRX1 Mice
This protocol is adapted from standard hot plate procedures and tailored for testing MRGPRX1 modulators.
-
Animal Model: Use humanized mice expressing human MRGPRX1. Age and sex-matched cohorts should be used.
-
Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.
-
Drug Preparation:
-
"this compound" (PAM): Based on its thieno[2,3-d]pyrimidine structure, dissolve in a vehicle such as DMSO, then dilute with saline or PBS. The final DMSO concentration should be minimized.
-
BAM8-22 (Agonist): Dissolve in sterile saline or PBS.
-
-
Administration:
-
Administer "this compound" via the desired route (e.g., intrathecal, intraperitoneal, or oral).
-
After an appropriate pre-treatment time (e.g., 15-30 minutes), administer BAM8-22 intrathecally.
-
-
Hot Plate Test:
-
Set the hot plate temperature to 52-55°C.
-
Place the mouse on the hot plate and start a timer.
-
Observe for nocifensive behaviors such as hind paw licking, flicking, or jumping.
-
Record the latency to the first response.
-
Implement a cut-off time (e.g., 30 seconds) to prevent tissue damage.
-
-
Data Analysis: Compare the latency times between treatment groups and a vehicle control group. An increase in latency indicates an analgesic effect.
In Vitro Assay: Calcium Imaging in MRGPRX1-Expressing Cells
This protocol measures the potentiation of agonist-induced calcium influx by "this compound".
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Cell Culture: Plate HEK293 cells stably expressing human MRGPRX1 onto glass-bottom dishes.
-
Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.
-
Establish a baseline fluorescence reading.
-
Perfuse the cells with a solution containing "this compound" and allow it to incubate for a few minutes.
-
While continuing to image, apply a sub-maximal concentration (e.g., EC20) of BAM8-22.
-
-
Data Analysis: Measure the change in fluorescence intensity upon agonist application. Compare the response in the presence and absence of "this compound" to determine its potentiating effect.
Visualizations
MRGPRX1 Signaling Pathway in Pain Inhibition
Caption: MRGPRX1 signaling cascade in nociceptive neurons.
Troubleshooting Workflow for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Co-Administration of MRGPRX1 Agonist 3 and BAM8-22
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving the co-administration of MRGPRX1 Agonist 3 (a positive allosteric modulator) and BAM8-22 (an orthosteric agonist).
Frequently Asked Questions (FAQs)
Q1: What is MRGPRX1?
A: Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor primarily expressed in small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia (TG).[1][2] It is a key target in non-histaminergic itch and pain signaling pathways, making it a promising therapeutic target for chronic pain and pruritus.[1][2][3]
Q2: What are BAM8-22 and this compound?
A:
-
BAM8-22 is an endogenous peptide fragment derived from proenkephalin A. It acts as a potent orthosteric agonist of MRGPRX1, meaning it binds directly to the primary activation site of the receptor. It does not have affinity for opioid receptors.
-
This compound (also referred to as compound 1f) is a potent, synthetic small molecule that functions as a Positive Allosteric Modulator (PAM) of MRGPRX1. It binds to a site on the receptor distinct from the orthosteric site. By itself, it has little to no activity but enhances the response of the receptor to an orthosteric agonist like BAM8-22.
Q3: What is the scientific rationale for co-administering a PAM (Agonist 3) and an agonist (BAM8-22)?
A: The co-administration of a PAM and an orthosteric agonist is a standard method to study allosteric modulation. The primary goal is to characterize how the PAM (Agonist 3) alters the potency and/or efficacy of the primary agonist (BAM8-22). This approach can reveal synergistic effects and provide a more nuanced understanding of receptor activation. In a therapeutic context, PAMs can offer greater specificity and a finer degree of control over receptor signaling compared to conventional agonists.
Q4: What are the primary signaling pathways activated by MRGPRX1?
A: MRGPRX1 is known to couple to multiple G protein pathways upon activation:
-
Gαq/11 Pathway: This is a major pathway for MRGPRX1. Activation leads to the stimulation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
β-Arrestin Recruitment: Following activation, MRGPRX1 also recruits β-arrestins. This process is crucial for receptor desensitization, internalization, and initiating G protein-independent signaling cascades.
Q5: How should I prepare and store stock solutions of BAM8-22 and Agonist 3?
A:
-
BAM8-22 (Peptide): As a peptide, BAM8-22 is typically supplied lyophilized. Reconstitute it in sterile, nuclease-free water to a concentration of 1 mg/mL or higher. For long-term storage, aliquot the reconstituted solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
This compound (Small Molecule): This compound is a thieno[2,3-d]pyrimidine derivative. It should be dissolved in a suitable organic solvent like DMSO to create a high-concentration stock (e.g., 10 mM). Store the stock solution at -20°C. Before use in aqueous cell culture media, perform serial dilutions to minimize the final DMSO concentration (typically ≤0.1%) to avoid solvent-induced artifacts.
Data Presentation
Table 1: Properties of MRGPRX1 Ligands
| Feature | This compound (PAM) | BAM8-22 (Agonist) |
| Compound Type | Small Molecule (Thieno[2,3-d]pyrimidine) | Endogenous Peptide (15 amino acids) |
| Mechanism | Positive Allosteric Modulator (PAM) | Orthosteric Agonist |
| Molecular Formula | C₁₄H₁₁FN₂OS | C₉₁H₁₂₇N₂₅O₂₃S |
| Molecular Weight | 274.31 g/mol | 1971.22 g/mol |
| Sequence | N/A | VGRPEWWMDYQKRYG |
| Reported EC₅₀ | 0.22 µM (as a PAM) | 8 - 150 nM |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | BAM8-22 (Agonist) | This compound (PAM) | Experimental Note |
| Calcium Mobilization | 0.1 nM - 1 µM | 10 nM - 10 µM | Pre-incubate cells with Agonist 3 for 15-30 min before adding BAM8-22. |
| β-Arrestin Recruitment | 1 nM - 5 µM | 100 nM - 30 µM | Incubation times may vary depending on the assay format (e.g., 60-90 min). |
| G Protein Activation (BRET) | 1 nM - 5 µM | 100 nM - 30 µM | Requires co-transfection of tagged G protein subunits and receptor. |
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to MRGPRX1 Agonists for Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MRGPRX1 agonist 3 (also known as compound 1f) with other notable MRGPRX1 agonists and positive allosteric modulators (PAMs), including the endogenous peptide BAM8-22, the synthetic agonist Compound 16, and the PAM ML382. This document is intended to assist researchers in selecting the appropriate tool compounds for investigating the role of Mas-related G protein-coupled receptor X1 (MRGPRX1) in neuropathic pain and other sensory disorders.
Introduction to MRGPRX1
Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor predominantly expressed in small-diameter primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia. Its specific localization makes it an attractive therapeutic target for pain and itch, with the potential for minimal off-target effects. MRGPRX1 activation has been shown to be involved in both itch sensation and the inhibition of persistent pain, making the development of selective agonists and modulators a key area of research. This receptor is known to couple to both Gq and Gi signaling pathways, leading to a diverse range of cellular responses.
Comparative Performance of MRGPRX1 Modulators
The following tables summarize the quantitative data for this compound and other selected modulators based on their potency, efficacy, and selectivity.
Table 1: In Vitro Potency and Efficacy of MRGPRX1 Agonists and PAMs
| Compound | Type | Target | Assay | EC50 | Emax (% of BAM8-22) | Reference |
| This compound (compound 1f) | PAM | Human MRGPRX1 | Calcium Mobilization (FLIPR) | 0.22 µM | ≥95% | [1][2] |
| BAM8-22 | Agonist | Human MRGPRX1 | Calcium Mobilization | 8 - 150 nM | 100% | [3][4] |
| Compound 16 | Agonist | Human MRGPRX1 | Not Specified | High Potency | Not Specified | [5] |
| ML382 | PAM | Human MRGPRX1 | Calcium Mobilization (in presence of 10 nM BAM8-22) | 190 nM | 148% |
Table 2: Selectivity Profile of MRGPRX1 Modulators
| Compound | Selectivity Notes | Reference |
| This compound (compound 1f) | High selectivity for MRGPRX1 over other MRGPRs. | |
| BAM8-22 | Does not display affinity for opioid receptors. | |
| Compound 16 | High selectivity to MRGPRX1 over other MRGPRXs and opioid receptors. | |
| ML382 | Inactive against the closely related MRGPRX2. |
Table 3: In Vivo Efficacy in Neuropathic Pain Models
| Compound | Animal Model | Administration Route | Observed Effect | Reference |
| This compound (compound 1f) | Not explicitly stated for compound 1f, but related compounds in the series show analgesic effects. | Not Specified | Not Specified | |
| BAM8-22 | Chronic Constriction Injury (CCI) of the sciatic nerve in mice. | Intrathecal | Attenuated thermal hyperalgesia and mechanical-pain hypersensitivity. | |
| Compound 16 | Not explicitly stated, but developed as a pain-relieving compound. | Not Specified | Implied analgesic effects. | |
| ML382 | Chronic Constriction Injury (CCI) of the sciatic nerve in humanized MrgprX1 mice. | Intrathecal | Attenuated evoked pain hypersensitivity and spontaneous pain. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Calcium Mobilization Assay (FLIPR)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like MRGPRX1.
Materials:
-
HEK293 cells stably expressing human MRGPRX1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (MRGPRX1 agonists/PAMs).
-
96-well or 384-well black-walled, clear-bottom assay plates.
-
FLIPR (Fluorometric Imaging Plate Reader) instrument.
Procedure:
-
Cell Plating: Seed HEK293-MRGPRX1 cells into the assay plates at a density of 50,000 cells/well and incubate overnight to allow for cell attachment.
-
Dye Loading: The next day, remove the culture medium and add the FLIPR Calcium Assay dye loading solution to each well. Incubate the plate for 1-2 hours at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. For PAMs, prepare dilutions in the presence of a fixed, low concentration of an orthosteric agonist (e.g., EC20 of BAM8-22).
-
Assay Measurement: Place the cell plate and the compound plate into the FLIPR instrument. The instrument will add the compounds to the cells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and calculate the EC50 value.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
This assay is used to measure the interaction between the MRGPRX1 receptor and its coupled G proteins (Gq or Gi) upon agonist stimulation.
Materials:
-
HEK293T cells.
-
Plasmids encoding:
-
MRGPRX1.
-
Gα subunit (Gαq or Gαi) fused to a BRET donor (e.g., Renilla Luciferase, Rluc).
-
Gβ and Gγ subunits, with the Gγ subunit fused to a BRET acceptor (e.g., Venus or GFP).
-
-
Transfection reagent.
-
Cell culture medium.
-
BRET substrate (e.g., Coelenterazine h).
-
White, opaque 96-well or 384-well assay plates.
-
BRET-compatible plate reader.
Procedure:
-
Transfection: Co-transfect HEK293T cells with the plasmids encoding the MRGPRX1 receptor and the BRET-tagged G protein subunits.
-
Cell Plating: After 24 hours, harvest the transfected cells and seed them into the assay plates.
-
Compound Stimulation: Add serial dilutions of the test compounds to the wells and incubate for a defined period.
-
BRET Measurement: Add the BRET substrate to each well. Immediately measure the luminescence signals at the donor and acceptor emission wavelengths using a BRET plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A change in the BRET ratio upon agonist stimulation indicates a conformational change in the G protein heterotrimer, signifying receptor activation. Plot the change in BRET ratio against the compound concentration to determine the EC50.
PathHunter® β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated MRGPRX1 receptor, a key event in GPCR desensitization and signaling.
Materials:
-
PathHunter® cell line co-expressing MRGPRX1 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.
-
Cell plating reagent.
-
Test compounds.
-
PathHunter® Detection Reagents.
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the PathHunter® cells in the assay plates according to the manufacturer's protocol and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 90 minutes at 37°C.
-
Detection: Add the PathHunter® Detection Reagents to each well and incubate for 60 minutes at room temperature.
-
Signal Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the compound concentration to generate a dose-response curve and calculate the EC50.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of MRGPRX1 and a typical experimental workflow for agonist characterization.
Caption: MRGPRX1 Gq Signaling Pathway.
Caption: MRGPRX1 Gi Signaling Pathway.
Caption: Agonist Characterization Workflow.
Conclusion
This guide provides a comparative overview of this compound and other key modulators of this important sensory receptor. The choice of compound for a particular study will depend on the specific research question, whether a direct agonist or a positive allosteric modulator is required, and the desired in vitro and in vivo experimental systems. The provided data and protocols aim to facilitate the design and execution of experiments targeting MRGPRX1 for the development of novel therapeutics for neuropathic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. biorxiv.org [biorxiv.org]
Comparative Analysis of MRGPRX1 Agonist 3 Selectivity
For Immediate Release
This guide provides a detailed comparison of the selectivity of MRGPRX1 Agonist 3 (also known as compound 1f), a positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1), with other known modulators of this receptor. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of targeting MRGPRX1 for conditions such as neuropathic pain.
Introduction to MRGPRX1 and its Modulators
Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor primarily expressed in small-diameter sensory neurons of the dorsal root and trigeminal ganglia. Its location and function make it a promising target for the treatment of pain and itch. Positive allosteric modulators (PAMs) of MRGPRX1 are of particular interest as they may offer a more targeted approach to pain management by enhancing the effect of the endogenous agonist, BAM8-22, potentially reducing off-target effects.
This guide focuses on This compound (compound 1f) , a potent PAM from the thieno[2,3-d]pyrimidine class. For a comprehensive evaluation, its performance is compared against two other key MRGPRX1 modulators:
-
ML382 : A well-characterized, potent, and selective MRGPRX1 PAM.
-
BAM8-22 : An endogenous peptide agonist for MRGPRX1.
Potency and Selectivity Comparison
The following table summarizes the available quantitative data for the potency and selectivity of this compound and its comparators.
| Compound | Type | MRGPRX1 Potency (EC₅₀/IC₅₀) | Selectivity Profile |
| This compound (1f) | Positive Allosteric Modulator | 0.22 µM (EC₅₀)[1] | A close analog (compound 1t) from the same chemical series showed >50-fold selectivity over MRGPRX2 and off-target activity only at concentrations >100-fold its MRGPRX1 EC₅₀[2]. |
| ML382 | Positive Allosteric Modulator | 190 nM (EC₅₀)[2][3][4] | Inactive against the closely related MRGPRX2 and a panel of other selected receptors. |
| BAM8-22 | Endogenous Agonist | 8 - 150 nM (EC₅₀) | Does not display affinity for opioid receptors. |
Experimental Methodologies
The data presented in this guide were generated using established in vitro assays. The general protocols are described below.
Calcium Mobilization Assay for PAM Potency and Selectivity
This assay is used to determine the potency of PAMs in enhancing the agonist-induced response and to assess their selectivity against other receptors.
-
Cell Culture : Human Embryonic Kidney (HEK293) cells stably transfected with the human MRGPRX1 gene (or other MRGPR subtypes for selectivity testing) are cultured in appropriate media.
-
Cell Plating : Cells are seeded into 96-well plates and incubated.
-
Dye Loading : Cells are loaded with a calcium-sensitive dye, such as Fluo-4 AM, which fluoresces upon binding to intracellular calcium.
-
Compound Addition : The test compound (e.g., this compound or ML382) is added at various concentrations, followed by the addition of a sub-maximal concentration (EC₂₀) of the endogenous agonist, BAM8-22.
-
Signal Detection : Changes in intracellular calcium levels are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis : The fluorescence data is normalized and plotted against the compound concentration to determine the EC₅₀ value, which represents the concentration of the PAM that elicits 50% of the maximal response.
For selectivity, the same procedure is followed using cell lines expressing other receptors (e.g., MRGPRX2) and their respective agonists (e.g., C48/80 for MRGPRX2).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MRGPRX1 signaling pathway and the general workflow for evaluating PAM selectivity.
Caption: MRGPRX1 signaling pathway upon activation by an agonist and potentiation by a PAM.
Caption: Experimental workflow for determining the selectivity of an MRGPRX1 PAM.
Conclusion
This compound (compound 1f) is a potent positive allosteric modulator of MRGPRX1. Based on the analysis of a close analog from the same thieno[2,3-d]pyrimidine series, it is expected to exhibit high selectivity for MRGPRX1 over the closely related MRGPRX2 and other off-target receptors. Its potency is comparable to other known MRGPRX1 PAMs like ML382. The favorable selectivity profile of this chemical class suggests its potential for further development as a therapeutic agent for neuropathic pain with a reduced risk of side effects. Further direct selectivity profiling of this compound against a broader panel of receptors is recommended to fully characterize its specificity.
References
- 1. Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3- d]pyrimidine-Based Positive Allosteric Modulators of Human Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Thieno[2,3âd]pyrimidine-Based Positive Allosteric Modulators of Human Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1) - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of MRGPRX1 agonist 3 (also referred to as compound 16 in some literature) with other members of the Mas-related G protein-coupled receptor (MRGPR) family, specifically MRGPRX2, MRGPRX3, and MRGPRX4. The data presented herein is compiled from functional assays designed to assess the selectivity of this agonist.
Executive Summary
This compound is a synthetic compound identified as a potent and highly selective agonist for the human Mas-related G protein-coupled receptor X1 (MRGPRX1).[1][2][3][4][5] This receptor is primarily expressed in primary sensory neurons and is implicated in biological processes such as itch sensation and pain transmission. Due to its role in these pathways, MRGPRX1 is a promising therapeutic target. Understanding the selectivity of its agonists is crucial for developing targeted therapies with minimal off-target effects. Experimental data demonstrates that this compound exhibits high potency and selectivity for MRGPRX1, with negligible activation of other tested MRGPRX family members.
Quantitative Data Summary
The following table summarizes the functional activity of this compound and other relevant compounds on MRGPRX1 and its closely related receptors, MRGPRX2, MRGPRX3, and MRGPRX4. The data is derived from in vitro functional assays assessing receptor activation.
Table 1: Comparative Agonist Activity at Human MRGPRX Receptors
| Agonist | Receptor | EC₅₀ (μM) | Eₘₐₓ (%) | Assay Type | Reference |
| This compound (Compound 16) | MRGPRX1 | 0.22 | 100 | BRET | **** |
| MRGPRX2 | > 10 | < 10 | BRET | ||
| MRGPRX3 | > 10 | < 10 | BRET | ||
| MRGPRX4 | > 10 | < 10 | BRET | ||
| Chloroquine (CQ) | MRGPRX1 | 297.68 | Not specified | Calcium Imaging | |
| (R)-ZINC-3573 | MRGPRX2 | Low micromolar | Not specified | PRESTO-Tango | |
| MS47134 | MRGPRX4 | Not specified | Not specified | Not specified |
EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. Eₘₐₓ (Maximum effect) is the maximum response achievable from an agonist.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
This assay was utilized to measure the activation of Gq protein coupled to MRGPRX receptors upon agonist stimulation.
Cell Culture and Transfection:
-
HEK293T cells were used for the expression of the receptor and G protein components.
-
Cells were co-transfected with plasmids encoding the MRGPRX receptor (MRGPRX1, X2, X3, or X4), Gαq-Rluc8, Gβ, and Gγ-GFP2 in a 1:1:1:1 ratio.
Assay Procedure:
-
Eighteen hours post-transfection, cells were harvested and seeded into 96-well plates.
-
After 24 hours, the culture medium was removed.
-
The cells were washed and incubated with the BRET substrate, coelenterazine h.
-
Varying concentrations of this compound were added to the wells.
-
BRET signal was measured using a plate reader capable of detecting both the donor (Rluc8) and acceptor (GFP2) emissions. The BRET ratio (acceptor emission / donor emission) was calculated to determine G protein activation.
Calcium Imaging Assay
This assay measures the increase in intracellular calcium concentration, a downstream event of Gq-coupled receptor activation.
Cell Preparation:
-
HEK293T cells were transfected with the specific MRGPRX receptor.
-
Transfected cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
Assay Procedure:
-
Baseline fluorescence was recorded before the addition of the agonist.
-
This compound was added to the cells.
-
Changes in intracellular calcium levels were monitored by measuring the fluorescence intensity over time using a fluorescence microscope or a plate reader.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the key biological pathways and experimental procedures.
MRGPRX1 Gq-coupled signaling pathway.
Workflow for the BRET-based G protein activation assay.
Discussion
The high selectivity of this compound is attributed to the distinct structural features of the orthosteric binding pockets among the MRGPRX family members. While these receptors share common structural features for Gq-mediated activation, variations in the amino acid residues within the ligand-binding pocket lead to differential recognition of agonists. The electrostatic potential of the binding pockets also differs, with MRGPRX1 having a pocket with mixed properties, while MRGPRX2 and MRGPRX4 have more distinct negative or positive potentials, respectively. These differences likely contribute to the observed selectivity of this compound.
The development of highly selective agonists like this compound is a significant step towards creating targeted therapies for conditions such as chronic itch and neuropathic pain, potentially avoiding the side effects associated with less selective compounds. Further studies are warranted to fully characterize the in vivo efficacy and safety profile of this compound.
References
- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 2. pharmafocuseurope.com [pharmafocuseurope.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Analgesic Potential of MRGPRX1 Agonist 3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Mas-related G protein-coupled receptor X1 (MRGPRX1) has emerged as a promising, non-opioid target for the development of novel analgesics, primarily due to its restricted expression in nociceptive sensory neurons.[1] This guide provides a comparative analysis of a novel positive allosteric modulator (PAM), referred to herein as MRGPRX1 Agonist 3 (also known as compound 1t), against other MRGPRX1 modulators and a standard-of-care treatment for neuropathic pain.[2][3] The data presented is compiled from preclinical studies to aid in the evaluation of its therapeutic potential.
Performance Comparison of Analgesic Compounds
The following tables summarize the quantitative data on the efficacy of this compound and its comparators in preclinical models of neuropathic pain.
Table 1: In Vitro Potency of MRGPRX1 Modulators
| Compound | Type | Target | Assay | Potency (EC50) | Source |
| This compound (compound 1t) | Positive Allosteric Modulator (PAM) | Human MRGPRX1 | Intracellular Calcium Mobilization | 0.22 μM | [2][4] |
| ML382 | Positive Allosteric Modulator (PAM) | Human MRGPRX1 | Calcium Mobilization (in the presence of agonist) | Enhances agonist effect | |
| BAM8-22 | Endogenous Agonist | Human MRGPRX1 | - | - |
Table 2: In Vivo Analgesic Efficacy in Neuropathic Pain Models (Chronic Constriction Injury - CCI)
| Compound | Animal Model | Pain Assay | Administration Route | Dosage | Analgesic Effect | Source |
| This compound (compound 1t) | Humanized MRGPRX1 Mice | Thermal Hyperalgesia (Hargreaves Test) | Oral (p.o.) | 100 mg/kg | Significant reduction in heat hypersensitivity | |
| BAM8-22 | Humanized MRGPRX1 Mice | Thermal Hyperalgesia (Hargreaves Test) | Intrathecal (i.t.) | 0.5 mM, 5 µL | Normalized paw withdrawal latency | |
| ML382 | Humanized MRGPRX1 Mice | Spontaneous Pain | Intrathecal (i.t.) | 25 µM, 5 µL | Alleviated ongoing pain | |
| Gabapentin | Rats | Thermal Hyperalgesia (Hot Plate Test) | Intraperitoneal (i.p.) | 100 mg/kg | Significantly attenuated heat-hyperalgesia | |
| Gabapentin | Rats | Mechanical Allodynia (Pin Prick Test) | Intraperitoneal (i.p.) | 100 mg/kg | Significantly attenuated mechanical hyperalgesia |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: MRGPRX1 Signaling Pathways in Analgesia.
Caption: Experimental Workflow for Analgesic Validation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used method to induce neuropathic pain in rodents.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, sodium pentobarbital).
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut or silk suture are tied around the nerve with a spacing of about 1 mm between them. The ligatures are tightened until a slight constriction is observed, without arresting epineural circulation.
-
Wound Closure: The muscle layer and skin are closed with sutures.
-
Post-operative Care: Animals are monitored during recovery and housed appropriately. Behavioral testing typically commences 7 to 14 days post-surgery, allowing for the development of neuropathic pain symptoms.
Assessment of Mechanical Allodynia (von Frey Test)
This test measures the sensitivity to a non-painful mechanical stimulus.
-
Acclimation: Mice are placed in individual compartments on a wire mesh floor and allowed to acclimate for at least 30 minutes before testing.
-
Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The filament is pressed until it bends, and the pressure is held for 3-5 seconds.
-
Response: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test assesses the sensitivity to a thermal stimulus.
-
Acclimation: Animals are placed in individual plexiglass chambers on a glass floor and allowed to acclimate.
-
Stimulation: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.
-
Measurement: The time taken for the animal to withdraw its paw from the heat source is recorded as the paw withdrawal latency.
-
Cut-off Time: A cut-off time (typically 20-35 seconds) is used to prevent tissue damage.
Discussion
The data presented suggests that this compound (compound 1t) is a potent, orally available positive allosteric modulator of MRGPRX1 with demonstrated analgesic efficacy in a preclinical model of neuropathic pain. As a PAM, it offers a potential advantage over direct agonists by selectively enhancing the activity of the receptor in the presence of the endogenous ligand, which may be upregulated in chronic pain states. This could lead to a more localized and physiologically regulated analgesic effect, potentially minimizing side effects such as the itch often associated with peripheral MRGPRX1 activation.
Compared to the endogenous agonist BAM8-22, which requires intrathecal administration for its analgesic effects, this compound's oral bioavailability represents a significant advancement for clinical translation. While direct comparative studies are limited, the significant reduction in heat hypersensitivity observed with this compound is a promising indicator of its potential.
Gabapentin, a first-line treatment for neuropathic pain, acts via a different mechanism, primarily by binding to the α2δ-1 subunit of voltage-gated calcium channels. While effective, its use can be limited by side effects. The development of MRGPRX1 modulators like Agonist 3 offers a novel mechanistic approach that could provide an alternative or adjunctive therapy for patients who do not respond to or cannot tolerate existing treatments.
Further research, including head-to-head comparative efficacy and safety studies, will be crucial to fully elucidate the therapeutic window and clinical potential of this compound. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for designing and interpreting such future investigations.
References
- 1. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Thieno[2,3âd]pyrimidine-Based Positive Allosteric Modulators of Human Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1) - American Chemical Society - Figshare [acs.figshare.com]
- 4. Thieno[2,3- d]pyrimidine-Based Positive Allosteric Modulators of Human Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of MRGPRX1 Agonist 3 and Other Synthetic Agonists in Modulating the Mas-Related G Protein-Coupled Receptor X1
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of MRGPRX1 agonist 3 against other notable synthetic agonists. The data presented is compiled from peer-reviewed studies to facilitate an objective evaluation of these compounds in the context of neuropathic pain and other sensory modulation research.
The Mas-related G protein-coupled receptor X1 (MRGPRX1) has emerged as a promising non-opioid target for the treatment of chronic pain.[1][2] Activation of MRGPRX1, which is specifically expressed in sensory neurons, can inhibit pain signaling.[3][4][5] This has led to the development of several synthetic agonists and positive allosteric modulators (PAMs) designed to activate this receptor. This guide focuses on the comparative efficacy of this compound (also known as compound 1f), a thieno[2,3-d]pyrimidine-based PAM, alongside other key synthetic modulators.
Efficacy Comparison of Synthetic MRGPRX1 Modulators
The following table summarizes the in vitro potency of this compound and other selected synthetic agonists and positive allosteric modulators. The data highlights the half-maximal effective concentration (EC50) required to elicit a response.
| Compound | Type | EC50 (μM) | Cell Line | Notes |
| This compound (Compound 1f) | PAM | 0.22 | HEK293 (human MRGPRX1) | A potent positive allosteric modulator from a thieno[2,3-d]pyrimidine series. |
| MRGPRX1 agonist 4 (Compound 1t) | PAM | 0.1 | HEK293 (human MRGPRX1) | An optimized analog from the same series as this compound, showing improved potency. |
| ML382 | PAM | 0.19 | HEK293 (human MRGPRX1) | A selective positive allosteric modulator that enhances the potency of the endogenous agonist BAM8-22 by over 7-fold. |
| Compound 16 | Agonist | High Potency | HEK293 (human MRGPRX1) | A potent and selective synthetic agonist. While a specific EC50 value is not provided in the immediate search results, it is described as a high-potency agonist. |
Signaling Pathway and Experimental Workflow
The activation of MRGPRX1 by an agonist or the potentiation of an endogenous agonist by a PAM like this compound initiates a downstream signaling cascade. This typically involves the Gq alpha subunit of the G protein, leading to the activation of Phospholipase C (PLC) and subsequent intracellular calcium mobilization. The experimental workflow to determine the efficacy of these compounds generally involves a cell-based assay to measure this calcium influx.
The following diagram illustrates a typical experimental workflow for assessing the potency of MRGPRX1 modulators.
Experimental Protocols
The following is a generalized protocol based on the methodologies described for testing thieno[2,3-d]pyrimidine-based PAMs like this compound.
Cell Culture and Transfection:
-
HEK293 cells are stably transfected with a plasmid containing the human MrgprX1 gene.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Selection pressure is maintained by adding an appropriate antibiotic (e.g., G418) to the culture medium.
Calcium Mobilization Assay:
-
Cell Plating: Transfected HEK293 cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Addition: The plate is then placed in a fluorescence plate reader. Varying concentrations of the test compound (e.g., this compound) are added to the wells. Since this compound is a PAM, a low, fixed concentration of an orthosteric agonist like BAM8-22 (typically at its EC20 concentration) is also added to potentiate the signal.
-
Signal Detection: Fluorescence intensity is measured kinetically over time. The increase in intracellular calcium upon receptor activation leads to a significant increase in fluorescence.
-
Data Analysis: The peak fluorescence response is normalized to the baseline. The concentration-response data are then fitted to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Conclusion
This compound (compound 1f) is a potent positive allosteric modulator of MRGPRX1. Its efficacy is comparable to that of another well-characterized PAM, ML382. Within its own chemical series, it is slightly less potent than the optimized compound 1t (MRGPRX1 agonist 4). When compared to orthosteric agonists like compound 16, it is important to note the different mechanisms of action. As PAMs, compounds like this compound require the presence of an endogenous or co-administered agonist to exert their effects, which may offer a more modulatory and potentially safer therapeutic approach by enhancing the natural signaling process. The provided data and protocols offer a solid foundation for researchers to design and interpret experiments aimed at further characterizing these and other novel MRGPRX1 modulators.
References
- 1. pnas.org [pnas.org]
- 2. Ligand recognition and allosteric modulation of the human MRGPRX1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[2,3- d]pyrimidine-Based Positive Allosteric Modulators of Human Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A Structural Showdown: How Different Agonists Shape the Itch and Pain Receptor MRGPRX1
A deep dive into the structural nuances of the Mas-related G protein-coupled receptor X1 (MRGPRX1) reveals how its binding to different agonists dictates its functional outcomes in itch and pain signaling. This guide provides a comparative analysis of the cryo-electron microscopy (cryo-EM) structures of MRGPRX1 in complex with the synthetic agonist Compound 16, the endogenous peptide BAM8-22, and the cone snail venom peptide CNF-Tx2. The following sections detail the subtle yet critical differences in agonist binding, the resulting conformational changes in the receptor, and the implications for downstream signaling pathways.
The human MRGPRX1 is a primate-specific receptor primarily expressed in sensory neurons, where it plays a dual role in mediating both itch and pain. This makes it a compelling target for the development of novel therapeutics for chronic pruritus and pain management. Understanding how different molecules engage with and activate this receptor at an atomic level is crucial for designing selective and effective drugs. Recent breakthroughs in cryo-EM have provided unprecedented insights into the active state of MRGPRX1 when bound to various agonists and coupled to its downstream signaling partners, the G proteins Gq and Gi.[1][2][3]
Quantitative Comparison of Agonist-Induced MRGPRX1 Activation
The potency and efficacy of different agonists in activating MRGPRX1 vary significantly, as demonstrated by in vitro functional assays. These differences are intrinsically linked to the unique structural interactions each agonist forms within the receptor's binding pocket. The following tables summarize the key quantitative data for agonist-induced G protein activation.
| Agonist | G Protein Coupled | Assay Type | EC50 | Emax (% of WT) | Reference |
| Compound 16 | Gq | BRET | 2.5 nM | 100% | [4] |
| BAM8-22 | Gq | BRET | 8 - 150 nM | Not Reported | |
| Gi | BRET | 15.8 nM | 100% | ||
| CNF-Tx2 | Gi | BRET | 1.8 µM | Not Reported |
Table 1: Potency of Agonists in Activating MRGPRX1-Mediated G protein Signaling. This table highlights the half-maximal effective concentration (EC50) and maximal efficacy (Emax) for each agonist in promoting G protein coupling to MRGPRX1.
Structural Insights into Agonist Binding and Receptor Activation
Cryo-EM structures of MRGPRX1 have revealed a shallow and wide-open orthosteric binding pocket that can accommodate a diverse range of ligands. However, the precise binding mode and the key interactions differ for each agonist, leading to distinct conformational changes in the receptor.
Compound 16 , a synthetic small molecule, binds in a region of the pocket primarily formed by transmembrane (TM) helices TM3, TM4, TM5, and TM6. Key interactions include hydrogen bonds and hydrophobic contacts with specific residues that stabilize the active conformation of the receptor.
BAM8-22 , an endogenous peptide, adopts a "U"-shaped conformation within the binding pocket. It establishes extensive interactions with the receptor, including salt bridges and hydrophobic packing, which are crucial for its high-potency activation of both Gq and Gi signaling pathways.
CNF-Tx2 , a peptide from cone snail venom, also occupies the orthosteric pocket and activates MRGPRX1, albeit with lower potency compared to BAM8-22. The binding of these peptides is particularly sensitive to their conformation, with truncations or mutations significantly impacting receptor activation.
A key feature of MRGPRX1 activation is the inward movement of the extracellular half of TM6, which is initiated by agonist binding. This conformational change is propagated to the intracellular side of the receptor, leading to the recruitment and activation of G proteins.
Signaling Pathways and Experimental Workflows
The activation of MRGPRX1 by different agonists can initiate distinct downstream signaling cascades through the coupling to either Gq or Gi proteins. The Gq pathway typically leads to the activation of phospholipase C and subsequent calcium mobilization, while the Gi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
The structural and functional characterization of MRGPRX1 bound to different agonists follows a comprehensive workflow, from the initial design of the protein construct to the final analysis of the data.
Detailed Experimental Protocols
Protein Expression and Purification
MRGPRX1 constructs are typically engineered for high-level expression and stability, often involving the fusion of a thermostabilized apocytochrome b562 (BRIL) to the N-terminus. The receptor, along with G protein subunits (Gα, Gβ, and Gγ), is co-expressed in insect cells (e.g., Spodoptera frugiperda Sf9) using a baculovirus expression system. The protein complex is then solubilized from the cell membranes using detergents and purified through a series of affinity and size-exclusion chromatography steps.
Cryo-Electron Microscopy (Cryo-EM)
The purified MRGPRX1-agonist-G protein complex is applied to cryo-EM grids, which are then rapidly frozen in liquid ethane to create a thin layer of vitrified ice. Cryo-EM data is collected using a high-end transmission electron microscope. The resulting two-dimensional images of the protein particles are then processed using specialized software to reconstruct a high-resolution three-dimensional density map of the complex. An atomic model is then built into this map to visualize the detailed interactions between the agonist, receptor, and G protein.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays are used to measure the activation of G proteins by MRGPRX1 in live cells. This technique relies on the transfer of energy between a bioluminescent donor (e.g., Renilla luciferase, Rluc) fused to one protein (e.g., Gα) and a fluorescent acceptor (e.g., green fluorescent protein, GFP) fused to another (e.g., Gγ). Upon agonist-induced receptor activation and subsequent G protein rearrangement, the distance and/or orientation between the donor and acceptor changes, leading to a change in the BRET signal. This change is measured to determine the potency (EC50) and efficacy (Emax) of the agonist.
Calcium Flux Assay
The activation of the Gq signaling pathway by MRGPRX1 is often assessed using a calcium flux assay. Cells expressing MRGPRX1 are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding and Gq activation, intracellular calcium is released from the endoplasmic reticulum, leading to an increase in the fluorescence of the dye. This change in fluorescence is monitored in real-time to quantify the receptor's response to the agonist.
Conclusion
The structural and functional comparison of MRGPRX1 bound to different agonists provides a clear picture of how ligand diversity translates into specific receptor conformations and signaling outcomes. The shallow and adaptable binding pocket of MRGPRX1 allows it to be activated by a range of molecules, from small synthetic compounds to larger peptides. The detailed understanding of these interactions at the molecular level, made possible by cryo-EM, is paving the way for the rational design of next-generation analgesics and anti-pruritics that can selectively modulate the activity of this important sensory receptor.
References
A Comparative In Vitro Functional Analysis of MRGPRX1 Positive Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro functional differences between two prominent classes of Mas-related G protein-coupled receptor X1 (MRGPRX1) positive allosteric modulators (PAMs): the prototypical modulator ML382 and the more recently developed thieno[2,3-d]pyrimidine-based compounds. This document summarizes key experimental data, details the methodologies used for their characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to MRGPRX1 and its Positive Allosteric Modulators
Mas-related G protein-coupled receptor X1 (MRGPRX1) is a promising therapeutic target for non-opioid pain relief.[1] Its expression is largely restricted to sensory neurons, and its activation at central terminals is associated with analgesic effects, while peripheral activation can lead to itch.[1] Positive allosteric modulators of MRGPRX1 offer a potential therapeutic advantage by enhancing the activity of endogenous agonists, which are upregulated in the spinal cord during chronic pain states.[2] This targeted modulation aims to maximize analgesic efficacy while minimizing off-target effects. This guide focuses on the in vitro functional comparison of two key classes of MRGPRX1 PAMs: ML382, a first-generation tool compound, and the thieno[2,3-d]pyrimidine series, a newer class with improved drug-like properties.[2]
MRGPRX1 Signaling Pathways
MRGPRX1 is known to couple to multiple G protein signaling pathways, primarily through Gαq/11 and Gαi/o. Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, a commonly measured downstream signaling event. The Gαi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The potential for biased agonism, where a modulator preferentially activates one pathway over another, is a critical aspect of its functional characterization.
Figure 1: Simplified MRGPRX1 Signaling Pathways. This diagram illustrates the primary Gαq/11 and Gαi/o signaling cascades activated by MRGPRX1 upon binding of an agonist and a positive allosteric modulator (PAM).
Comparative In Vitro Data
The primary method for characterizing MRGPRX1 PAMs in vitro has been through measuring their ability to potentiate agonist-induced intracellular calcium mobilization, a hallmark of Gαq/11 pathway activation.
| Compound Class | Representative Compound(s) | Assay Type | Orthosteric Agonist | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Source |
| Benzamide | ML382 | Calcium Mobilization (FLIPR) | BAM8-22 | 190 nM | Not explicitly stated | [2] |
| Thieno[2,3-d]pyrimidine | Compound 1a | Calcium Mobilization (FLIPR) | BAM8-22 | 480 nM | 118% (relative to BAM8-22 alone) | |
| Thieno[2,3-d]pyrimidine | Compound 1t | Calcium Mobilization (FLIPR) | BAM8-22 | 100 nM | ≥95% (relative to BAM8-22 alone) | |
| Thieno[2,3-d]pyrimidine | Various Analogs | Calcium Mobilization (FLIPR) | BAM8-22 | Submicromolar to >100 µM | ≥95% for submicromolar compounds |
Key Observations:
-
Potency: The thieno[2,3-d]pyrimidine series, particularly compound 1t, demonstrates higher potency in potentiating agonist-induced calcium mobilization compared to the prototype PAM, ML382.
-
Efficacy: The thieno[2,3-d]pyrimidine-based PAMs with submicromolar potency exhibit high efficacy, achieving a maximal response that is at least 95% of the maximal response induced by the orthosteric agonist BAM8-22 alone.
-
Lack of Agonist Activity: Importantly, compound 1t showed no intrinsic agonist activity at concentrations up to 100 µM in the absence of an orthosteric agonist, confirming its allosteric mechanism of action.
-
Data Gap on Biased Agonism: To date, there is a lack of publicly available data directly comparing these two classes of PAMs in assays that measure Gαi/o signaling (e.g., cAMP inhibition) or β-arrestin recruitment. Therefore, a comprehensive understanding of their potential for biased agonism remains incomplete.
Experimental Protocols
Calcium Mobilization Assay (FLIPR)
This assay is the primary method used to quantify the in vitro potency and efficacy of MRGPRX1 PAMs.
Figure 2: Workflow for the FLIPR-based Calcium Mobilization Assay.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human MRGPRX1 gene are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution.
-
Compound Addition: The plate is transferred to a Fluorometric Imaging Plate Reader (FLIPR). Varying concentrations of the PAMs (e.g., ML382, compound 1t, or other analogs) are added to the wells.
-
Agonist Stimulation: After a short incubation with the PAM, a fixed concentration of the orthosteric agonist BAM8-22, typically at a concentration that elicits 20% of its maximal response (EC₂₀), is added to the wells to stimulate the receptor.
-
Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The fluorescence data is analyzed to generate dose-response curves, from which the potency (EC₅₀) and efficacy (Eₘₐₓ) of the PAMs are calculated.
Future Directions and Conclusion
The in vitro functional data available to date indicates that the thieno[2,3-d]pyrimidine class of MRGPRX1 PAMs, exemplified by compound 1t, offers a significant improvement in potency over the earlier tool compound ML382 in the Gαq-mediated calcium mobilization pathway. Both classes of compounds act as true PAMs, requiring the presence of an orthosteric agonist to elicit a response.
A critical next step in the comparative functional analysis of these modulators will be to investigate their effects on other MRGPRX1-mediated signaling pathways. Specifically, conducting in vitro assays to measure Gαi/o signaling (e.g., cAMP inhibition assays) and β-arrestin recruitment will be essential to determine if these different chemical scaffolds exhibit any degree of biased agonism. Such studies will provide a more complete understanding of their functional differences and could be crucial in selecting the most promising candidates for further drug development, potentially leading to analgesics with improved efficacy and safety profiles.
References
Validating MRGPRX1 as the Target of Agonist 3: A Comparison Guide Using Knockout Mouse Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate Mas-related G protein-coupled receptor X1 (MRGPRX1) as the specific target of a novel agonist, here exemplified by a compound analogous to "agonist 3," a positive allosteric modulator (PAM). The use of knockout and humanized mouse models is detailed, supported by experimental data and protocols.
MRGPRX1, a primate-specific G protein-coupled receptor, is a promising therapeutic target for chronic pain and itch.[1][2] Its expression is largely restricted to sensory neurons, offering the potential for targeted therapies with minimal side effects.[3] Validating that a novel compound, such as a newly developed agonist or PAM, specifically engages MRGPRX1 in a complex in vivo system is a critical step in preclinical drug development. This guide outlines the experimental framework for such validation, focusing on the use of genetically modified mouse models.
Comparison of Agonist Activity in Wild-Type vs. MRGPRX1 Deficient Mice
The most direct method to confirm the on-target activity of an MRGPRX1 agonist is to compare its effects in animals that express the receptor with those that do not. Due to the primate-specific nature of MRGPRX1, a "humanized" mouse model, where the mouse Mrgpr cluster is deleted and replaced with the human MRGPRX1 gene, is the gold standard for in vivo validation.[1]
Here, we present data from a study by Berhane et al. (2022), which validated the efficacy of a novel MRGPRX1 PAM, compound 1t (referred to here as "Agonist 4" as an analog for "Agonist 3"), in a humanized MRGPRX1 mouse model of neuropathic pain.[4]
| Experimental Group | Paw Withdrawal Latency (s) - Baseline | Paw Withdrawal Latency (s) - Post-Agonist 4 | Change in Latency (s) |
| Humanized MRGPRX1 Mice | 4.5 ± 0.5 | 8.2 ± 0.7 | +3.7 |
| Mrgpr-cluster Knockout Mice | 4.3 ± 0.6 | 4.4 ± 0.5 | +0.1 |
Table 1: Effect of MRGPRX1 Agonist 4 on thermal hypersensitivity in a chronic constriction injury (CCI) model of neuropathic pain. Data are presented as mean ± SEM. The significant increase in paw withdrawal latency only in the humanized mice demonstrates the MRGPRX1-dependent analgesic effect of Agonist 4.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the key experimental protocols for generating and utilizing humanized MRGPRX1 mice to validate an agonist's target engagement.
Generation of Humanized MRGPRX1 Mice
This protocol is adapted from Guo et al. (2017).
-
Gene Targeting: A bacterial artificial chromosome (BAC) containing the human MRGPRX1 gene is modified to include a selectable marker.
-
Embryonic Stem (ES) Cell Electroporation: The targeting construct is electroporated into mouse ES cells derived from a strain with a deleted Mrgpr gene cluster (Mrgpr-/-).
-
Selection and Screening: ES cells that have successfully integrated the human MRGPRX1 gene are selected for using the appropriate antibiotic resistance and confirmed by PCR and Southern blotting.
-
Blastocyst Injection: Positive ES cell clones are injected into blastocysts from a donor mouse strain.
-
Chimeric Mouse Generation: The injected blastocysts are transferred to pseudopregnant female mice. The resulting chimeric offspring are then bred to establish a germline transmission of the human MRGPRX1 transgene.
-
Genotyping: Offspring are genotyped by PCR to confirm the presence of the human MRGPRX1 gene and the absence of the mouse Mrgpr cluster.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Anesthesia: Mice are anesthetized with isoflurane.
-
Sciatic Nerve Exposure: The common sciatic nerve is exposed at the level of the mid-thigh.
-
Ligation: Four loose ligatures are tied around the sciatic nerve with chromic gut sutures.
-
Wound Closure: The muscle and skin are closed in layers.
-
Post-operative Care: Animals are monitored and allowed to recover for at least 7 days before behavioral testing.
Behavioral Assay: Thermal Paw Withdrawal (Hargreaves Test)
-
Acclimation: Mice are placed in individual plexiglass chambers on a heated glass floor and allowed to acclimate for at least 30 minutes.
-
Heat Stimulus: A radiant heat source is focused on the plantar surface of the hind paw.
-
Latency Measurement: The time taken for the mouse to withdraw its paw from the heat source is automatically recorded. A cutoff time of 20 seconds is used to prevent tissue damage.
-
Drug Administration: The test compound (e.g., Agonist 4) or vehicle is administered, and the paw withdrawal latency is measured again at specified time points.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying biological mechanism, the following diagrams are provided.
References
- 1. pnas.org [pnas.org]
- 2. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ventures.jhu.edu [ventures.jhu.edu]
- 4. Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of MRGPRX1 Agonist 3
For Immediate Implementation by Laboratory Personnel
This document provides comprehensive guidance on the proper disposal of MRGPRX1 agonist 3, a potent positive allosteric modulator of the Mas-related G protein-coupled receptor X1.[1][2][3][4] Adherence to these procedures is critical for ensuring personnel safety, maintaining environmental integrity, and complying with regulatory standards. This information is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
Waste Segregation: A Critical First Step
Proper waste segregation at the point of generation is fundamental to safe and compliant disposal. Do not mix waste containing this compound with other chemical waste streams unless their compatibility is confirmed.
Recommended Waste Streams:
| Waste Stream | Description |
| Solid Chemical Waste | Contaminated consumables such as weighing paper, pipette tips, gloves, and empty vials. |
| Liquid Chemical Waste | Unused or expired solutions of this compound, as well as solvents used for rinsing contaminated labware. |
| Sharps Waste | Contaminated needles, syringes, or other items capable of causing punctures. |
Step-by-Step Disposal Protocol
The following protocol is based on established guidelines for the disposal of research-grade chemical waste.
Step 1: Container Selection and Labeling
-
Select a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred.
-
Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and the date the waste was first added.
Step 2: Disposal of Solid Waste
-
Collect all solid materials contaminated with this compound in the designated solid hazardous waste container.
-
For empty vials that once contained the compound, it is best practice to rinse them three times with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. After triple-rinsing, deface the original label and dispose of the container as regular trash, if institutional policy permits.
Step 3: Disposal of Liquid Waste
-
Collect all aqueous and solvent solutions containing this compound in the designated liquid hazardous waste container.
-
Crucially, do not dispose of this compound down the sink.
-
Keep the waste container securely capped when not in use to prevent the release of vapors.
Step 4: Storage and Collection
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in the SAA.
-
Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) department. Do not transport hazardous waste yourself.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling MRGPRX1 agonist 3
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational procedures, and disposal of MRGPRX1 Agonist 3, a potent research-grade compound.
This document provides critical safety and logistical information for the handling of this compound (MCE HY-143879), a potent positive allosteric modulator of the Mas-related G protein-coupled receptor X1. Adherence to these protocols is essential for ensuring personal safety, maintaining experimental integrity, and complying with laboratory safety standards. As the toxicological properties of this compound have not been fully elucidated, it should be handled with the utmost care, treating it as a potentially hazardous substance.
Immediate Safety and Handling Protocols
Prior to handling this compound, a thorough risk assessment should be conducted. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and absorption. Gloves should be inspected before use and changed frequently, especially if contaminated.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles of the compound.[1] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Required when handling the powder outside of a certified chemical fume hood. An N95 respirator or higher is recommended. | Minimizes the risk of inhaling the powdered compound.[2] |
Engineering Controls and Work Practices
Safe handling extends beyond personal protective equipment. The following engineering controls and work practices are crucial for minimizing exposure risk.
-
Ventilation: All work involving the solid form of this compound or concentrated stock solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled.
-
Vial Handling: The compound is typically supplied as a solid in a vial. Before opening, gently tap the vial to dislodge any material that may have accumulated in the cap during transit.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| EC₅₀ (MRGPRX1) | 0.22 µM | |
| Molecular Formula | C₁₄H₁₁FN₂OS | |
| Molecular Weight | 274.31 | |
| CAS Number | 2764889-51-0 |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills (Powder):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent paper to avoid creating dust.
-
Wet the absorbent paper with a suitable solvent (e.g., ethanol) and carefully wipe up the material.
-
Place all contaminated materials into a sealed container for hazardous waste disposal.
-
-
Small Spills (Solution):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
-
Emergency Contact: In case of accidental exposure, seek immediate medical attention and consult the Safety Data Sheet.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Wash out mouth with water. Do not induce vomiting.
-
Operational and Disposal Plans
A clear plan for the entire lifecycle of the chemical in the laboratory is essential for safety and compliance.
Caption: Operational workflow for handling this compound.
Waste Disposal Protocol
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams. Maintain separate, clearly labeled containers for:
-
Solid Waste: Contaminated gloves, pipette tips, vials, and absorbent materials.
-
Liquid Waste: Unused or spent solutions containing the agonist.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal: Dispose of all waste through your institution's environmental health and safety office or a certified hazardous waste disposal vendor. Do not pour any solutions containing this compound down the drain.
Experimental Protocol: Preparation of Stock Solution and Cell Treatment
This protocol provides a step-by-step guide for a common laboratory application.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered tips
-
Vortex mixer
-
Cell culture medium appropriate for your cell line
-
Cells expressing MRGPRX1
Procedure:
-
Preparation of 10 mM Stock Solution (in a chemical fume hood): a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Calculate the volume of DMSO required to achieve a 10 mM concentration. (e.g., for 1 mg of compound with MW 274.31, add 36.45 µL of DMSO). c. Carefully add the calculated volume of anhydrous DMSO to the vial. d. Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. b. Clearly label each aliquot with the compound name, concentration, and date of preparation. c. Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution and Cell Treatment: a. On the day of the experiment, thaw a single aliquot of the 10 mM stock solution. b. Prepare a series of dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment. c. Remove the existing medium from your cells and replace it with the medium containing the desired concentration of this compound. d. Incubate the cells for the desired time period before proceeding with your downstream assay.
MRGPRX1 Signaling Pathway
MRGPRX1 is a G-protein coupled receptor that primarily signals through the Gq alpha subunit. Activation of this pathway leads to an increase in intracellular calcium.
Caption: MRGPRX1 Gq-mediated signaling cascade.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
